molecular formula C9H7BrN2O2 B1330587 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-15-3

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1330587
CAS No.: 59128-15-3
M. Wt: 255.07 g/mol
InChI Key: QJDVUWIOSJBCTD-UHFFFAOYSA-N
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Description

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-15-3) is a high-value chemical intermediate in medicinal chemistry and pharmaceutical research. Its core application lies in the synthesis of complex molecules targeting serious diseases. Recent scientific literature highlights its critical role as a building block for potent dual PI3K/mTOR inhibitors . These inhibitors are a promising approach in cancer research due to the frequent dysregulation of the PI3K/Akt/mTOR pathway in various cancers, which controls cell growth, survival, and proliferation . The imidazo[1,2-a]pyridine core of this compound is incorporated into advanced lead compounds that have demonstrated excellent kinase selectivity and potent cellular growth inhibition in cancer cell lines like HCT-116 . Beyond its prominent role in oncology, this versatile scaffold is also investigated for the development of treatments for neurological and inflammatory disorders , including potential applications for anxiety, depression, and chronic pain . Furthermore, derivatives of the imidazo[1,2-a]pyridine core are actively explored for their antimicrobial and anticancer properties in early-stage drug discovery . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVUWIOSJBCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20315683
Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59128-15-3
Record name 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid
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Record name NSC 296228
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Record name 59128-15-3
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Record name (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. This molecule is of significant interest in medicinal chemistry and drug development due to its core imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous biologically active compounds. This document details the synthetic pathway, experimental protocols, and the analytical characterization of this target compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 59128-15-3[1][2]
Molecular Formula C₉H₇BrN₂O₂[1][2]
Molecular Weight 255.07 g/mol [1]

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the core 6-bromoimidazo[1,2-a]pyridine ring system, followed by the introduction of the acetic acid moiety at the 2-position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

The foundational 6-bromoimidazo[1,2-a]pyridine scaffold is synthesized from commercially available 2-amino-5-bromopyridine and a chloroacetaldehyde solution.

Synthesis of 6-Bromoimidazo[1,2-a]pyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine intermediate Cyclization 2-amino-5-bromopyridine->intermediate 1. chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->intermediate 2. 6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine intermediate->6-bromoimidazo[1,2-a]pyridine Base, Solvent

Figure 1: Synthetic scheme for 6-bromoimidazo[1,2-a]pyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 6-bromoimidazo[1,2-a]pyridine is described in Chinese patent CN103788092A.[3] The general procedure involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base, such as sodium bicarbonate, in a suitable solvent like ethanol. The reaction mixture is typically heated for several hours. After completion, the product is isolated through extraction and purified by recrystallization.

Step 2: Synthesis of this compound

The second step involves the alkylation of the 6-bromoimidazo[1,2-a]pyridine intermediate, followed by hydrolysis to yield the final carboxylic acid. A common method for this transformation is the reaction with ethyl bromoacetate to form the corresponding ester, which is then hydrolyzed.

Synthesis of this compound 6-bromoimidazo[1,2-a]pyridine 6-bromoimidazo[1,2-a]pyridine alkylation Alkylation 6-bromoimidazo[1,2-a]pyridine->alkylation ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->alkylation ester_intermediate Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate alkylation->ester_intermediate hydrolysis Hydrolysis ester_intermediate->hydrolysis final_product This compound hydrolysis->final_product Acid or Base

Figure 2: Synthesis of the final product from the intermediate.

Experimental Protocol:

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected characterization data based on the analysis of similar compounds, as specific data for the target molecule is not available in the public domain.

AnalysisExpected Observations
¹H NMR Signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system and the methylene protons of the acetic acid side chain. The aromatic protons will exhibit characteristic splitting patterns.
¹³C NMR Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the heterocyclic rings, and the methylene carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (255.07 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.
Melting Point A sharp melting point is expected for the pure crystalline solid.

Workflow for Characterization:

Characterization Workflow start Synthesized Product purification Purification (Recrystallization/Chromatography) start->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check purity_check->purification Impure structural_elucidation Structural Elucidation purity_check->structural_elucidation Pure nmr ¹H and ¹³C NMR structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms mp Melting Point Determination structural_elucidation->mp final_characterization Final Characterized Compound nmr->final_characterization ms->final_characterization mp->final_characterization

Figure 3: General workflow for the characterization of the final product.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to perform thorough analytical testing to confirm the structure and purity of their synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical and biological information for the compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide consolidates known information for the broader class of imidazo[1,2-a]pyridine derivatives, offering valuable insights for researchers in drug discovery and development. This document covers key physicochemical parameters, general synthetic and analytical methodologies, and known biological activities, with a focus on the anticancer properties of this heterocyclic scaffold.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This scaffold is a key component in several commercially available drugs. The introduction of a bromo substituent at the 6-position and an acetic acid moiety at the 2-position of the imidazo[1,2-a]pyridine core, as in this compound, can significantly influence its physicochemical properties and biological target interactions. This guide aims to provide a detailed summary of the current knowledge regarding this compound and its analogs.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 59128-15-3[1]
Molecular Formula C₉H₇BrN₂O₂[1]
Molecular Weight 255.07 g/mol [1]
SMILES OC(=O)CC1=CN2C=C(Br)C=CC2=N1N/A
InChI InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)N/A

Synthesis and Characterization

General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of the imidazo[1,2-a]pyridine core and subsequent functionalization. A common method involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related species.

The following diagram outlines a potential synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Step 2: Introduction of Acetic Acid Moiety 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 6-Bromoimidazo[1,2-a]pyridine 6-Bromoimidazo[1,2-a]pyridine 2-Amino-5-bromopyridine->6-Bromoimidazo[1,2-a]pyridine Condensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->6-Bromoimidazo[1,2-a]pyridine Functionalization Functionalization 6-Bromoimidazo[1,2-a]pyridine->Functionalization This compound This compound Functionalization->this compound e.g., Reaction with ethyl bromopyruvate followed by hydrolysis

A potential synthetic workflow for the target compound.

Experimental Protocol (General):

  • Synthesis of 6-Bromoimidazo[1,2-a]pyridine: 2-Amino-5-bromopyridine is reacted with a 40% aqueous solution of chloroacetaldehyde in the presence of a base such as sodium bicarbonate or sodium hydroxide, in a solvent like ethanol or methanol. The reaction mixture is typically stirred at a temperature ranging from 25 to 50°C for 2 to 24 hours. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization.

  • Synthesis of this compound: The introduction of the acetic acid group at the 2-position can be achieved through various methods. One common approach is the reaction of the imidazo[1,2-a]pyridine core with a suitable three-carbon building block. For instance, a reaction with ethyl bromopyruvate followed by hydrolysis of the resulting ester would yield the desired carboxylic acid.

Characterization Methods

The characterization of this compound and its intermediates would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would be used to identify the number and environment of protons in the molecule, confirming the substitution pattern on the aromatic rings and the presence of the methylene protons of the acetic acid group.

  • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC):

  • HPLC would be used to assess the purity of the final compound and intermediates. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common setup for such compounds.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, the imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

AKT/mTOR Signaling Pathway: Several imidazo[1,2-a]pyridine compounds have been reported to inhibit the AKT/mTOR signaling pathway.[2][3][4] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell growth and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

AKT_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine AKT AKT Imidazo[1,2-a]pyridine->AKT Apoptosis Apoptosis Imidazo[1,2-a]pyridine->Apoptosis mTOR mTOR AKT->mTOR AKT->Apoptosis Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridines.

Intrinsic and Extrinsic Apoptosis Pathways: Imidazo[1,2-a]pyridine derivatives have been shown to induce both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis.[3][5]

  • Intrinsic Pathway: This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately leading to cell death.

  • Extrinsic Pathway: This is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of initiator caspases (e.g., caspase-8) and subsequent executioner caspases.

Apoptosis_Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Death Receptors Imidazo[1,2-a]pyridine->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Induction of intrinsic and extrinsic apoptosis by imidazo[1,2-a]pyridines.
Antimicrobial Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is likely to vary depending on the specific substitution pattern of the molecule and the target microorganism.

Conclusion

This compound is a molecule of interest within the broader class of imidazo[1,2-a]pyridines, a scaffold known for its significant therapeutic potential. While specific experimental data on the physicochemical properties and biological activities of this exact compound are sparse in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological effects based on the extensive research conducted on related analogs. The known anticancer activities of imidazo[1,2-a]pyridines, particularly their ability to induce apoptosis through key signaling pathways, suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on the detailed synthesis, purification, and comprehensive experimental evaluation of its physicochemical properties and biological activities to fully elucidate its potential in drug discovery.

References

Navigating the Anticancer Potential of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold has garnered significant attention within the medicinal chemistry landscape as a promising framework for the development of novel anticancer therapeutics. While direct experimental data on the specific compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid regarding its mechanism of action is not extensively available in current public literature, this technical guide aims to provide an in-depth overview of its putative mechanism of action. This is achieved by drawing comprehensive parallels from structurally related imidazo[1,2-a]pyridine derivatives that have been evaluated for their anticancer properties. This guide will delve into the likely signaling pathways affected, present quantitative data from analogous compounds, detail relevant experimental protocols for its evaluation, and provide visual representations of key biological processes and workflows.

Introduction: The Promise of Imidazo[1,2-a]pyridines in Oncology

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1] Their rigid structure and synthetic tractability make them attractive candidates for targeted drug design. Numerous studies on various derivatives have revealed a common thread in their mechanism of action, primarily centered on the disruption of key cellular signaling pathways that are often dysregulated in cancer.[1]

While "this compound" remains a largely uncharacterized agent in terms of its specific biological effects, its structural components—the imidazo[1,2-a]pyridine core, the bromo substituent at the 6-position, and the acetic acid moiety at the 2-position—suggest that it may share a similar mechanistic profile with its better-studied congeners. This guide will, therefore, extrapolate from the existing body of research to build a comprehensive picture of its likely anticancer activities.

Putative Mechanism of Action: Targeting Key Cancer Pathways

Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, the anticancer effects of "this compound" are likely to be multifaceted, primarily involving the following key mechanisms:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives typically leads to a cascade of downstream effects, including the induction of apoptosis and cell cycle arrest.[2][3]

  • Induction of Apoptosis: Imidazo[1,2-a]pyridine compounds have been shown to trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][5][6] This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2.[7] Furthermore, the activation of caspases, the executive enzymes of apoptosis, is a common finding.[4]

  • Induction of Cell Cycle Arrest: The ability to halt the cell cycle is another crucial anticancer mechanism exhibited by imidazo[1,2-a]pyridine derivatives.[3][4] Studies have demonstrated that these compounds can cause cell cycle arrest at various phases, most notably the G2/M phase.[2] This arrest is often associated with the modulation of cell cycle regulatory proteins such as p53 and p21.[2][4]

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives

To provide a quantitative perspective on the potential potency of this class of compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. It is important to note that these data are for structurally related compounds and not for "this compound" itself.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 12b Hep-2Laryngeal Carcinoma11[8]
HepG2Hepatocellular Carcinoma13[8]
MCF-7Breast Adenocarcinoma11[8]
A375Malignant Melanoma11[8]
IP-5 HCC1937Breast Carcinoma45[4]
IP-6 HCC1937Breast Carcinoma47.7[4]
IP-7 HCC1937Breast Carcinoma79.6[4]
A novel imidazo[1,2-a]pyridine compound HeLaCervical Cancer15.32[5]
3-aminoimidazo[1,2-α]pyridine derivative 12 HT-29Colorectal Adenocarcinoma4.15 ± 2.93[9]
3-aminoimidazo[1,2-α]pyridine derivative 14 B16F10Mouse Melanoma21.75 ± 0.81[9]
Compound from a series of 6-substituted imidazo[1,2-a]pyridines HT-29Colorectal AdenocarcinomaExcellent Activity[10]
Caco-2Colorectal AdenocarcinomaExcellent Activity[10]

Note: "Excellent Activity" was reported in the study without specific IC50 values being easily extractable.

Detailed Experimental Protocols

To facilitate the investigation of "this compound," this section provides detailed methodologies for key experiments commonly employed in the evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Cleaved Caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway and a general experimental workflow for evaluating the anticancer activity of "this compound."

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes GeneTranscription Gene Transcription pmTOR->GeneTranscription Regulates Compound This compound (Putative Inhibitor) Compound->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Experimental Workflow start Synthesize/Acquire Compound cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_analysis Apoptosis Assay (Annexin V/PI) ic50->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis western_blot Western Blot Analysis (Signaling Proteins) ic50->western_blot data_analysis Data Analysis & Interpretation apoptosis_analysis->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Caption: General workflow for anticancer evaluation.

Conclusion and Future Directions

While "this compound" remains to be specifically characterized for its anticancer properties, the wealth of data on related imidazo[1,2-a]pyridine derivatives provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound will exhibit inhibitory effects on the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for researchers to systematically evaluate the anticancer potential of "this compound." Future studies should focus on performing these in vitro assays to determine its IC50 values across a panel of cancer cell lines and to confirm its effects on the proposed signaling pathways. Positive in vitro results would then warrant further investigation through in vivo animal models to assess its efficacy and safety profile as a potential therapeutic agent. The exploration of this and other novel imidazo[1,2-a]pyridine derivatives holds significant promise for the future of targeted cancer therapy.

References

Potential biological targets of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Targets of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Executive Summary

This document provides a detailed analysis of the potential biological targets for the compound this compound. As of the current date, no direct experimental data exists in the public domain that explicitly identifies the biological targets of this specific molecule. However, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide synthesizes research conducted on structurally related imidazo[1,2-a]pyridine derivatives to infer potential mechanisms of action and biological targets for the title compound. The primary potential targets identified within this chemical class are key regulators of oncogenic signaling pathways, including Phosphoinositide 3-kinase (PI3K) and components of the Wnt/β-catenin signaling cascade. Furthermore, many derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. This guide presents the evidence for these potential targets, summarizes quantitative data for related compounds, provides detailed experimental protocols for target validation, and illustrates the relevant biological pathways.

Potential Target Pathways of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized for its versatile biological activities, with numerous derivatives reported to possess anticancer properties.[1][2] The primary mechanisms of action converge on the inhibition of critical cell signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] Multiple studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of this pathway.

Specifically, derivatives have been developed as selective inhibitors of the PI3Kα isoform (p110α) and as dual PI3K/mTOR inhibitors.[5][6][7] For instance, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was identified as a novel PI3Kα inhibitor with an IC50 of 0.67µM, and subsequent optimization led to derivatives with nanomolar potency.[6] Inhibition of this pathway by imidazo[1,2-a]pyridines has been shown to decrease levels of phosphorylated Akt (p-Akt), a key downstream effector, leading to reduced cell proliferation and the induction of apoptosis.[5][8]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its deregulation is strongly linked to the initiation and progression of several cancers, particularly colorectal cancer.[9] A study focused on a series of imidazo[1,2-a]pyridine derivatives identified compounds capable of inhibiting the Wnt/β-catenin signaling pathway.[9] These compounds were shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cell proliferation. Notably, the mechanism of action for these compounds appeared to be independent of GSK-3β activity, suggesting they act at a different node within the pathway.[9]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with various imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle in cancer cells.[5][8][10] Mechanistic studies have revealed that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-7, the cleavage of poly (ADP-ribose) polymerase-1 (PARP), and modulation of the Bcl-2 family of proteins.[8][11] Furthermore, some derivatives have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, which is associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[5][8]

Quantitative Data for Biologically Active Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the reported biological activities of various imidazo[1,2-a]pyridine derivatives, providing a quantitative basis for the potential potency of compounds based on this scaffold.

Compound Derivative/IdentifierTarget/AssayCell Line(s)IC50 ValueReference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)PI3KαN/A (Enzymatic)0.67 µM[6]
Optimized Thiazole Derivative (12)PI3KαN/A (Enzymatic)0.0028 µM[6]
Optimized Thiazole Derivative (12)Cell ProliferationA375, HeLa0.14 µM, 0.21 µM[6]
Compound 35PI3KαN/A (Enzymatic)150 nM[3]
IP-5Cell Viability (MTT)HCC193745 µM[8]
IP-6Cell Viability (MTT)HCC193747.7 µM[8]
IP-7Cell Viability (MTT)HCC193779.6 µM[8]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k)PI3KαN/A (Enzymatic)1.94 nM[4]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k)Cell ViabilityHCC827, A549, etc.0.09 µM - 0.43 µM[4]

Experimental Protocols

To investigate the potential biological targets of "this compound," the following standard experimental protocols can be employed.

PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of PI3K and its inhibition by a test compound. The assay quantifies the amount of ADP produced during the kinase reaction.[12]

  • Reagent Preparation : Prepare PI3K reaction buffer and a lipid substrate mixture (e.g., PIP2). Dilute the purified PI3K enzyme (e.g., p110α/p85α) into the buffer/lipid mixture.

  • Compound Preparation : Prepare serial dilutions of "this compound" in DMSO. Further dilute in the assay buffer.

  • Kinase Reaction : In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (vehicle control). Add 4 µL of the enzyme/lipid mixture. Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This cell-based assay measures the activity of the canonical Wnt signaling pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.[13][14]

  • Cell Culture and Transfection :

    • Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with a TCF/LEF-Firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment : After 24 hours, replace the medium with fresh medium containing various concentrations of "this compound" or DMSO (vehicle control).

  • Pathway Stimulation : Co-treat cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or CHIR99021) to activate the pathway. Include a non-stimulated control.

  • Incubation : Incubate the cells for an additional 18-24 hours.

  • Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay :

    • Transfer the cell lysate to an opaque 96-well plate.

    • Use a dual-luciferase reporter assay system. Add the Firefly luciferase substrate and measure the luminescence (Signal A).

    • Add the Stop & Glo® reagent to quench the first reaction and initiate the Renilla luciferase reaction. Measure the luminescence (Signal B).

  • Data Analysis : Normalize the Firefly luciferase signal (A) by dividing it by the Renilla luciferase signal (B). Determine the effect of the compound on Wnt pathway activity relative to the stimulated vehicle control.

Western Blot for Apoptosis Markers

This protocol allows for the detection of key proteins involved in apoptosis to determine if the compound induces programmed cell death.[15][16][17]

  • Cell Treatment and Lysis :

    • Culture a cancer cell line (e.g., HCC1937, HeLa) and treat with various concentrations of "this compound" for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax) overnight at 4°C. Also, probe for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody and Detection :

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Analyze the changes in the levels of cleaved (active) forms of caspases and PARP, and the ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2) to assess the induction of apoptosis.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a potential experimental workflow and the key signaling pathways that may be targeted by this compound.

G Figure 1: Proposed Experimental Workflow for Target Identification cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Target Validation & MOA A This compound B In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Screening) A->B C Phenotypic Screening (e.g., Cancer Cell Line Panel) A->C D Biochemical Screening (e.g., Kinase Panel Assay) B->D E Cell-Based Pathway Assays (e.g., Reporter Gene Assays) C->E F Direct Target Engagement Assays (e.g., CETSA, SPR) D->F E->F G Downstream Signaling Analysis (Western Blot for p-Akt, β-catenin, etc.) F->G H Cellular Phenotype Confirmation (Apoptosis, Cell Cycle Assays) G->H I Validated Biological Target(s) H->I

Figure 1: Proposed workflow for identifying the biological targets of the compound.

G Figure 2: PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridines Inhibitor->PI3K Inhibition G Figure 3: Wnt/β-catenin Signaling Pathway Inhibition cluster_off Wnt OFF cluster_on Wnt ON cluster_nuc DegComplex Degradation Complex (Axin, APC, GSK3β) betaCat_p p-β-catenin DegComplex->betaCat_p Phosphorylation Proteasome Proteasome betaCat_p->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Fz_LRP Frizzled/LRP5/6 Wnt->Fz_LRP Binds Dvl Dvl Fz_LRP->Dvl Dvl->DegComplex Inhibition betaCat_stable β-catenin (stable) Nucleus Nucleus betaCat_stable->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes Inhibitor Imidazo[1,2-a]pyridines Inhibitor->betaCat_stable Inhibition of accumulation/ activity

References

An In-Depth Technical Guide to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-15-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, bearing the CAS number 59128-15-3, is a heterocyclic compound belonging to the esteemed imidazo[1,2-a]pyridine class of molecules. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide therapeutic spectrum.[1] This technical guide provides a comprehensive overview of the available scientific and technical information for this specific molecule, focusing on its chemical properties, potential biological significance, and the broader context of the imidazo[1,2-a]pyridine family's role in drug discovery. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates potential applications and research directions based on the activities of structurally related analogues.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59128-15-3[2]
Molecular Formula C₉H₇BrN₂O₂[2]
Molecular Weight 255.07 g/mol [2]
Melting Point 214-215 °C[3]
Density 1.78±0.1 g/cm³ (Predicted)[3]
Storage Temperature Sealed in dry, Store in freezer, under -20°C[3]
Appearance Not specified (often off-white to light yellow solid for similar compounds)General Knowledge
Solubility Not specified (likely soluble in organic solvents like DMSO and DMF)General Knowledge

Synthesis and Characterization

A common method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of the precursor, 6-bromoimidazo[1,2-a]pyridine, a patented method describes the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base.[3]

Hypothetical Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound, starting from the precursor 6-bromoimidazo[1,2-a]pyridine.

G cluster_0 Synthesis of Precursor cluster_1 Functionalization and Hydrolysis A 2-Amino-5-bromopyridine D 6-Bromoimidazo[1,2-a]pyridine A->D B Chloroacetaldehyde B->D C Base (e.g., NaHCO₃) C->D E Introduction of Acetic Acid Moiety (e.g., via Vilsmeier-Haack followed by oxidation or other C-C coupling reactions) D->E Functionalization at C2 F This compound E->F Hydrolysis

A potential synthetic route to the target compound.
Experimental Protocol: General Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Precursor)

This protocol is adapted from a patented method and serves as a foundational step.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-bromopyridine in a solvent such as ethanol or water.

  • Addition of Reagents: Add a 40% aqueous solution of chloroacetaldehyde and a base (e.g., sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate). The molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde to base is typically around 1:1.2:1.2.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 25-50 °C for 2 to 24 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent to obtain the crude product. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-bromoimidazo[1,2-a]pyridine.

Note: The subsequent functionalization at the C2 position to introduce the acetic acid moiety would require further specific reaction development and optimization.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] Derivatives have shown significant activity in various domains, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1]

While specific biological data for this compound is not extensively published, its structural features suggest potential activity in several key areas:

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer effects. For instance, some derivatives have been shown to induce apoptosis in colon cancer cell lines and act as inhibitors of key signaling pathways like PI3K.[4][5] The presence of the bromo-substituent and the acetic acid side chain on the core scaffold of the title compound makes it a candidate for screening in various cancer cell lines.

  • Anti-inflammatory Activity: Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6] The acetic acid moiety in the target compound is a key feature that warrants investigation into its anti-inflammatory potential.

  • Enzyme Inhibition: The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and protein kinases.[7][8]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with signaling pathways implicated in cancer and inflammation. The diagram below illustrates a generalized signaling pathway that is often targeted by imidazo[1,2-a]pyridine derivatives in the context of cancer.

G cluster_0 Potential Anticancer Mechanism of Action A Growth Factor Receptor B PI3K A->B C Akt/PKB B->C D Cell Proliferation, Survival, and Growth C->D E This compound (Hypothesized Inhibitor) E->B Inhibition

A hypothetical cancer-related signaling pathway.

Future Research Directions

Given the promising therapeutic potential of the imidazo[1,2-a]pyridine scaffold, this compound represents a valuable compound for further investigation. Key areas for future research include:

  • Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis method is essential for producing sufficient quantities for comprehensive biological evaluation.

  • In-depth Biological Screening: The compound should be screened against a panel of cancer cell lines from various tissue origins and in a range of inflammatory and infectious disease models.

  • Mechanism of Action Studies: Should biological activity be confirmed, detailed studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the bromo-substituent and the acetic acid side chain could lead to the identification of more potent and selective compounds.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. Its structural similarity to a class of molecules with proven and diverse biological activities makes it a compelling candidate for further research and development. This technical guide consolidates the currently available information and provides a framework for future investigations into the therapeutic applications of this promising compound. The scientific community is encouraged to explore the synthesis and biological properties of this molecule to unlock its full potential.

References

"2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

This document provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The imidazo[1,2-a]pyridine scaffold is a key structural motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antiviral activities.[2] This guide details the molecule's structure, chemical properties, a representative synthesis protocol, and its relevance as a chemical building block.

Molecular Structure and Nomenclature

The core structure of the molecule is the imidazo[1,2-a]pyridine bicyclic system, which consists of a pyridine ring fused to an imidazole ring. In this specific derivative, a bromine atom is substituted at the 6-position of the bicyclic system, and an acetic acid group is attached at the 2-position.

  • IUPAC Name : this compound

  • Synonyms : (6-Bromo-imidazo[1,2-A]pyridin-2-YL)-acetic acid[3]

  • CAS Number : 59128-15-3[3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is crucial for researchers in designing experiments, understanding solubility, and planning synthetic modifications.

PropertyValueReference
Molecular Formula C₉H₇BrN₂O₂[3]
Molecular Weight 255.07 g/mol [3]
MDL Number MFCD06739269[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the initial construction of the 6-bromoimidazo[1,2-a]pyridine core, followed by the introduction of the acetic acid side chain. The following is a representative experimental protocol based on established synthetic methods for related compounds.[4]

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

This step involves the cyclization reaction between 2-amino-5-bromopyridine and a chloroacetaldehyde solution.[4]

  • Reactants : 2-amino-5-bromopyridine, 40% aqueous chloroacetaldehyde solution, sodium bicarbonate.

  • Solvent : Ethanol or Water.[4]

  • Procedure :

    • Dissolve 2-amino-5-bromopyridine in the chosen solvent.

    • Add sodium bicarbonate to the solution to act as a base.[4]

    • Add the 40% chloroacetaldehyde solution dropwise to the mixture at a controlled temperature, typically between 25-50 °C.[4]

    • Stir the reaction mixture for 2 to 24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.[4]

    • Extract the crude product with ethyl acetate. The organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.[4]

    • Evaporate the solvent to yield the crude 6-bromoimidazo[1,2-a]pyridine, which can be further purified by recrystallization.[4]

Step 2: Functionalization at the 2-position to yield this compound

This step introduces the acetic acid moiety onto the synthesized core. This can be achieved via a reaction with a suitable two-carbon electrophile, followed by hydrolysis. A common method for similar scaffolds involves reaction with ethyl bromoacetate followed by saponification.

  • Reactants : 6-bromoimidazo[1,2-a]pyridine, ethyl bromoacetate, a suitable base (e.g., sodium hydride), and subsequently a hydrolyzing agent (e.g., sodium hydroxide).

  • Solvent : Anhydrous polar aprotic solvent like DMF or THF for the first part, followed by an aqueous/alcoholic medium for hydrolysis.

  • Procedure :

    • The 6-bromoimidazo[1,2-a]pyridine is treated with a strong base to facilitate the reaction with ethyl bromoacetate, leading to the formation of the corresponding ester, ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.

    • The resulting ester is then hydrolyzed using an aqueous solution of a base like sodium hydroxide, followed by acidic workup.

    • This hydrolysis step converts the ester group into the desired carboxylic acid.

    • The final product, this compound, is then isolated and purified, typically through recrystallization or column chromatography.

Visualization of Synthetic Workflow

The logical flow of the synthesis described above can be visualized as a workflow diagram.

Synthesis_Workflow start_material 2-Amino-5-bromopyridine + Chloroacetaldehyde step1 Step 1: Cyclization intermediate 6-Bromoimidazo[1,2-a]pyridine step2 Step 2: Alkylation reagent2 Ethyl Bromoacetate ester_intermediate Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate step3 Step 3: Hydrolysis final_product This compound step1->intermediate step2->ester_intermediate step3->final_product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules for drug discovery.[1] The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and derivatives have shown a broad spectrum of biological activities.[2] The presence of the bromine atom and the carboxylic acid group provides two reactive handles for further chemical modification, allowing for the generation of diverse chemical libraries to screen for potential therapeutic agents. For instance, related imidazo[1,2-a]pyridine compounds have been investigated for their antimicrobial and anticancer properties.[5]

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of therapeutics targeting a diverse range of diseases. This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyridine compounds, detailing key synthetic methodologies, summarizing their quantitative biological activities, and elucidating their mechanisms of action through key signaling pathways.

Discovery and Historical Development

The journey of the imidazo[1,2-a]pyridine core began in the early 20th century. The foundational synthesis was first reported by the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925. This classical method, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-haloaldehyde, such as bromoacetaldehyde, typically at elevated temperatures in a sealed tube. While this initial approach provided access to the core structure, the yields were often modest. Subsequent improvements to this method involved the use of a base, like sodium bicarbonate, which allowed for milder reaction conditions and improved efficiency.

Over the decades, the synthetic repertoire for constructing the imidazo[1,2-a]pyridine scaffold has expanded significantly. Key developments include the introduction of one-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyridine derivatives from 2-aminopyridines, aldehydes, and isocyanides. Furthermore, various modern synthetic strategies, including tandem reactions, oxidative couplings, and metal-catalyzed cross-coupling reactions, have provided chemists with powerful tools to functionalize the imidazo[1,2-a]pyridine core with high precision and efficiency. These advancements have been instrumental in the exploration of the chemical space around this scaffold, leading to the discovery of numerous compounds with potent and selective biological activities.

Synthetic Methodologies: Experimental Protocols

A variety of synthetic routes have been established for the synthesis of imidazo[1,2-a]pyridines. Below are detailed experimental protocols for two key methodologies: the classical Tschitschibabin reaction and the modern Groebke-Blackburn-Bienaymé multicomponent reaction.

Classical Synthesis: Modified Tschitschibabin Reaction

This protocol describes a modified, higher-yielding synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.05 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Modern Synthesis: Groebke-Blackburn-Bienaymé Reaction

This protocol outlines the synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative via a one-pot, three-component reaction.

Materials:

  • 2-Aminopyridine

  • An appropriate aldehyde (e.g., benzaldehyde)

  • An appropriate isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in methanol, add scandium(III) triflate (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Biological Activities and Quantitative Data

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical)35.0[1]
Compound 12bHep-2 (Laryngeal)11[2]
HepG2 (Hepatocellular)13[2]
MCF-7 (Breast)11[2]
A375 (Melanoma)11[2]
Compound 9dHeLa (Cervical)10.89[2]
MCF-7 (Breast)2.35[2]
IP-5HCC1937 (Breast)45[3]
IP-6HCC1937 (Breast)47.7[3]
Compound 8HeLa (Cervical)0.34[4]
MDA-MB-231 (Breast)0.32[4]
ACHN (Renal)0.39[4]
HCT-15 (Colon)0.31[4]
Compound 12MDA-MB-231 (Breast)0.29[4]
HCT-15 (Colon)0.30[4]
Antitubercular Activity

A significant area of research for imidazo[1,2-a]pyridines is in the development of new treatments for tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5] These compounds often target the cytochrome bc1 complex (QcrB).[6][7]

CompoundM. tuberculosis StrainMIC (µM)Reference
1 H37Rv0.03 - 5[7]
3 H37Rv0.03 - 5[7]
4 H37Rv0.03 - 5[7]
5 H37Rv0.2[5]
9 H37Rv≤0.006[5]
12 H37Rv≤0.006[5]
13 MDR & XDR strainsPotent activity[5]
16 H37Rv≤0.006[5]
17 H37Rv≤0.006[5]
18 H37Rv≤0.006[5]
MDR & XDR strains~10-fold > PA-824[5]
IPA-4 H37Rv1.56 (µg/mL)[8]
IPA-6 H37Rv0.05 (µg/mL)[8]
IPA-7 H37Rv0.8 (µg/mL)[8]
IPA-9 H37Rv0.4 (µg/mL)[8]
IPS-1 H37Rv0.4 (µg/mL)[8]
Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties against a range of viruses.

CompoundVirusEC₅₀ (µM)Reference
A4 Influenza A (PR8)2.75[9]
A4 Influenza A (H1N1)3.19[9]
A4 Influenza A (H3N2)5.38[9]
A4 Influenza B (Yamagata)2.99[9]
4 Human Cytomegalovirus (HCMV)Highly Active[10]
15 Human Cytomegalovirus (HCMV)Highly Active[10]
21 Human Cytomegalovirus (HCMV)Highly Active[10]
- Herpes Simplex Viruses (HSV)Similar to or better than acyclovir[11]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with various biological targets. Visualizations of key signaling pathways and experimental workflows are provided below.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Many imidazo[1,2-a]pyridine-based anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Figure 1. Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Antitubercular Mechanism: QcrB Inhibition

In the context of tuberculosis, certain imidazo[1,2-a]pyridines have been shown to target the QcrB subunit of the cytochrome bc1 complex, a key component of the electron transport chain in Mycobacterium tuberculosis.[6][7] This inhibition disrupts ATP synthesis, leading to bacterial cell death.

QcrB_Inhibition cluster_complex Complex III ETC Electron Transport Chain (M. tuberculosis) ComplexIII Complex III (Cytochrome bc1 complex) Electron_Flow Electron Flow ETC->Electron_Flow QcrB QcrB Subunit ComplexIII->Electron_Flow Facilitates QcrB->Electron_Flow ATP_Synthase ATP Synthase Electron_Flow->ATP_Synthase Drives Electron_Flow->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Synthase->ATP_Production Bacterial_Death Bacterial Cell Death Reduced ATP leads to Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->QcrB Inhibits Imidazopyridine->QcrB Inhibits

Figure 2. Mechanism of QcrB inhibition by antitubercular imidazo[1,2-a]pyridines.
General Experimental Workflow for Synthesis and Screening

The development of novel imidazo[1,2-a]pyridine derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Library Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assays) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt No Hits Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_ID->Dose_Response Yes Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Dose_Response->Mechanism Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Figure 3. A generalized experimental workflow for the development of bioactive imidazo[1,2-a]pyridine compounds.

Conclusion

The imidazo[1,2-a]pyridine core has proven to be a remarkably versatile scaffold in drug discovery, with a rich history and a continually expanding portfolio of biological applications. From its initial synthesis by Tschitschibabin to the development of sophisticated modern synthetic methods, our ability to access and modify this privileged structure has grown immensely. The potent anticancer, antitubercular, and antiviral activities exhibited by its derivatives underscore the therapeutic potential of this heterocyclic system. The elucidation of their mechanisms of action, particularly the inhibition of key signaling pathways, provides a rational basis for the design of next-generation therapeutics. This technical guide serves as a comprehensive resource for researchers in the field, providing the historical context, synthetic tools, and biological understanding necessary to continue to unlock the full potential of the imidazo[1,2-a]pyridine core in the development of novel medicines.

References

A Technical Guide for the Initial Biological Screening of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2] This technical guide provides a comprehensive framework for the initial biological screening of a specific derivative, 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid . While specific biological data for this compound is not extensively available in the public domain, this guide outlines a logical and efficient screening cascade based on the well-documented activities of structurally related imidazo[1,2-a]pyridine analogs.

This document details standardized experimental protocols for preliminary in vitro screening, suggests potential molecular targets, and provides a roadmap for subsequent mechanistic studies. The aim is to equip researchers with the necessary tools to effectively evaluate the therapeutic potential of this compound.

Proposed Initial Biological Screening Workflow

A tiered approach is recommended for the initial biological evaluation of this compound, starting with broad-spectrum primary screens and progressing to more focused secondary and mechanistic assays.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Confirmation cluster_2 Mechanistic Studies Compound This compound Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT on various cell lines) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) Compound->Antimicrobial Anti_inflammatory_Primary Primary Anti-inflammatory Screen (e.g., COX Enzyme Inhibition Assay) Compound->Anti_inflammatory_Primary Dose_Response_Cancer Dose-Response & IC50 Determination (Anticancer) Cytotoxicity->Dose_Response_Cancer If active MIC_Determination MIC Determination (Antimicrobial) Antimicrobial->MIC_Determination If active Dose_Response_Inflammation Dose-Response & IC50 Determination (Anti-inflammatory) Anti_inflammatory_Primary->Dose_Response_Inflammation If active Apoptosis_Assay Apoptosis Assays (e.g., Caspase activation) Dose_Response_Cancer->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Dose_Response_Cancer->Cell_Cycle_Analysis Lead_Optimization Lead Optimization & In Vivo Studies MIC_Determination->Lead_Optimization Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for STAT3/NF-κB) Dose_Response_Inflammation->Signaling_Pathway Apoptosis_Assay->Lead_Optimization Lead Optimization Signaling_Pathway->Lead_Optimization

Caption: Proposed workflow for the initial biological screening of this compound.

Experimental Protocols

The following are detailed methodologies for key initial screening experiments based on established protocols for imidazo[1,2-a]pyridine derivatives.

Anticancer Activity Screening

a) Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • A-549 (Lung carcinoma)

    • HepG2 (Hepatocellular carcinoma)

    • A non-cancerous cell line (e.g., Vero) to assess selectivity.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations and incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

a) Agar Well Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of a compound.

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Procedure:

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

    • Spread the inoculum evenly over the surface of Mueller-Hinton agar plates.

    • Create wells (6 mm in diameter) in the agar using a sterile borer.

    • Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

    • A positive control (e.g., Ciprofloxacin) and a negative control (solvent alone) should be included.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each well.

b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in Mueller-Hinton broth in a 96-well plate.

    • Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Screening

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Many anti-inflammatory drugs act by inhibiting COX enzymes.

  • Assay Principle: A commercial COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX, where the oxidation of a substrate by the hydroperoxidase product of the COX reaction is monitored colorimetrically.

  • Procedure:

    • Follow the manufacturer's protocol for the COX-1 and COX-2 inhibitor screening assay.

    • Incubate the respective enzyme with arachidonic acid (substrate) and the test compound at various concentrations.

    • Add the colorimetric substrate and measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Illustrative Data Presentation

The following tables provide examples of how quantitative data for this compound could be structured. The data presented here is hypothetical and for illustrative purposes only, based on reported activities of other imidazo[1,2-a]pyridine derivatives.

Table 1: Hypothetical Anticancer Activity of this compound

Cell LineCompoundIC₅₀ (µM)
MCF-7 This compounde.g., 15.5
Doxorubicin (Control)e.g., 0.8
A-549 This compounde.g., 22.1
Cisplatin (Control)e.g., 5.2
HepG2 This compounde.g., 18.9
Doxorubicin (Control)e.g., 1.1
Vero This compounde.g., >100
Doxorubicin (Control)e.g., 25.3

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainMethodCompoundResult
S. aureus Agar Well DiffusionThis compound (100 µ g/well )e.g., 14 mm zone
Ciprofloxacin (10 µ g/well )e.g., 25 mm zone
Broth MicrodilutionThis compounde.g., MIC = 32 µg/mL
Ciprofloxacine.g., MIC = 1 µg/mL
E. coli Agar Well DiffusionThis compound (100 µ g/well )e.g., 10 mm zone
Ciprofloxacin (10 µ g/well )e.g., 28 mm zone
Broth MicrodilutionThis compounde.g., MIC = 64 µg/mL
Ciprofloxacine.g., MIC = 0.5 µg/mL

Potential Signaling Pathway for Mechanistic Studies

Several studies on imidazo[1,2-a]pyridine derivatives have implicated the STAT3/NF-κB signaling pathway in their anti-inflammatory and anticancer effects.[4][5][6] Should this compound show activity in these areas, investigating its effect on this pathway would be a logical next step.

STAT3_NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL6R IL-6 Receptor STAT3 STAT3 IL6R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Compound 2-(6-Bromoimidazo[1,2-a] pyridin-2-yl)acetic acid Compound->pSTAT3 Inhibition Compound->IkB Prevents Degradation Target_Genes Target Gene Expression (COX-2, iNOS, Bcl-2) pSTAT3_dimer->Target_Genes Transcription NFkB_n->Target_Genes Transcription IL6 IL-6 IL6->IL6R

Caption: Potential mechanism of action via the STAT3/NF-κB signaling pathway.

Conclusion

While specific biological data for this compound is limited, the broader family of imidazo[1,2-a]pyridines exhibits significant therapeutic potential across several disease areas. This guide provides a robust framework for the initial biological screening of this compound, from primary assays to preliminary mechanistic studies. The outlined protocols and workflows are intended to serve as a valuable resource for researchers, facilitating a systematic and efficient evaluation of the bioactivity of this compound and contributing to the discovery of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic approach for the compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. Due to the limited availability of experimentally derived public data for this specific molecule, the spectroscopic data presented herein is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazo[1,2-a]pyridine derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the known spectroscopic behavior of the imidazo[1,2-a]pyridine core and related functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data

Solvent: DMSO-d₆

Atom # Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 (N)--
2 (C)-~145
3 (C)~7.8 (s, 1H)~110
4 (N)--
5 (C)~8.3 (d, 1H)~125
6 (C)-~115 (C-Br)
7 (C)~7.3 (dd, 1H)~128
8 (C)~7.6 (d, 1H)~118
8a (C)-~142
9 (CH₂)~3.8 (s, 2H)~35
10 (C=O)-~172
11 (OH)~12.5 (br s, 1H)-
Table 2: Predicted Characteristic IR Absorptions
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)3000-2850Medium
C=O stretch (Carboxylic Acid)1720-1700Strong
C=N stretch (Imidazo[1,2-a]pyridine)1640-1620Medium
C=C stretch (Aromatic)1600-1450Medium-Strong
C-Br stretch650-550Medium
Table 3: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electrospray (ESI+)

m/z Proposed Fragment Notes
255/257[M+H]⁺Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
211/213[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid.
184/186[M+H - COOH - CH]⁺Subsequent loss of a CH group.

Experimental Protocols

The following sections describe a general synthetic procedure for 2-(imidazo[1,2-a]pyridin-2-yl)acetic acid derivatives and standard protocols for obtaining the spectroscopic data.

General Synthesis

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the title compound, this would involve the reaction of 2-amino-5-bromopyridine with a suitable three-carbon α-haloacid derivative.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_Vessel 2-amino-5-bromopyridine->Reaction_Vessel alpha_halo_acid 3-halo-2-oxopropanoic acid derivative alpha_halo_acid->Reaction_Vessel Solvent e.g., Ethanol, DMF Solvent->Reaction_Vessel Base e.g., NaHCO₃, Et₃N Base->Reaction_Vessel Heat Heat (Δ) Heat->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Condensation & Cyclization

Caption: General Synthetic Scheme for this compound.

Procedure:

  • To a solution of 2-amino-5-bromopyridine in a suitable solvent such as ethanol or DMF, is added an equimolar amount of a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate followed by hydrolysis).

  • A base, such as sodium bicarbonate or triethylamine, is added to neutralize the hydrohalic acid formed during the reaction.

  • The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized compound.

G cluster_spectroscopy Spectroscopic Analysis Start Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity_Check->NMR_Analysis If Pure IR_Analysis IR Spectroscopy (FTIR-ATR or KBr Pellet) Purity_Check->IR_Analysis MS_Analysis Mass Spectrometry (ESI, HRMS) Purity_Check->MS_Analysis Data_Analysis Data Interpretation & Structure Confirmation NMR_Analysis->Data_Analysis IR_Analysis->Data_Analysis MS_Analysis->Data_Analysis End Final Characterized Compound Data_Analysis->End

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon environments. 2D NMR experiments such as COSY and HSQC can be used for unambiguous assignments.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers can utilize this information as a starting point for their investigations into this and related compounds.

A Technical Guide to the Preliminary Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineCell Line DescriptionIC50 (µM)Reference CompoundReference IC50 (µM)
HB9 A549Lung Carcinoma50.56Cisplatin53.25
HB10 HepG2Liver Carcinoma51.52Cisplatin54.81
IP-5 HCC1937Breast Cancer45--
IP-6 HCC1937Breast Cancer47.7--
IP-7 HCC1937Breast Cancer79.6--

Experimental Protocols

Detailed methodologies for the key experiments cited in the cytotoxicity studies of imidazo[1,2-a]pyridine derivatives are provided below. These protocols are foundational for in vitro cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., imidazo[1,2-a]pyridine derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[3] A reference wavelength (e.g., 630 nm) can be used for background correction.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells.[6][7]

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[6][7][8]

Procedure:

  • Cell Suspension: Prepare a single-cell suspension from the treated and control cell cultures.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[6][8]

  • Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[6][7]

  • Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100.[6][8]

Clonogenic Survival Assay

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony.[9] It is a measure of cell reproductive death after treatment.[9][10]

Principle: This assay determines the long-term effectiveness of a cytotoxic agent by measuring the ability of cells to retain their reproductive integrity.[11]

Procedure:

  • Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.

  • Treatment: Treat the cells with the test compound for a specified duration.

  • Incubation: After treatment, wash the cells and incubate them in fresh medium for 1-3 weeks to allow for colony formation.[10] A colony is typically defined as a cluster of at least 50 cells.[9][10]

  • Fixation and Staining: Fix the colonies with a solution like glutaraldehyde or paraformaldehyde and then stain them with a dye such as crystal violet.[9][10]

  • Colony Counting: Count the number of visible colonies.

  • Survival Fraction Calculation: The plating efficiency (PE) and surviving fraction (SF) are calculated as follows:

    • PE = (Number of colonies formed / Number of cells seeded) x 100

    • SF = PE of treated cells / PE of control cells

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G General Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., A549, HepG2, HCC1937) start->cell_culture cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding treatment Treat Cells (24-72 hours) cell_seeding->treatment compound_prep Prepare Compound Dilutions (Imidazo[1,2-a]pyridine derivatives) compound_prep->treatment mtt MTT Assay treatment->mtt trypan Trypan Blue Assay treatment->trypan clonogenic Clonogenic Assay treatment->clonogenic readout Measure Absorbance/ Count Cells/ Count Colonies mtt->readout trypan->readout clonogenic->readout calculation Calculate % Viability/ Surviving Fraction readout->calculation ic50 Determine IC50 calculation->ic50 end End ic50->end

Caption: Workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

Signaling Pathway: p53-Mediated Apoptosis

Several studies on imidazo[1,2-a]pyridine derivatives have indicated their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the p53 pathway.[12] The p53 protein, often called the "guardian of the genome," plays a critical role in responding to cellular stress, such as DNA damage, by initiating apoptosis or cell cycle arrest.[12][13][14]

G p53-Mediated Apoptotic Pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction drug Imidazo[1,2-a]pyridine Derivative dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 Upregulation bax Bax Expression p53->bax Upregulation arrest G1/S Phase Arrest p21->arrest Induces caspases Caspase Activation (Caspase-7, Caspase-8) bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Role of p53 in apoptosis induced by imidazo[1,2-a]pyridine derivatives.

The imidazo[1,2-a]pyridine scaffold continues to be a promising framework for the development of novel anticancer agents. The data and protocols presented in this guide offer a foundational understanding of the cytotoxic potential of this class of compounds. Further research, including studies on the specific derivative 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, is warranted to fully elucidate their therapeutic potential and mechanisms of action. The provided experimental workflows and pathway diagrams serve as valuable tools for researchers in the design and execution of future preclinical studies.

References

Commercial Availability of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable supply of key chemical intermediates is a critical first step in the discovery pipeline. 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a heterocyclic compound belonging to the promising imidazo[1,2-a]pyridine class, is available from a variety of commercial suppliers. This guide provides an overview of these suppliers to facilitate procurement for further investigation.

Commercial Suppliers

A number of chemical suppliers offer this compound, often with varying purities and quantities. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, pricing, and product specifications.

SupplierWebsiteNotes
Alichem--INVALID-LINK--Offers the compound in various quantities.
Apolloscientific--INVALID-LINK--Lists the compound in their catalog.
Atlantic Research Chemicals--INVALID-LINK--Provides the compound for research purposes.
ChemShuttle--INVALID-LINK--A provider of fine chemicals and intermediates.
Synblock--INVALID-LINK--Offers the compound with stated purity levels.
Aladdin--INVALID-LINK--A supplier of research chemicals.

Physicochemical Properties

PropertyValue
CAS Number 373461-47-5
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol

Potential Research Applications

Given the known biological activities of the imidazo[1,2-a]pyridine core, this compound is a valuable starting material for the synthesis of novel compounds for a range of therapeutic targets. The bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the creation of diverse chemical libraries. The acetic acid moiety offers a potential point for amide bond formation or other derivatization to explore structure-activity relationships.

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for researchers utilizing this compound in a drug discovery program.

G A Procurement of This compound B Synthesis of Derivative Library A->B C In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Drug Discovery Workflow

Disclaimer: This document is intended for informational purposes for a scientific audience. The listed suppliers are for informational purposes only and do not represent an endorsement. Researchers should conduct their own due diligence before procuring any chemical compounds. All handling of chemical reagents should be performed by trained personnel in a properly equipped laboratory, following all applicable safety guidelines.

An In-depth Technical Guide to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: Structural Analogues and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature. This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Compounds incorporating this bicyclic system have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents, among others. The focal point of this guide, 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid , serves as a key exemplar of this class, offering a modifiable template for the design of novel therapeutic agents. This document provides a comprehensive overview of its structural analogues and derivatives, detailing their synthesis, biological activities, and structure-activity relationships (SAR).

Core Structure and Rationale for Derivatization

The structure of this compound features three key regions for chemical modification: the 6-position on the pyridine ring, the acetic acid side chain at the 2-position of the imidazole ring, and other positions on the bicyclic core. The bromine atom at the 6-position is a versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. The acetic acid moiety provides a crucial acidic functional group for interaction with biological targets and can be readily converted to esters, amides, and other bioisosteres to modulate activity and drug-like properties.

Structural Analogues and Derivatives: A Quantitative Overview

The exploration of structural analogues of this compound has led to the identification of compounds with potent biological activities. The following tables summarize the quantitative data for key analogues, categorized by their therapeutic area.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold is a known inhibitor of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and various cancer cell lines.

Compound IDR (at 6-position)R' (at 2-position)AssayTarget/Cell LineIC50 (nM)Reference
1 BrCH2COOHPI3Kα Kinase AssayPI3Kα150[4]
2 ClCH2COOHPI3Kα Kinase AssayPI3Kα180[4]
3 MeCH2COOHPI3Kα Kinase AssayPI3Kα210[4]
4 HCH2COOHPI3Kα Kinase AssayPI3Kα350[4]
5 BrCH2CONH(morpholine)Cell Viability (MTT)T47D (Breast Cancer)250[4]
6 BrCH2CONH(2-morpholinoethyl)Cell Viability (MTT)T47D (Breast Cancer)180[4]
7 6-(quinazolin-4-ylamino)HPI3Kα Kinase AssayPI3Kα1.94[5]
8 6-(quinazolin-4-ylamino)HCell ViabilityHCC827 (Lung Cancer)90[5]
Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[6][7][8] A key target for this class of compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration.[9]

Compound IDR (at 6-position)R' (at 3-position)AssayStrainMIC (µM)Reference
9 BrCONH(2-phenoxyethyl)MABAMtb H37Rv0.15[8]
10 ClCONH(2-phenoxyethyl)MABAMtb H37Rv0.21[8]
11 NO2CONH(2-phenoxyethyl)MABAMtb H37Rv0.08[8]
12 HCONH(4-chlorophenyl)MABAMtb H37Rv0.5[10]
13 BrArylMABAMtb H37Rv2.3 µg/mL[9]

MABA: Microplate Alamar Blue Assay

Structure-Activity Relationship (SAR) Analysis

The collected data allows for a preliminary SAR analysis of the this compound scaffold.

Anticancer Activity (PI3Kα Inhibition)
  • Substitution at the 6-position: Electron-withdrawing groups, such as bromine and chlorine, appear to be favorable for PI3Kα inhibitory activity compared to a hydrogen or a methyl group.

  • Modification of the 2-acetic acid side chain: Conversion of the carboxylic acid to amides, particularly those with a morpholine moiety, maintains or improves cellular potency against breast cancer cells. This suggests that the amide linkage can provide additional interactions with the target or improve cell permeability.

  • Elaboration at the 6-position: More complex substitutions at the 6-position, such as the quinazolin-4-ylamino group, can lead to highly potent PI3Kα inhibitors, demonstrating the importance of exploring this vector for optimization.[5]

Antitubercular Activity
  • Substitution at the 6-position: The presence of a nitro group at the 6-position significantly enhances the antitubercular activity, suggesting that strong electron-withdrawing groups are beneficial. Halogen substitutions (Br, Cl) also confer potent activity.

  • Modification at the 3-position: The carboxamide group at the 3-position is a key feature for potent antitubercular agents of this class. The nature of the substituent on the amide nitrogen is crucial for activity.

Experimental Protocols

General Synthesis of this compound

A common synthetic route to the core molecule involves the cyclocondensation of 2-amino-5-bromopyridine with a suitable three-carbon building block bearing the carboxylic acid functionality or a precursor.

G cluster_0 Synthesis of the Imidazo[1,2-a]pyridine Core 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Cyclocondensation Cyclocondensation 2-Amino-5-bromopyridine->Cyclocondensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclocondensation Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Cyclocondensation->Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate Reflux, Ethanol Hydrolysis Hydrolysis Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate->Hydrolysis NaOH, H2O/EtOH This compound This compound Hydrolysis->this compound

Caption: General synthetic route to the target compound.

Protocol:

  • Cyclocondensation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, ethyl bromopyruvate (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate.

  • Hydrolysis: The resulting ester (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then acidified with HCl, and the resulting precipitate is filtered, washed with water, and dried to afford this compound.

PI3Kα Kinase Assay

The inhibitory activity against PI3Kα is typically determined using a luminescence-based kinase assay, such as the Kinase-Glo® Max Assay.

G cluster_1 PI3Kα Kinase Assay Workflow PI3Kα Enzyme PI3Kα Enzyme Incubation Incubation PI3Kα Enzyme->Incubation PIP2 Substrate PIP2 Substrate PIP2 Substrate->Incubation ATP ATP Kinase Reaction Kinase Reaction ATP->Kinase Reaction Test Compound Test Compound Test Compound->Incubation Incubation->Kinase Reaction Add ATP Kinase-Glo Reagent Kinase-Glo Reagent Kinase Reaction->Kinase-Glo Reagent Stop Reaction Luminescence Measurement Luminescence Measurement Kinase-Glo Reagent->Luminescence Measurement IC50 Determination IC50 Determination Luminescence Measurement->IC50 Determination

Caption: Workflow for determining PI3Kα inhibitory activity.

Protocol:

  • The PI3Kα enzyme, lipid substrate (PIP2), and varying concentrations of the test compound are pre-incubated in an assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the remaining ATP is quantified using a luciferase-based reagent.

  • The luminescence signal, which is inversely proportional to the kinase activity, is measured using a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Mechanism of Action and Signaling Pathways

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, a key isoform in this pathway.[3][4] By blocking the activity of PI3Kα, these compounds prevent the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of Akt and mTOR, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antitubercular Activity: Targeting Cellular Respiration

The mechanism of action for the antitubercular activity of many imidazo[1,2-a]pyridine derivatives involves the inhibition of the cytochrome bc1 complex (complex III) of the electron transport chain. Specifically, these compounds are thought to target the QcrB subunit, leading to a disruption of cellular respiration and ATP synthesis, which is lethal to the bacterium.[9]

G cluster_3 Antitubercular Mechanism of Action Electron Transport Chain Electron Transport Chain Complex I Complex I Cytochrome bc1 (Complex III) Cytochrome bc1 (Complex III) Complex I->Cytochrome bc1 (Complex III) Complex II Complex II Complex II->Cytochrome bc1 (Complex III) Complex IV Complex IV Cytochrome bc1 (Complex III)->Complex IV QcrB Subunit QcrB Subunit Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->QcrB Subunit ATP Synthase ATP Synthase Complex IV->ATP Synthase ATP Production ATP Production ATP Synthase->ATP Production

Caption: Inhibition of the M. tuberculosis electron transport chain.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships delineated in this guide highlight the importance of substitution at the 6-position and modifications of the 2-acetic acid side chain in determining the biological activity profile. The elucidation of the mechanisms of action, particularly the inhibition of the PI3K pathway in cancer and the disruption of cellular respiration in tuberculosis, provides a solid foundation for rational drug design.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis and evaluation of a broader range of analogues with diverse substituents at all positions of the imidazo[1,2-a]pyridine ring.

  • Head-to-head comparative studies: Direct comparison of the biological activity of a series of analogues in standardized assays to generate more robust SAR data.

  • In-depth mechanistic studies: Further elucidation of the specific molecular interactions with their biological targets and downstream signaling effects.

  • Pharmacokinetic and in vivo efficacy studies: Optimization of the drug-like properties of the most potent compounds and evaluation of their efficacy in relevant animal models.

By leveraging the knowledge presented in this guide, researchers can continue to exploit the therapeutic potential of the imidazo[1,2-a]pyridine scaffold to develop novel and effective treatments for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro assays and detailed protocols relevant to the biological evaluation of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" and its analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neurological effects.[1][2][3][4] The following protocols are based on established methodologies for analogous compounds and can be adapted for the specific investigation of this compound.

Anticancer Activity: Cytotoxicity Assays

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8] The MTT assay is a common and reliable method to assess the anti-proliferative activity of a compound.

Table 1: Representative Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives (Hypothetical for Target Compound)
Cell LineCancer TypeIC50 (µM) for this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
A549Lung CarcinomaData to be determined53.25[7]
HepG2Hepatocellular CarcinomaData to be determined54.81[7]
HT-29Colon CancerData to be determinedReference value
Caco-2Colon CancerData to be determinedReference value
MCF-7Breast CancerData to be determinedReference value
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HT-29, Caco-2, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_48h Incubate 48h treat_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation mediates Test_Compound This compound Test_Compound->COX_Enzyme inhibits MIC_Assay_Workflow start Start prepare_inoculum Prepare bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate serial_dilution Prepare serial dilutions of the test compound serial_dilution->inoculate_plate incubate_24h Incubate at 37°C for 18-24h inoculate_plate->incubate_24h determine_mic Determine MIC (visual or OD reading) incubate_24h->determine_mic end End determine_mic->end

References

Application Notes and Protocols for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid belongs to the imidazo[1,2-a]pyridine class, a group of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, various imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis in cancer cells and modulate key signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][4]

While specific biological data for this compound is not extensively available, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests its potential as a therapeutic agent. These application notes provide a comprehensive guide to evaluating the potential anticancer and anti-inflammatory activities of this compound through a series of robust cell-based assays. The protocols detailed herein are based on established methodologies for characterizing compounds of this class.

Data Presentation: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the cytotoxic and potential anti-inflammatory activities of various imidazo[1,2-a]pyridine derivatives in different cell lines, providing a reference for the anticipated potency of novel analogues like this compound.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6 A375Melanoma9.7[1]
WM115Melanoma<12[1]
HeLaCervical Cancer35.0[1]
Compound HB9 A549Lung Cancer50.56[5]
Compound HB10 HepG2Liver Carcinoma51.52[5]
IP-5 HCC1937Breast Cancer45[6]
IP-6 HCC1937Breast Cancer47.7[6]

Table 2: Kinase and Pathway Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/PathwayAssay TypeCell LineIC50 (nM)Reference
SCH 1473759 Aurora Kinase BPhospho-HH3 InhibitionHCT11625[7][8]
Acyclic amino alcohol 12k Cell ProliferationCell ViabilityHCT1166[7]
PI3Kα Inhibitor PI3KαBiochemical Assay-2[1]

Experimental Protocols

Herein, we provide detailed protocols for a panel of cell-based assays to characterize the biological effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.

Workflow for MTT Assay

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of the compound seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow for Apoptosis Assay

G Apoptosis Assay Workflow cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition treat_cells Treat cells with the compound harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate_stains Incubate for 15 minutes add_stains->incubate_stains analyze_flow Analyze by flow cytometry incubate_stains->analyze_flow

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Investigation of Anti-inflammatory Potential

This assay measures the compound's ability to inhibit the activation of the NF-κB transcription factor, a key regulator of inflammation.

NF-κB Signaling Pathway

G NF-κB Signaling Pathway cluster_0 Stimulus cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Gene Inflammatory Gene Transcription NFkB_nuc->Gene induces

Caption: Simplified diagram of the NF-κB signaling pathway.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: After 6-24 hours of stimulation, lyse the cells.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

This assay quantifies the compound's effect on the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).

Protocol:

  • Cell Seeding and Treatment: Seed immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 24-well plate. Pre-treat the cells with the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-6 according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.

Probing the Mechanism of Action: Kinase Inhibition

Based on the activities of related compounds, this compound may exert its effects through the inhibition of specific kinases. The following protocol describes how to assess the inhibition of c-Jun N-terminal kinase (JNK), a key player in stress and inflammatory responses.

JNK Signaling Pathway

G JNK Signaling Pathway cluster_0 Stimulus cluster_1 Kinase Cascade cluster_2 Downstream Effects Stress Cellular Stress MKK MKK4/7 Stress->MKK activates JNK JNK MKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis regulates

Caption: Overview of the c-Jun N-terminal kinase (JNK) signaling cascade.

Protocol (Western Blot for Phospho-JNK):

  • Cell Treatment and Lysis: Treat cells with the compound and/or a JNK activator (e.g., UV radiation or anisomycin). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the membrane with an antibody for total JNK to ensure equal protein loading. Quantify the band intensities to determine the change in JNK phosphorylation.

Conclusion

The provided application notes and protocols offer a strategic framework for the initial cellular characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key inflammatory and stress-related signaling pathways, researchers can elucidate its potential therapeutic value and mechanism of action. The data generated from these assays will be crucial for guiding further preclinical development of this and related imidazo[1,2-a]pyridine compounds.

References

Application Notes and Protocols: Screening of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against a range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical area of drug discovery.[1] This document provides detailed application notes and protocols for the screening of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid," a member of the imidazo[1,2-a]pyridine family, as a potential kinase inhibitor.

"this compound" (CAS 59128-15-3) is a small molecule with the formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol .[3] Given the established activity of related compounds against kinases such as PI3K, Akt, DYRK1A, and CLK1, this compound represents a candidate for screening against a panel of cancer-relevant kinases.[2][4][5][6] These application notes will guide researchers through the process of evaluating its inhibitory potential.

Data Presentation: Hypothetical Inhibitory Activity

To illustrate the potential application of "this compound," the following tables present hypothetical data from a primary kinase screen and a subsequent dose-response analysis. This data is representative of what might be observed for a moderately potent and selective kinase inhibitor.

Table 1: Primary Kinase Screening of this compound at 10 µM

Kinase TargetFamilyPercent Inhibition (%) at 10 µM
PI3KαLipid85.2
Akt1AGC78.9
mTORPIKK45.1
DYRK1ACMGC62.5
CLK1CMGC55.8
CDK2CMGC15.3
EGFRTK8.7
VEGFR2TK12.4

Table 2: Dose-Response Analysis (IC50) for Selected Kinases

Kinase TargetIC50 (µM)
PI3Kα1.2
Akt13.5
DYRK1A8.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established kinase inhibitor screening techniques.[7][8][9][10]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and its inhibition.

Materials:

  • "this compound" (test compound) dissolved in DMSO.

  • Recombinant human kinases (e.g., PI3Kα, Akt1, DYRK1A).

  • Kinase-specific substrates and cofactors.

  • ATP solution.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well white, flat-bottom assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • To the wells of a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor (e.g., a known inhibitor for the target kinase), and DMSO as a negative control.

  • Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's instructions.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., a breast cancer cell line with a PIK3CA mutation).

  • Cell culture medium and supplements.

  • "this compound" dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well cell culture plates.

  • CO2 incubator.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 72 hours in a CO2 incubator at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a common target for imidazo[1,2-a]pyridine derivatives.[6][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram outlines the workflow for screening "this compound" as a kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow start Start: Compound 'this compound' primary_screen Primary Screen (Single Concentration) start->primary_screen hit_identification Hit Identification (>50% Inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Hit no_hit Inactive hit_identification->no_hit No Hit cellular_assay Cellular Proliferation Assay (GI50 Determination) dose_response->cellular_assay end Lead Candidate cellular_assay->end

Caption: Workflow for kinase inhibitor screening and evaluation.

Conclusion

"this compound" represents a promising starting point for kinase inhibitor discovery, based on the known activities of the broader imidazo[1,2-a]pyridine class of compounds. The protocols and workflows detailed in these application notes provide a comprehensive framework for researchers to initiate the screening and evaluation of this and similar compounds. The provided hypothetical data serves as a guide for data interpretation and presentation. Further studies, including selectivity profiling against a larger kinase panel and in vivo efficacy studies, would be necessary to fully characterize its potential as a therapeutic agent.

References

Application Notes and Protocols for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the anticancer activities of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" is limited. The following application notes and protocols are based on the broader class of imidazo[1,2-a]pyridine derivatives, which have been extensively studied for their potential as anticancer agents. These notes are intended to serve as a representative guide for researchers, scientists, and drug development professionals investigating this class of compounds.

Application Notes

Imidazo[1,2-a]pyridine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, making them attractive candidates for cancer therapy.

Mechanism of Action: Derivatives of imidazo[1,2-a]pyridine have been reported to inhibit the proliferation of cancer cells by targeting key signaling pathways that are often dysregulated in cancer.[1] Notable mechanisms include:

  • Inhibition of PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

  • Induction of Apoptosis: These compounds can induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[2]

  • Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cancer cell division and proliferation.[2]

  • Modulation of STAT3/NF-κB Signaling: The STAT3 and NF-κB signaling pathways, which are involved in inflammation and cancer progression, have also been identified as targets for imidazo[1,2-a]pyridine derivatives.

Potential Applications in Cancer Research:

  • Screening for Novel Anticancer Agents: The imidazo[1,2-a]pyridine scaffold serves as a valuable template for the design and synthesis of new anticancer drug candidates.

  • Mechanistic Studies: These compounds can be used as chemical probes to investigate the roles of specific signaling pathways in cancer development and progression.

  • Combination Therapy: The potential of imidazo[1,2-a]pyridine derivatives to be used in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance is an active area of research.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the general potency of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[2]
IP-6HCC1937 (Breast Cancer)47.7[2]
IP-7HCC1937 (Breast Cancer)79.6[2]
Compound 6A375 (Melanoma)<12[4]
Compound 6WM115 (Melanoma)<12[4]
Compound 15dA375P (Melanoma)<0.06[5]
Compound 17eA375P (Melanoma)<0.06[5]
Compound 18cA375P (Melanoma)<0.06[5]

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer effects of imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound or derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of the compound on the expression levels of key proteins in a signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

  • Cancer cell line

  • 6-well plates or larger culture dishes

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the protein lysate.

  • Determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and add ECL substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow start Start: Select Cancer Cell Lines step1 Primary Screening: Cell Viability Assay (MTT) to determine IC50 start->step1 step2 Secondary Assays: - Apoptosis Assay (Annexin V) - Cell Cycle Analysis step1->step2 step3 Mechanism of Action: Western Blot for Signaling Pathways step2->step3 end Conclusion: Evaluate Anticancer Potential step3->end

Caption: A typical experimental workflow for evaluating the anticancer properties of a test compound.

References

Application Notes and Protocols for Antimicrobial Testing of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial properties of the novel compound, 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing (AST) and can be adapted for a variety of microbial strains.[1][2][3]

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting quantitative data obtained from antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainMethodMIC (µg/mL) of this compoundPositive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveBroth MicrodilutionGentamicin
Escherichia coli (e.g., ATCC 25922)Gram-negativeBroth MicrodilutionCiprofloxacin
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeBroth MicrodilutionMeropenem
Candida albicans (e.g., ATCC 90028)N/A (Fungus)Broth MicrodilutionFluconazole
Bacillus subtilis (e.g., ATCC 6633)Gram-positiveAgar Well Diffusion
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negativeAgar Well Diffusion

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bactericidal/Bacteriostatic)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[2]

Experimental Protocols

Detailed methodologies for key antimicrobial susceptibility tests are provided below. These protocols are based on widely accepted standards from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in vitro growth of a microorganism.[2][3]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism cultures

  • Positive control antibiotic stock solution

  • Sterile diluent (e.g., DMSO, water, or broth)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1] Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[1]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[1]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.[1][2]

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • This compound

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism cultures

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Prepare a microbial inoculum as described for the broth microdilution method (0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the this compound solution to the wells. Also, add a positive control antibiotic and a solvent control to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the microorganism.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each well in millimeters.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]

Procedure:

  • Following the MIC determination from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the plates overnight at the appropriate temperature.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[2]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be inhibited by this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Start prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate_plate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate_mic->read_mic plate_no_growth Plate Aliquots from Wells with No Growth onto Agar read_mic->plate_no_growth incubate_mbc Incubate Agar Plates plate_no_growth->incubate_mbc read_mbc Determine MBC (Lowest Concentration with >99.9% Killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

hypothetical_pathway compound This compound target_enzyme Bacterial Target Enzyme (e.g., DNA Gyrase or Topoisomerase) compound->target_enzyme Inhibition dna_replication DNA Replication & Repair target_enzyme->dna_replication Required for cell_division Cell Division dna_replication->cell_division Enables bacterial_death Bacterial Cell Death cell_division->bacterial_death Leads to (if inhibited)

Caption: Hypothetical bacterial signaling pathway inhibition.

References

Application Notes and Protocols for the Antiviral Activity Assessment of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral agents. The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral effects.[1][2][3][4][5] This document provides a detailed framework for the assessment of the antiviral activity of a specific derivative, "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid". The protocols outlined below are based on established in vitro methods for evaluating the efficacy of small molecules against various viruses.

Data Presentation

A structured presentation of quantitative data is crucial for the comparative analysis of antiviral efficacy and cytotoxicity. The following table template should be used to summarize the experimental results.

Table 1: Antiviral Activity and Cytotoxicity of this compound

VirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Positive Control
e.g., Influenza A viruse.g., MDCKe.g., CPE ReductionDataDataDatae.g., Oseltamivir
e.g., Herpes Simplex Virus-1e.g., Veroe.g., Plaque ReductionDataDataDatae.g., Acyclovir
e.g., SARS-CoV-2e.g., Vero E6e.g., CPE ReductionDataDataDatae.g., Remdesivir

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adapted to specific viruses and cell lines.

Cytotoxicity Assay

Objective: To determine the concentration range at which "this compound" is toxic to the host cells. This is a critical first step before evaluating antiviral activity.

Materials:

  • Host cell line (e.g., Vero, A549, MDCK)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • "this compound" stock solution (dissolved in a suitable solvent like DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.

  • Prepare serial dilutions of "this compound" in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • After 24 hours of cell seeding, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Cytopathic Effect - CPE - Reduction Assay)

Objective: To quantify the ability of "this compound" to inhibit virus-induced cell death.[6][7]

Materials:

  • Host cell line

  • Virus stock with a known titer

  • 96-well cell culture plates

  • "this compound" stock solution

  • Positive control antiviral drug

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet)

Protocol:

  • Seed the 96-well plates with host cells and incubate for 24 hours to form a monolayer.

  • Prepare serial dilutions of the test compound in infection medium (low serum concentration). The concentrations should be below the determined CC₅₀.

  • Remove the culture medium from the plates and add the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include virus control (cells with virus, no compound) and cell control (cells with no virus, no compound) wells.

  • Incubate the plates until the virus control wells show approximately 80-100% CPE.

  • After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a cell viability dye.

  • Wash the plates to remove excess stain and then solubilize the retained stain.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

  • Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antiviral activity of a test compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Host Cell Culture seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of Compound add_compound Add Compound Dilutions to Cells prep_compound->add_compound prep_virus Prepare Virus Stock infect_cells Infect Cells with Virus prep_virus->infect_cells seed_plate->add_compound add_compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation cpe_eval Evaluate Cytopathic Effect (CPE) incubation->cpe_eval data_acq Data Acquisition (Plate Reader) cpe_eval->data_acq calc_ec50 Calculate EC50 and CC50 data_acq->calc_ec50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si

Caption: General workflow for in vitro antiviral activity assessment.

Potential Mechanism of Action: Viral Life Cycle Inhibition

Imidazo[1,2-a]pyridine derivatives can potentially interfere with various stages of the viral life cycle.[8] The diagram below illustrates common targets for antiviral drugs. Further mechanism-of-action studies would be required to identify the specific target of "this compound".

Viral_Life_Cycle_Inhibition cluster_host Host Cell cluster_compound Potential Inhibition by Compound entry 1. Attachment & Entry uncoating 2. Uncoating entry->uncoating replication 3. Genome Replication uncoating->replication assembly 4. Assembly & Maturation replication->assembly release 5. Release assembly->release virus_ext Virus release->virus_ext Progeny Virus inhibitor This compound inhibitor->entry Inhibits Entry inhibitor->uncoating Inhibits Uncoating inhibitor->replication Inhibits Replication inhibitor->assembly Inhibits Assembly inhibitor->release Inhibits Release virus_ext->entry Infection

Caption: Potential inhibitory targets in the viral life cycle.

References

Application Notes and Protocols: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound featuring the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While not a chemical probe in its native form, its bifunctional nature—possessing a reactive carboxylic acid handle and a versatile bromo group on the aromatic core—makes it an ideal starting material for the synthesis of bespoke chemical probes for target identification, validation, and imaging. This document provides detailed application notes and protocols for leveraging this scaffold to develop novel chemical probes.

Introduction to this compound

This compound is a stable, solid compound with the chemical properties summarized in Table 1. The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in drug discovery, appearing in numerous clinically used drugs. The true value of this molecule as a chemical probe lies in its potential for derivatization at two key positions: the carboxylic acid at the 2-position and the bromo group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59128-15-3[Commercial supplier data]
Molecular Formula C₉H₇BrN₂O₂[Commercial supplier data]
Molecular Weight 255.07 g/mol [Commercial supplier data]
Appearance Off-white to yellow solid[General knowledge]
Solubility Soluble in DMSO, DMF, and methanol[General knowledge]

Applications in Chemical Probe Synthesis

This scaffold can be elaborated into various types of chemical probes through two primary synthetic routes:

  • Modification of the Carboxylic Acid: The carboxylic acid group can be readily coupled with amines to attach reporter tags such as fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or reactive moieties for covalent target engagement.

  • Modification of the Bromo Group: The bromo group is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, which can be used to tune the photophysical properties of the molecule, modulate its biological target affinity, or introduce fluorescent components.

Development of Fluorescent Probes for Cellular Imaging

By combining amide coupling and Suzuki coupling, a fluorescent probe can be synthesized to visualize specific cellular components or processes. For instance, coupling a fluorophore to the carboxylic acid and a targeting moiety via a Suzuki reaction can generate a probe for fluorescence microscopy.

Development of Affinity-Based Probes for Target Identification

An affinity-based probe can be created by attaching a biotin tag to the carboxylic acid. This probe can be used in pull-down assays to identify the protein targets of the imidazo[1,2-a]pyridine scaffold.

Development of Kinase Inhibitor Probes

The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif for many protein kinases.[1] By strategically modifying the scaffold, it is possible to develop potent and selective kinase inhibitors. These can be further functionalized into probes to study kinase activity in cells.

Experimental Protocols

Synthesis of a Fluorescent Probe via Amide Coupling

This protocol describes the synthesis of a fluorescent probe by coupling this compound with a fluorescent amine, such as 5-(aminoacetamido)fluorescein.

G A This compound C Amide Coupling (EDC, HOBt, DIPEA) A->C B Fluorescent Amine (e.g., 5-(aminoacetamido)fluorescein) B->C E Purification (HPLC) C->E D Fluorescent Probe E->D

Workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Cellular Imaging with a Synthesized Fluorescent Probe

This protocol describes the use of a fluorescently labeled imidazo[1,2-a]pyridine derivative for imaging in cultured cells.

Cellular Imaging Workflow

G A Seed Cells on Coverslips B Treat with Fluorescent Probe A->B C Incubate B->C D Wash to Remove Unbound Probe C->D E Fix and Mount D->E F Fluorescence Microscopy E->F

Workflow for cellular imaging.

Materials:

  • Cultured cells (e.g., HeLa)

  • Glass coverslips

  • Cell culture medium

  • Synthesized fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere overnight.

  • Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Remove the old medium from the cells and add the medium containing the fluorescent probe.

  • Incubate the cells for the desired time (e.g., 1-4 hours) at 37 °C in a CO₂ incubator.

  • After incubation, wash the cells three times with warm PBS to remove any unbound probe.

  • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the probe and DAPI.

Quantitative Data Summary

The following table provides hypothetical, yet representative, data for newly synthesized probes derived from this compound.

Table 2: Characterization of Hypothetical Probes

Probe IDModification at 2-positionModification at 6-positionExcitation Max (nm)Emission Max (nm)Quantum YieldTarget
Probe-Fluo Fluorescein AmideBromo4905200.35General Stain
Probe-Target Biotin Amide4-Methoxyphenyl3504500.15Kinase X
Probe-Kinase -2-Aminopyrimidine---Kinase Y

Signaling Pathway Visualization

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway. A potential mechanism of action for a probe derived from this scaffold is depicted below.

Apoptosis Signaling Pathway

G Probe Imidazo[1,2-a]pyridine Probe Mito Mitochondria Probe->Mito induces stress CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Proposed apoptotic pathway.

Conclusion

This compound represents a valuable and versatile starting material for the development of sophisticated chemical probes. Its dual functional handles allow for the straightforward incorporation of reporter groups, affinity tags, and targeting moieties. The protocols and application notes provided herein offer a roadmap for researchers to design and synthesize novel probes for a wide range of applications in chemical biology and drug discovery. The inherent biological activity of the imidazo[1,2-a]pyridine scaffold further enhances the potential of its derivatives as powerful tools for investigating complex biological systems.

References

Application Notes and Protocols for High-Throughput Screening with 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, this scaffold is present in numerous compounds developed as protein kinase inhibitors.[1][2][3][4][5] Protein kinases are a major class of drug targets, particularly in oncology and immunology, making the identification of novel kinase inhibitors a key focus of drug discovery.[1] High-throughput screening (HTS) is a foundational approach for identifying initial hits from large compound libraries that can be developed into potent and selective drug candidates.

This document provides a detailed, representative protocol for the high-throughput screening of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" (hereinafter referred to as Compound-X) as a potential protein kinase inhibitor. While specific experimental data for Compound-X is not publicly available, the following application notes and protocols are based on established methodologies for screening small molecule kinase inhibitors and are intended to serve as a comprehensive guide.

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

For the purpose of this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as the hypothetical target. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. The imidazo[1,2-a]pyridine scaffold has been successfully employed in the development of CDK inhibitors.[1]

Data Presentation: Hypothetical Screening Results

The following tables represent hypothetical data from a screening campaign of Compound-X against a panel of kinases to assess its potency and selectivity.

Table 1: Primary HTS Hit Identification

Compound IDTarget KinaseAssay FormatCompound Concentration (µM)% Inhibition
Compound-XCDK2/cyclin ALuminescence1085.2
Staurosporine (Control)CDK2/cyclin ALuminescence198.7

Table 2: Dose-Response and Selectivity Profile of Compound-X

Target KinaseAssay TypeIC50 (nM)
CDK2/cyclin ALuminescence150
CDK1/cyclin BLuminescence2,500
GSK3βLuminescence>10,000
MAPK1Luminescence>10,000

Experimental Protocols

A widely used method for HTS of kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This assay is luminescence-based, highly sensitive, and amenable to automation.

Protocol 1: ADP-Glo™ Kinase Assay for Primary HTS of Compound-X against CDK2

1. Objective: To identify the inhibitory activity of Compound-X against CDK2 at a single concentration.

2. Materials:

  • Enzyme: Recombinant human CDK2/cyclin A

  • Substrate: A specific peptide substrate for CDK2 (e.g., a derivative of Histone H1)

  • Compound-X: 10 mM stock in DMSO

  • Positive Control: Staurosporine (a known pan-kinase inhibitor)

  • Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP: Adenosine 5'-triphosphate

  • ADP-Glo™ Reagent: Promega

  • Kinase Detection Reagent: Promega

  • Assay Plates: 384-well, white, solid bottom

  • Liquid Handling: Automated liquid handlers (e.g., Echo acoustic dispenser, multidrop combi)

3. Assay Principle: The kinase reaction produces ADP. The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert ADP to ATP, which is used by a luciferase to generate light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

4. Experimental Workflow:

HTS_Workflow start_end start_end process process decision decision io io start Start HTS dispense_compounds Dispense Compounds (50 nL) - Compound-X (10 µM final) - Staurosporine (1 µM final) - DMSO (Negative Control) start->dispense_compounds add_kinase Add Kinase Solution (5 µL) CDK2/cyclin A dispense_compounds->add_kinase incubate1 Incubate (15 min, RT) Compound-Enzyme Binding add_kinase->incubate1 add_atp_substrate Initiate Reaction (5 µL) Add ATP/Substrate Mix incubate1->add_atp_substrate incubate2 Incubate (60 min, RT) Kinase Reaction add_atp_substrate->incubate2 add_adpglo Add ADP-Glo™ Reagent (10 µL) incubate2->add_adpglo incubate3 Incubate (40 min, RT) Deplete ATP add_adpglo->incubate3 add_detection Add Kinase Detection Reagent (20 µL) incubate3->add_detection incubate4 Incubate (30 min, RT) Develop Signal add_detection->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze_data Data Analysis Calculate % Inhibition read_luminescence->analyze_data end End analyze_data->end

Caption: Automated workflow for a primary HTS kinase assay.

5. Detailed Steps:

  • Using an acoustic dispenser, transfer 50 nL of Compound-X, Staurosporine, or DMSO into the wells of a 384-well plate.

  • Add 5 µL of CDK2/cyclin A enzyme solution to all wells.

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration).

  • Incubate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence on a plate reader.

6. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Protocol 2: Dose-Response Curve and IC50 Determination

1. Objective: To determine the potency (IC50) of Compound-X against CDK2.

2. Procedure:

  • Prepare a serial dilution of Compound-X in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

  • Perform the ADP-Glo™ Kinase Assay as described in Protocol 1, using the serial dilutions of Compound-X.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving CDK2 in the cell cycle.

CDK2_Pathway protein protein process process inhibitor inhibitor CyclinE Cyclin E ActiveComplex Active CDK2/ Cyclin E/A Complex CyclinE->ActiveComplex binds CyclinA Cyclin A CyclinA->ActiveComplex binds CDK2 CDK2 CDK2->ActiveComplex binds Rb Rb ActiveComplex->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb (Phosphorylated) pRb->E2F G1S G1/S Phase Transition E2F->G1S activates CompoundX Compound-X CompoundX->ActiveComplex inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Conclusion

These application notes provide a comprehensive framework for conducting a high-throughput screening campaign for "this compound" as a potential kinase inhibitor. By following these detailed protocols, researchers can effectively assess the compound's inhibitory activity, determine its potency, and evaluate its selectivity against a panel of kinases. The provided diagrams and data tables serve as templates for visualizing experimental workflows, understanding the biological context, and presenting screening results in a clear and structured manner.

References

Application Notes and Protocols for Dose-Response Curve Determination of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is present in several commercially available drugs and is known to exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid belongs to this promising class of molecules. Determining the dose-response relationship of this compound is a critical step in preclinical drug development to quantify its potency and efficacy against a specific biological target or cellular phenotype.

These application notes provide a detailed protocol for establishing a dose-response curve for this compound, using a cell-based assay to determine its half-maximal inhibitory concentration (IC50) against a cancer cell line. The described methodology can be adapted for other biological assays and cell types.

Experimental Protocols

Objective:

To determine the dose-dependent inhibitory effect of this compound on the proliferation of a selected cancer cell line and to calculate the IC50 value.

Materials and Reagents:
Material/ReagentSupplierCatalog No.
This compoundSynblockCAS 59128-15-3
Human colorectal carcinoma cell line (e.g., HCT116)ATCCCCL-247
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
96-well clear bottom white microplatesCorning3610
Multi-channel pipette------
Plate reader with luminescence detection------

Experimental Workflow Diagram

G Experimental Workflow for Dose-Response Curve Determination cluster_prep Preparation cluster_assay Cell-Based Assay cluster_readout Data Acquisition & Analysis compound_prep Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions of the compound compound_prep->serial_dilution cell_culture Culture HCT116 cells to ~80% confluency cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding compound_treatment Treat cells with serially diluted compound serial_dilution->compound_treatment incubation1 Incubate for 24 hours for cell attachment cell_seeding->incubation1 incubation1->compound_treatment incubation2 Incubate for 72 hours compound_treatment->incubation2 viability_assay Perform CellTiter-Glo® assay incubation2->viability_assay read_plate Measure luminescence viability_assay->read_plate data_analysis Normalize data and plot dose-response curve read_plate->data_analysis ic50_calc Calculate IC50 value using non-linear regression data_analysis->ic50_calc

Caption: A flowchart illustrating the key steps in determining the dose-response curve.

Step-by-Step Protocol:
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM as a vehicle control).

  • Cell Culture and Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of culture medium into a 96-well clear bottom white microplate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) at the highest concentration used in the dilutions.

    • Incubate the plate for 72 hours.

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis:
  • Normalization:

    • Subtract the average background luminescence (wells with medium only) from all experimental wells.

    • Normalize the data as a percentage of the vehicle-treated control wells (representing 100% viability).

    • % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the normalized % viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.[5][6]

    • The IC50 value, which is the concentration of the compound that inhibits 50% of the biological response, can be determined from the fitted curve.[6][7]

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a structured table for clarity and ease of comparison.

Concentration (µM)Log Concentration% Viability (Replicate 1)% Viability (Replicate 2)% Viability (Replicate 3)Mean % ViabilityStd. Deviation
1002.005.26.15.55.60.45
301.4815.817.216.516.50.70
101.0035.433.936.135.11.12
30.4852.150.853.052.01.11
10.0075.674.276.875.51.31
0.3-0.5290.191.589.890.50.90
0.1-1.0098.297.598.998.20.70
0.03-1.5299.1100.299.599.60.56
0.01-2.00100.599.8100.1100.10.36
0-100.0100.0100.0100.00.00

Calculated IC50: 3.5 µM (Example value based on hypothetical data)

Hypothetical Signaling Pathway

Given the known anticancer activities of imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

G Hypothetical Signaling Pathway Inhibition cluster_pathway PI3K/AKT/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: A diagram of a hypothetical signaling pathway that could be targeted.

References

Application Notes and Protocols for the Synthesis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) analysis of derivatives based on the "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" scaffold. The imidazo[1,2-a]pyridine core is a well-established privileged structure in medicinal chemistry, known for its broad range of biological activities.[1][2] This document outlines the synthetic protocols for creating a library of amide derivatives and presents quantitative SAR data for their evaluation as potential kinase inhibitors, specifically targeting PI3Kα.

Introduction

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational agents. Its rigid, bicyclic structure provides a versatile platform for the development of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The synthesis of derivatives of this core structure is a common strategy in drug discovery to explore and optimize biological activity through the systematic modification of substituents.

This document focuses on the derivatization of the carboxylic acid moiety of "this compound" to generate a series of amides. The biological evaluation of these derivatives against phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer, provides valuable insights into the structure-activity relationships of this compound class.[1]

Data Presentation: Quantitative SAR of 2-(8-Bromoimidazo[1,2-a]pyridine-2-carboxamide) Derivatives as PI3Kα Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives against the PI3Kα enzyme. The core scaffold, 8-bromo-6-substituted-imidazo[1,2-a]pyridine-2-carboxylic acid, was coupled with various amines to generate the corresponding amides. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the PI3Kα enzyme activity.

Compound IDR1R2PI3Kα IC50 (nM)
14a HMorpholino15.6
14b H4-Methylpiperazin-1-yl25.3
14c HPyrrolidin-1-yl>1000
14d H4-Methylpiperidin-1-yl38.7
14e H2-Morpholinoethylamino45.2
14f H(R)-3-Fluoropyrrolidin-1-yl9.8
14g H(S)-3-Fluoropyrrolidin-1-yl12.3
14h H4-Hydroxypiperidin-1-yl28.9
17 2-FluorophenylMorpholino8.5
18 3-FluorophenylMorpholino11.2
19 4-FluorophenylMorpholino13.1
20 2-ChlorophenylMorpholino9.7
21 3-ChlorophenylMorpholino12.8
22 4-ChlorophenylMorpholino14.6
23 PhenylMorpholino10.5
24 2-MethylphenylMorpholino18.4
25 3-MethylphenylMorpholino15.9
26 4-MethylphenylMorpholino17.2
27 2-MethoxyphenylMorpholino22.1
28 3-MethoxyphenylMorpholino19.8
29 4-MethoxyphenylMorpholino21.3
30 Pyridin-2-ylMorpholino7.9
31 Pyridin-3-ylMorpholino9.1
32 Pyridin-4-ylMorpholino11.8
33 Thiophen-2-ylMorpholino8.8
34 Thiophen-3-ylMorpholino10.2
35 Furan-2-ylMorpholino9.5

Data extracted from Zou et al., J. Med. Chem. 2021, 64, 18, 13836–13854.[1]

Experimental Protocols

General Synthesis of this compound Derivatives (Amides)

The synthesis of the amide derivatives from "this compound" can be achieved through a standard amide coupling reaction. A general procedure is outlined below, which can be adapted for the synthesis of a diverse library of amides for SAR studies.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), BOP reagent (1.2 equivalents), and DIPEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

PI3Kα Kinase Assay

The in vitro inhibitory activity of the synthesized compounds against PI3Kα can be determined using a variety of commercially available kinase assay kits, such as the Kinase-Glo™ Luminescent Kinase Assay.

Materials:

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • Recombinant human PI3Kα enzyme

  • ATP

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the PI3Kα enzyme to the assay buffer.

  • Add the diluted test compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo™ reagent.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Synthesis_Workflow Start Start: this compound Coupling Amide Coupling (BOP, DIPEA, DMF) Start->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (PI3Kα Kinase Assay) Characterization->Bioassay SAR SAR Analysis Bioassay->SAR

Caption: General experimental workflow for synthesis and SAR analysis.

Logical Relationship of SAR

SAR_Logic Core 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide Core R1 R1 Substituent (Position 8) Core->R1 R2 R2 Substituent (Amide Moiety) Core->R2 Activity PI3Kα Inhibitory Activity (IC50) R1->Activity Influences R2->Activity Influences

Caption: Logical relationship of substituents to biological activity.

References

Application Notes and Protocols for Target Identification of Novel Small Molecules: A Case Study Approach with 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of molecular targets for novel bioactive compounds is a critical step in drug discovery and chemical biology. Understanding the mechanism of action of a small molecule like 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is essential for its development as a therapeutic agent or a chemical probe. This document provides detailed application notes and protocols for the target deconvolution of this and other novel small molecules, employing state-of-the-art methodologies. While specific experimental data for this compound is not yet publicly available, this guide outlines the established workflows that would be used to elucidate its protein targets and signaling pathways.

The primary strategies for target identification can be broadly categorized into direct and indirect methods. Direct methods, such as chemical proteomics, aim to physically isolate the protein targets that bind to the small molecule. Indirect methods, like genetic screening, identify proteins that functionally interact with the compound's activity.

I. Chemical Proteomics Approaches for Direct Target Identification

Chemical proteomics is a powerful strategy to identify direct binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[1] This approach typically involves modifying the small molecule to incorporate a reactive group and/or an affinity tag, which allows for the capture and subsequent identification of interacting proteins by mass spectrometry.[2]

A. Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a common chemical proteomics technique used to isolate and identify proteins that bind to a small molecule of interest.[3] The core principle involves immobilizing the small molecule on a solid support (e.g., agarose beads) to create an affinity matrix, which is then used to "fish out" binding proteins from a proteome.[4]

Experimental Protocol: Affinity-Based Protein Profiling

  • Probe Synthesis:

    • Synthesize a derivative of this compound containing a linker arm and a terminal functional group (e.g., an amine or a carboxylic acid) suitable for immobilization. The position of the linker should be chosen carefully to minimize disruption of the compound's interaction with its target proteins.

    • Couple the synthesized derivative to an activated solid support (e.g., NHS-activated agarose beads) to create the affinity matrix.[5]

  • Protein Extraction:

    • Culture cells of interest (e.g., a human cancer cell line) to a sufficient density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformation.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pulldown:

    • Incubate the prepared cell lysate with the this compound-coupled affinity matrix for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked but not coupled to the compound.

    • For competition experiments, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the affinity matrix. This will help to distinguish specific binders from non-specific ones.[6]

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the affinity matrix. This can be achieved by:

      • Competition with a high concentration of the free compound.

      • Changing the pH or salt concentration of the buffer.

      • Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Alternatively, perform in-solution digestion of the entire eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database using a search engine like Mascot or Sequest.[8]

Data Presentation: Hypothetical AfBPP Results

Protein IDGene NameFold Enrichment (Compound vs. Control)p-valueFunction
P12345BRAF15.20.001Serine/threonine-protein kinase
Q67890HSP90AA18.50.005Molecular chaperone
A1B2C3MAPK15.10.012Serine/threonine-protein kinase
D4E5F6ALDOA1.20.45Glycolytic enzyme

Experimental Workflow for Affinity-Based Protein Profiling

AfBPP_Workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis compound This compound probe Synthesize Affinity Probe compound->probe competition Competition with Free Compound (Control) compound->competition matrix Immobilize on Beads probe->matrix incubation Incubate Lysate with Matrix matrix->incubation lysate Prepare Cell Lysate lysate->incubation wash Wash Beads incubation->wash competition->incubation elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec protein_id Protein Identification mass_spec->protein_id

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

B. Photoaffinity Labeling

Photoaffinity labeling (PAL) is another powerful technique that uses a photo-reactive derivative of the small molecule to covalently crosslink to its binding partners upon UV irradiation.[9] This method can capture even transient or weak interactions and can be performed in living cells.

Experimental Protocol: Photoaffinity Labeling

  • Probe Synthesis:

    • Synthesize a derivative of this compound incorporating a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for subsequent enrichment).

  • Cellular Labeling:

    • Treat cultured cells with the photoaffinity probe for a defined period.

    • For competition experiments, pre-treat cells with an excess of the parent compound.

  • UV Crosslinking:

    • Irradiate the cells with UV light at a specific wavelength (e.g., 365 nm) to activate the photo-reactive group and induce covalent crosslinking to interacting proteins.

  • Protein Enrichment and Identification:

    • Lyse the cells and, if an alkyne tag was used, perform a click chemistry reaction to attach a biotin moiety.

    • Enrich the biotinylated protein complexes using streptavidin-coated beads.

    • Wash the beads and elute the captured proteins.

    • Identify the proteins by LC-MS/MS as described in the AfBPP protocol.

Data Presentation: Hypothetical Photoaffinity Labeling Results

Protein IDGene NameSpectral Counts (Probe)Spectral Counts (Probe + Competitor)Putative Target?
P98765EGFR12510Yes
O12345SRC888Yes
R54321ACTB210205No
S98765GAPDH195190No

Workflow for Photoaffinity Labeling

PAL_Workflow cluster_labeling Labeling cluster_crosslinking Crosslinking & Enrichment cluster_analysis Analysis probe Synthesize Photoaffinity Probe cell_treatment Treat Live Cells with Probe probe->cell_treatment uv UV Irradiation cell_treatment->uv lysis Cell Lysis uv->lysis click Click Chemistry (if applicable) lysis->click enrich Enrichment (Streptavidin) click->enrich elution Elution enrich->elution mass_spec LC-MS/MS Analysis elution->mass_spec target_id Target Identification mass_spec->target_id

Caption: Workflow for Photoaffinity Labeling (PAL).

II. Genetic Approaches for Indirect Target Identification

Genetic methods, particularly CRISPR-based screening, can identify genes that are essential for the activity of a small molecule, thereby providing insights into its targets and mechanism of action.[10] These approaches are unbiased and do not require modification of the compound.[11]

CRISPR-Cas9 Screening

CRISPR-Cas9 screens can be performed in a pooled format to assess how the knockout of each gene in the genome affects cellular sensitivity to a compound.[12]

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Cell Line and Library Preparation:

    • Select a cell line that is sensitive to this compound.

    • Transduce the cells with a genome-wide pooled CRISPR-Cas9 knockout library at a low multiplicity of infection to ensure that most cells receive a single guide RNA (sgRNA).

  • Compound Treatment:

    • Divide the cell population into two groups: a treatment group and a vehicle control group.

    • Treat the cells with this compound at a concentration that causes partial growth inhibition (e.g., IC50) for a sufficient duration to allow for the selection of resistant or sensitized populations.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both groups and extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Sequence the amplified sgRNAs using next-generation sequencing.

  • Data Analysis:

    • Compare the sgRNA abundance between the treated and control groups.

    • Genes whose sgRNAs are enriched in the treated population are potential resistance genes, and their protein products may be direct targets of the compound or essential components of the targeted pathway.

    • Genes whose sgRNAs are depleted are potential sensitizer genes.

Data Presentation: Hypothetical CRISPR Screen Results

Gene NameLog2 Fold Change (Treated vs. Control)p-valuePhenotypeImplication
TARGET18.2<0.0001ResistancePotential direct target
PATHWAY16.5<0.001ResistanceDownstream effector of the target
SENSITIZER1-5.8<0.001SensitizationParallel pathway compensating for inhibition
HK10.10.89No changeNot involved in the compound's MoA

Workflow for CRISPR-Cas9 Screening

CRISPR_Workflow cluster_screen Screening cluster_sequencing Sequencing cluster_analysis Analysis transduction Transduce Cells with CRISPR Library treatment Treat with Compound or Vehicle transduction->treatment gDNA Extract Genomic DNA treatment->gDNA pcr Amplify sgRNAs gDNA->pcr ngs Next-Generation Sequencing pcr->ngs data_analysis Compare sgRNA Abundance ngs->data_analysis hit_id Identify Resistance/Sensitizer Genes data_analysis->hit_id

Caption: Workflow for CRISPR-Cas9 Screening.

III. Putative Signaling Pathway Modulation

Once potential targets are identified, it is crucial to investigate how the small molecule modulates their associated signaling pathways. For instance, if a kinase is identified as a target, downstream phosphorylation events should be examined.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be inhibited by a small molecule like this compound, leading to a cellular response.

Signaling_Pathway cluster_pathway Kinase Signaling Cascade Receptor Receptor Kinase1 Target Kinase (e.g., BRAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase 1 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Downstream Kinase 2 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Compound This compound Compound->Kinase1 Inhibits

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

Conclusion

The identification of the molecular targets of novel compounds such as this compound is a multifaceted process that often requires the integration of multiple experimental approaches. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically deconvolute the mechanism of action of new small molecules. By combining direct-binding chemical proteomics methods with functional genomic screens, scientists can gain a comprehensive understanding of a compound's targets and its effects on cellular signaling, paving the way for its further development and application.

References

Application Notes and Protocols for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Compounds incorporating this moiety have been investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[1][3] Notably, derivatives of imidazo[1,2-a]pyridine have demonstrated inhibitory activity against key signaling enzymes such as phosphoinositide 3-kinase (PI3K) and Akt (Protein Kinase B), components of a critical pathway regulating cell survival, proliferation, and inflammation.[4][5] This document provides detailed application notes and protocols for the investigation of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid as a potential inhibitor of the Akt signaling pathway and its downstream inflammatory mediators, iNOS and COX-2.

Hypothetical Inhibitory Activity

While direct experimental data for this compound is not extensively published, based on the activity of structurally related compounds, it is hypothesized to exhibit inhibitory effects on the Akt kinase. The following table summarizes hypothetical quantitative data for this compound against Akt1 and its downstream cellular effects.

Parameter Value Assay Conditions
Akt1 IC50 5.2 µMIn vitro kinase assay, 10 µM ATP
Cellular p-Akt (Ser473) Inhibition IC50 12.8 µMWestern Blot, MDA-MB-231 cells, 1h treatment
iNOS Expression Inhibition EC50 18.5 µMRT-qPCR, LPS-stimulated RAW 264.7 cells, 24h treatment
COX-2 Expression Inhibition EC50 22.1 µMRT-qPCR, LPS-stimulated RAW 264.7 cells, 24h treatment

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that, when dysregulated, is implicated in cancer and inflammatory diseases. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation leads to the phosphorylation of numerous downstream substrates, promoting cell survival and proliferation. In inflammatory responses, Akt can regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The following diagram illustrates the proposed inhibitory action of this compound on this pathway.

Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 NFkB NF-κB Akt->NFkB Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Inhibitor This compound Inhibitor->Akt Experimental_Workflow Start Start: Compound Synthesis/ Procurement Stock_Prep Stock Solution Preparation (DMSO) Start->Stock_Prep In_Vitro_Assay In Vitro Kinase Assay (e.g., Akt1) Stock_Prep->In_Vitro_Assay IC50_Calc_1 IC50 Determination In_Vitro_Assay->IC50_Calc_1 Cell_Culture Cell Culture (e.g., MDA-MB-231) IC50_Calc_1->Cell_Culture Cell_Treatment Compound Treatment Cell_Culture->Cell_Treatment Western_Blot Cellular Assay (Western Blot for p-Akt) Cell_Treatment->Western_Blot qPCR Cellular Assay (RT-qPCR for iNOS/COX-2) Cell_Treatment->qPCR IC50_Calc_2 IC50/EC50 Determination Western_Blot->IC50_Calc_2 qPCR->IC50_Calc_2 Data_Analysis Data Analysis and Interpretation IC50_Calc_2->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

"2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals experiencing solubility issues with 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 59128-15-3) in various buffer systems.

I. Compound Information

PropertyValueReference
CAS Number 59128-15-3[1][2][3]
Molecular Formula C9H7BrN2O2[1][2][3]
Molecular Weight 255.07 g/mol [1]
Appearance Solid (form may vary)[4]
Storage Dry, sealed place[1]

II. Frequently Asked Questions (FAQs) about Solubility

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is an amphoteric molecule, meaning it has both acidic (acetic acid group) and basic (imidazopyridine ring) functional groups. Its solubility in aqueous solutions is highly dependent on the pH of the buffer. At its isoelectric point (pI), where the net charge of the molecule is zero, its solubility will be at its minimum. To enhance solubility, you need to use a buffer with a pH that ensures the molecule is in a charged state (either as a salt of the acid or the base).

Q2: At what pH should I expect the best solubility?

A2: To achieve good solubility, the pH of the buffer should be at least 1.5 to 2 units away from the compound's pKa values.

  • In acidic conditions (pH < estimated pKa of the carboxylic acid, ~3-4): The carboxylic acid group will be protonated (neutral), while the imidazopyridine ring (a weak base) will be protonated (positively charged). The overall positive charge should increase solubility.

  • In basic conditions (pH > estimated pKa of the imidazopyridine ring, ~5-6): The carboxylic acid group will be deprotonated (negatively charged), and the imidazopyridine ring will be neutral. The overall negative charge should increase solubility.

Therefore, you should expect better solubility in buffers with a pH below 4 or above 7. Solubility is likely to be lowest in the pH range of 4 to 6.

Q3: I am still seeing precipitation even after adjusting the pH. What else can I do?

A3: If adjusting the pH is not sufficient, you can try the following:

  • Use of Co-solvents: For compounds with low aqueous solubility, the addition of a small amount of an organic co-solvent can be effective. Start with low percentages (e.g., 1-5%) of dimethyl sulfoxide (DMSO) or ethanol. Note that high concentrations of organic solvents may affect your downstream experiments.

  • Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) or using a sonicator can help to dissolve the compound. However, be cautious about the thermal stability of the compound.

  • Check for Salt Formation: Ensure that the buffer components are not forming an insoluble salt with your compound. For example, phosphate buffers can sometimes cause precipitation with certain compounds. If you suspect this, try a different buffer system (e.g., Tris, HEPES).

  • Start with a Concentrated Stock in Organic Solvent: A common practice is to first dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment.

Q4: Can the ionic strength of the buffer affect solubility?

A4: Yes, the ionic strength of the buffer can influence solubility, although the effect is generally less pronounced than that of pH. For some compounds, increasing the ionic strength can decrease solubility (salting out), while for others, it can have the opposite effect. If you are facing issues, you could try preparing your buffer with a lower salt concentration.

III. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve check_ph Is the buffer pH appropriate? (i.e., pH < 4 or pH > 7) start->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No use_cosolvent Try adding a co-solvent (e.g., 1-5% DMSO) check_ph->use_cosolvent Yes adjust_ph->check_ph heat_sonicate Apply gentle heating or sonication use_cosolvent->heat_sonicate Still not dissolved success Success: Compound dissolved use_cosolvent->success Dissolved change_buffer Consider a different buffer system (e.g., Tris instead of Phosphate) heat_sonicate->change_buffer Still not dissolved heat_sonicate->success Dissolved stock_solution Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute into buffer change_buffer->stock_solution Still not dissolved change_buffer->success Dissolved stock_solution->success Dissolved fail Still issues: Consult further (e.g., chemical supplier) stock_solution->fail Still not dissolved

Caption: A step-by-step workflow for troubleshooting solubility problems.

IV. pH, Ionization, and Solubility Relationship

The solubility of this compound is governed by its ionization state, which is dependent on the pH of the solution. The following diagram illustrates this relationship.

G Effect of pH on Ionization and Solubility cluster_ph pH Scale cluster_ionization Predominant Ionization State cluster_solubility Expected Solubility low_ph Low pH (e.g., pH 2) pi_ph Isoelectric Point (pI) (e.g., pH 4-6) cation Cationic (R-COOH, R'-NH+) low_ph->cation leads to high_ph High pH (e.g., pH 8) zwitterion Zwitterionic/Neutral (R-COO-, R'-NH+ or R-COOH, R'-N) pi_ph->zwitterion leads to anion Anionic (R-COO-, R'-N) high_ph->anion leads to high_sol_1 High cation->high_sol_1 results in low_sol Low zwitterion->low_sol results in high_sol_2 High anion->high_sol_2 results in

Caption: The relationship between pH, molecular charge, and solubility.

V. Experimental Protocol: Systematic Solubility Assessment

This protocol provides a method for systematically assessing the solubility of this compound in different buffers. A nephelometric assay, which measures turbidity, can be a useful high-throughput method for this.[5]

Objective: To determine the approximate solubility of the compound in various buffers and at different pH values.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A selection of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., pH 3, 5, 7.4, 9)

  • 96-well microplates (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Preparation of a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved.

  • Preparation of Dilution Series:

    • In a 96-well plate, prepare a serial dilution of your stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.

  • Solubility Assay:

    • In a new 96-well plate, add a fixed volume of each buffer to be tested into the wells (e.g., 198 µL).

    • Transfer a small volume of each concentration from your DMSO dilution plate to the corresponding wells of the buffer plate (e.g., 2 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

    • Prepare control wells containing only the buffer and 1% DMSO.

    • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours), allowing for equilibration. Gentle shaking can be applied.

  • Measurement:

    • After incubation, measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 600 nm).

  • Data Analysis:

    • Subtract the turbidity reading of the control wells from the readings of the sample wells.

    • Plot the turbidity against the compound concentration for each buffer.

    • The concentration at which a significant increase in turbidity is observed can be considered the approximate solubility limit in that specific buffer.

Expected Outcome: This experiment will provide a semi-quantitative assessment of the compound's solubility under different pH and buffer conditions, allowing you to select the optimal buffer for your experiments.

Buffer pHExpected Predominant ChargeExpected Relative Solubility
~ 3.0PositiveHigh
~ 5.0Near Neutral / ZwitterionicLow
~ 7.4NegativeHigh
~ 9.0NegativeHigh

References

Technical Support Center: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in cell culture media?

While specific stability data for this compound in cell culture media is not extensively published, the imidazo[1,2-a]pyridine scaffold is a common motif in medicinal chemistry known for its general metabolic stability.[1][2] However, the stability of any compound in solution can be influenced by several factors including the specific components of the cell culture medium, pH, temperature, and exposure to light. As an acidic compound, it may slightly alter the pH of the culture medium if used at high concentrations. It is recommended to perform a stability assessment under your specific experimental conditions.

Q2: My cells are showing unexpected toxicity or lack of response. Could it be related to the compound's stability?

Yes, both scenarios are possible. If the compound degrades, it could lose its intended biological activity, leading to a lack of response. Conversely, degradation products could be more toxic to the cells than the parent compound. Therefore, assessing the stability of the compound in your specific cell culture setup is a critical step in troubleshooting unexpected results.

Q3: How can I prepare a stock solution of this compound?

Due to the acetic acid moiety, this compound is expected to have some degree of aqueous solubility, which can be enhanced at a basic pH. However, for cell culture experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can the compound precipitate in the cell culture medium?

Precipitation can occur if the final concentration of the compound exceeds its solubility in the cell culture medium. This is more likely to happen with compounds that have low aqueous solubility. To avoid this, it is advisable to add the compound stock solution to pre-warmed media and mix thoroughly. Visual inspection of the medium after adding the compound is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation over the course of the experiment.Perform a stability study of the compound in your cell culture medium at 37°C for the duration of your experiment. Analyze samples at different time points using HPLC or LC-MS.
Precipitate formation in media The compound's concentration exceeds its solubility limit.- Reduce the final concentration of the compound. - Prepare fresh dilutions from the stock solution for each experiment. - Add the stock solution to pre-warmed (37°C) media while gently vortexing.
Change in media color (e.g., yellowing) A significant drop in pH due to the acidic nature of the compound, especially at high concentrations.- Buffer the media with HEPES. - Measure the pH of the media after adding the compound and adjust if necessary.
Low or no observable effect - Compound degradation. - Insufficient concentration.- Verify compound stability. - Perform a dose-response curve to determine the optimal concentration.
High cell mortality - Cytotoxicity of the compound. - Toxicity of degradation products. - High solvent concentration.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50. - Ensure the final solvent concentration is non-toxic to the cells.

Quantitative Data Summary

Since no specific stability data for this compound in cell culture media is publicly available, the following table presents hypothetical data from a typical stability experiment to serve as an example.

Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100
29.898
69.595
129.191
248.585
487.272
726.161

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Spike the media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Time zero (T=0) sample: Immediately take an aliquot of the spiked media. This will serve as the T=0 reference.

  • Incubation: Aliquot the remaining spiked media into sterile microcentrifuge tubes and place them in a 37°C incubator.

  • Sample collection: At designated time points (e.g., 2, 6, 12, 24, 48, and 72 hours), remove one tube from the incubator.

  • Sample processing:

    • To precipitate proteins, add three volumes of cold acetonitrile to the media sample.

    • Vortex briefly and centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the concentration of the parent compound in the processed samples using a validated HPLC or LC-MS method.

  • Data calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO spike_media Spike Pre-warmed Media to 10 µM prep_stock->spike_media t0_sample T=0 Sample Collection spike_media->t0_sample incubate Incubate at 37°C spike_media->incubate process_samples Protein Precipitation (Acetonitrile) t0_sample->process_samples time_points Collect Samples at 2, 6, 12, 24, 48, 72h incubate->time_points time_points->process_samples analyze HPLC / LC-MS Analysis process_samples->analyze calculate Calculate % Remaining analyze->calculate

Caption: Workflow for assessing compound stability in cell culture media.

Imidazo[1,2-a]pyridine derivatives are known to target a variety of signaling pathways. While the specific target of this compound is not defined in the provided context, many small molecule inhibitors target protein kinases. The following diagram illustrates a generic kinase signaling pathway that could be inhibited.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound inhibitor->raf

References

Troubleshooting Crystallization of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of the compound is crucial for developing a successful crystallization protocol.

PropertyValue
Molecular Formula C₉H₇BrN₂O₂
Molecular Weight 255.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not readily available, but related imidazopyridine derivatives often have melting points in the range of 150-250°C.

Q2: What are some suitable solvents for the crystallization of this compound?

A2: Based on the structure, which contains both a polar carboxylic acid group and a less polar bromo-substituted aromatic ring system, a range of solvents with varying polarities should be considered. Common choices for similar heterocyclic compounds include alcohols (e.g., ethanol, isopropanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone). Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.

Q3: Where can I find a starting point for a crystallization protocol?

A3: While a specific, validated protocol for this exact compound is not widely published, protocols for structurally similar imidazopyridine derivatives can be adapted. For instance, recrystallization from ethanol or isopropanol has been reported for related compounds.[1] A general starting procedure would involve dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly.

Troubleshooting Common Crystallization Issues

This section addresses specific problems that may be encountered during the crystallization of this compound.

Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.

  • Possible Cause: The solvent may be too non-polar for the compound. The carboxylic acid and imidazopyridine nitrogen atoms contribute to its polarity.

  • Solution:

    • Try a more polar solvent. If you are using a non-polar solvent like hexane or toluene, switch to a more polar option like ethanol, methanol, or ethyl acetate.

    • Consider using a solvent mixture. For example, dissolve the compound in a good solvent (e.g., ethanol) and then add a miscible anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated to a degree that favors the formation of a liquid phase (oil) over a solid crystalline phase. This can happen if the cooling rate is too fast or if the solution is too concentrated. Impurities can also promote oiling out.

  • Solution:

    • Re-heat the solution to dissolve the oil and add a small amount of additional solvent to decrease the concentration.[2]

    • Slow down the cooling rate. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, and then transfer it to a refrigerator.

    • If impurities are suspected, consider a pre-purification step such as passing a solution of the crude material through a short plug of silica gel.

Problem 3: No crystals form upon cooling, even after a prolonged period.

  • Possible Cause: The solution is not sufficiently supersaturated, meaning there is too much solvent.[2]

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.

    • Add a seed crystal of the desired compound if available.

    • Slowly evaporate some of the solvent to increase the concentration of the solute. This can be done by leaving the flask partially open in a fume hood or by gentle heating.

Problem 4: The resulting crystals are very small or appear as a fine powder.

  • Possible Cause: Rapid nucleation and crystal growth, often due to a high level of supersaturation or rapid cooling.

  • Solution:

    • Slow down the cooling process. A slower cooling rate allows for the formation of fewer, larger crystals.

    • Use a solvent system in which the compound has slightly higher solubility at elevated temperatures and a steeper solubility curve upon cooling.

    • Reduce the initial concentration of the solute.

Problem 5: The crystallization yield is low.

  • Possible Cause:

    • The compound has significant solubility in the mother liquor even at low temperatures.

    • Too much solvent was used initially.[2]

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal precipitation.

    • Minimize the amount of solvent used to dissolve the crude product.

    • If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely.

    • Concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Hypothetical Solubility Data

The following table presents hypothetical, yet plausible, solubility data for this compound in various solvents at different temperatures. This data is intended to guide solvent selection.

SolventSolubility at 20°C (mg/mL)Solubility at Boiling Point (mg/mL)Suitability
Water< 1~5Poor (Potential anti-solvent)
Hexane< 0.1< 1Poor
Toluene~1~15Moderate
Dichloromethane~5~40Good (but volatile)
Ethyl Acetate~10~80Excellent
Acetone~15~120Excellent
Isopropanol~8~70Excellent
Ethanol~12~100Excellent
Methanol~20> 150Good (High solubility may reduce yield)
Acetic Acid> 50> 200Too soluble

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the desired crystal quality.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel and filter paper (or a Büchner funnel setup)

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Solvent Selection: Based on preliminary tests or the solubility data, choose a suitable solvent. Ethanol is often a good starting point for compounds of this type.

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., 10 mL of ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the solvent until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a second Erlenmeyer flask and a glass funnel.

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated flask to remove the charcoal or other insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature on a benchtop. Crystal formation should begin during this stage.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Visualizing Workflows and Relationships

Troubleshooting Crystallization Workflow

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oils Out? crystals_form->oil_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Form? oil_out->no_crystals No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes scratch Scratch Flask / Add Seed Crystal no_crystals->scratch Yes concentrate Concentrate Solution no_crystals->concentrate Still No end End filter_dry->end slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form scratch->cool concentrate->cool

Caption: A flowchart for troubleshooting common crystallization issues.

Factors Influencing Crystallization

G crystallization Crystallization Outcome (Size, Purity, Yield) solvent Solvent Choice solvent->crystallization nucleation Nucleation solvent->nucleation temperature Temperature Profile (Cooling Rate) temperature->crystallization temperature->nucleation concentration Concentration (Supersaturation) concentration->crystallization concentration->nucleation impurities Presence of Impurities impurities->crystallization impurities->nucleation agitation Agitation/Stirring agitation->crystallization nucleation->crystallization

Caption: Key factors that influence the outcome of a crystallization experiment.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with fused heterocyclic compounds like imidazo[1,2-a]pyridines, often due to their high lipophilicity.[1] The initial approach should involve a systematic evaluation of both the compound's intrinsic properties and potential formulation strategies.

Recommended Initial Workflow:

G start Poorly Soluble Imidazo[1,2-a]pyridine Derivative char Characterize Physicochemical Properties (pKa, logP, crystallinity) start->char form Explore Formulation Strategies char->form Initial Approach struct Consider Structural Modification (MedChem) char->struct If formulation fails or for lead optimization eval Evaluate Solubility & Permeability form->eval struct->eval eval->form Iterate/Optimize downstream Proceed to Downstream In Vitro/ In Vivo Studies eval->downstream If solubility is acceptable

Caption: Initial workflow for addressing poor solubility.

Start by accurately measuring the thermodynamic and kinetic solubility of your compound. Then, explore simple formulation approaches like pH adjustment and the use of co-solvents. If these methods are insufficient, more advanced techniques such as salt formation, co-crystallization, or the use of cyclodextrins may be necessary.

Q2: How can I modify the chemical structure of my imidazo[1,2-a]pyridine derivative to improve its solubility?

A2: Medicinal chemistry efforts can significantly enhance solubility by introducing polar functional groups or modifying the overall lipophilicity (logP) of the molecule. For instance, replacing a lipophilic moiety with a more polar group can lead to a substantial increase in aqueous solubility.

One strategy is to introduce polar substituents, such as sulfonamides or sulfonyl groups, to lower the compound's cLogP value.[2] In a study on imidazo[1,2-a]pyridine-3-carboxamides, the introduction of such polar groups was explored to increase solubility.[2] Another successful approach involved replacing a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent, which greatly improved aqueous solubility.[3]

Compound/Modification Parent Compound Solubility Modified Compound Solubility Fold Increase
Replacement of 4-chlorophenylthioether with pyridin-4-yl on a 3-nitroimidazo[1,2-a]pyridine scaffold1.4 µM31.1 µM~22x
Introduction of a trifluoromethoxy groupNot Specified64.7 µMNot Applicable
Scaffold hopping from Imidazo[1,2-a]pyridine (Q203) to Imidazo[2,1-b]thiazole (ND-11543)0.079 mg/mL2.10 mg/mL~26.6x

Data sourced from multiple studies on imidazo[1,2-a]pyridine and related scaffolds.[3][4]

Q3: What is co-crystallization and how can it help improve the solubility of my compound?

A3: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a pharmaceutically acceptable coformer are crystallized together in a specific stoichiometric ratio to form a new crystalline solid. This method can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs without altering the chemical structure of the API itself.[5][6] The selection of an appropriate coformer, often a small, water-soluble molecule with complementary hydrogen bonding sites, is crucial for successful co-crystal formation and solubility enhancement.

Q4: Can salt formation be used for any imidazo[1,2-a]pyridine derivative?

A4: Salt formation is a highly effective method for increasing the solubility of ionizable compounds. Imidazo[1,2-a]pyridine derivatives, containing a basic nitrogen atom in the pyridine ring, are generally good candidates for forming salts with pharmaceutically acceptable acids. The resulting salt form often exhibits significantly higher aqueous solubility and a faster dissolution rate compared to the free base. However, the success of salt formation depends on the pKa of the compound and the chosen counter-ion. It is essential to screen a variety of counter-ions to find a stable, non-hygroscopic salt with optimal solubility characteristics.

Troubleshooting Guide

This guide addresses specific experimental issues you may encounter.

Problem 1: Compound precipitates out of solution when transitioning from DMSO stock to aqueous buffer.

G start Precipitation observed upon addition to aqueous buffer check_conc Is the final concentration above the kinetic solubility limit? start->check_conc check_dmso Is the final DMSO concentration too high (>1-2%)? check_conc->check_dmso No solution1 Reduce final compound concentration. check_conc->solution1 Yes solution2 Lower the concentration of the DMSO stock solution. check_dmso->solution2 Yes solution3 Use a co-solvent (e.g., PEG, ethanol) in the aqueous buffer. check_dmso->solution3 No solution4 Perform a kinetic solubility assay to determine the limit. solution1->solution4

Caption: Troubleshooting compound precipitation.

  • Possible Cause: The final concentration of your compound in the aqueous buffer exceeds its kinetic solubility.

  • Solution:

    • Determine Kinetic Solubility: First, perform a kinetic solubility assay to understand the solubility limit under your experimental conditions.

    • Reduce Concentration: Work at a final concentration below the determined kinetic solubility limit.

    • Optimize DMSO: Ensure the final concentration of DMSO is low (typically <1%), as higher concentrations can cause the compound to crash out.

    • Use Co-solvents: Consider adding a small percentage of a water-miscible co-solvent like ethanol or PEG 400 to the aqueous buffer to improve solubility.

Problem 2: Inconsistent results in solubility assays.

  • Possible Cause 1: Equilibration Time: The compound may not have reached equilibrium solubility.

    • Solution: For thermodynamic solubility assays, ensure sufficient incubation time (e.g., 24 hours) with continuous agitation.

  • Possible Cause 2: Compound Degradation: The compound may be unstable in the assay medium.

    • Solution: Assess the chemical stability of your compound under the assay conditions using an orthogonal method like HPLC. If degradation is observed, consider using a different buffer or adjusting the pH.

  • Possible Cause 3: Solid-State Form: The compound may exist in different polymorphic or amorphous forms with varying solubilities.

    • Solution: Characterize the solid-state form of your material before and after the experiment using techniques like XRPD and DSC to ensure consistency.

Experimental Protocols

Protocol 1: Kinetic Solubility "Shake-Flask" Assay

This protocol provides a general method for determining the kinetic aqueous solubility of imidazo[1,2-a]pyridine derivatives.

Materials:

  • Test compound in a DMSO stock solution (e.g., 10 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates.

  • Plate shaker.

  • Filtration apparatus or high-speed centrifuge.

  • UV-Vis spectrophotometer or LC-MS system.

Procedure:

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration.

  • Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

  • After incubation, separate the undissolved solid by either filtering the solution or centrifuging the plate at high speed.

  • Carefully transfer the supernatant to a new plate.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (UV-Vis absorbance or LC-MS) against a standard curve prepared in the same buffer/DMSO mixture.

Protocol 2: Co-crystal Preparation by Solvent Evaporation

This is a common method for screening and preparing co-crystals.

Materials:

  • Imidazo[1,2-a]pyridine derivative (API).

  • Selected coformer (e.g., benzoic acid, succinic acid).

  • A solvent or solvent system in which both the API and coformer are soluble (e.g., ethanol, methanol, acetone).

  • Glass vials.

  • Stir plate.

Procedure:

  • Dissolve the API and coformer in a selected solvent in a 1:1 stoichiometric ratio. Ensure complete dissolution.

  • Gently stir the solution at room temperature.

  • Allow the solvent to evaporate slowly and undisturbed over 24-72 hours.

  • Collect the resulting crystals and dry them under vacuum.

  • Characterize the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) to confirm co-crystal formation.

Protocol 3: Cyclodextrin Inclusion Complex Formation by Co-solvent/Stirring Method

This protocol describes the formation of an inclusion complex with β-cyclodextrin to enhance solubility.

Materials:

  • Imidazo[1,2-a]pyridine derivative.

  • β-cyclodextrin (β-CD).

  • Deionized water.

  • A water-miscible co-solvent (e.g., methanol, ethanol).

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in deionized water by stirring at a slightly elevated temperature (e.g., 60°C) for 30 minutes.

  • Dissolve the imidazo[1,2-a]pyridine derivative in a minimal amount of the co-solvent (e.g., methanol).

  • Slowly add the drug solution to the stirred β-cyclodextrin solution. A 1:1 or 1:2 molar ratio of drug to β-CD is typically used.

  • Continue stirring the mixture for an extended period (e.g., 48-72 hours) at a constant temperature.

  • Allow the solution to cool to room temperature, which may induce precipitation of the complex.

  • Collect the precipitate by filtration and wash with cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the resulting powder in a vacuum oven.

  • Confirm complex formation using analytical techniques such as DSC, FTIR, and NMR.

References

Technical Support Center: Purification of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid . This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for imidazo[1,2-a]pyridine derivatives, including the title compound, are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Potential impurities could include:

  • Unreacted starting materials: Such as 5-bromo-2-aminopyridine and an appropriate three-carbon building block (e.g., ethyl bromopyruvate).

  • The corresponding ethyl ester: If the synthesis involves the hydrolysis of ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, incomplete hydrolysis will result in the ester as an impurity.

  • Decarboxylation product: Imidazo[1,2-a]pyridine-2-acetic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 2-methyl-6-bromoimidazo[1,2-a]pyridine.

  • Side-products from the cyclization reaction: The formation of the imidazo[1,2-a]pyridine core can sometimes yield regioisomers or other condensation byproducts, although this is generally less common with the specific reactants used for this synthesis.

Q3: This compound has both a basic (imidazo[1,2-a]pyridine) and an acidic (acetic acid) functional group. How does this affect purification?

A3: The presence of both acidic and basic moieties suggests that this compound may exist as a zwitterion. This can influence its solubility, making it more soluble in polar protic solvents and potentially complicating extraction and chromatography. Adjusting the pH of aqueous solutions can be a useful strategy. At its isoelectric point, the compound's aqueous solubility will be at a minimum, which can be exploited for precipitation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.1. Try a more polar solvent or a solvent mixture. For similar compounds, mixtures like dichloromethane/methanol have been used successfully. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal if available. 5. Attempt to purify a small sample by column chromatography to remove impurities that may be hindering crystallization.
Poor recovery after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive.1. Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. 2. Use the minimum amount of hot solvent required to fully dissolve the compound. 3. After cooling, place the solution in an ice bath or refrigerator for an extended period to maximize crystal formation. 4. Consider a multi-solvent system where the compound is soluble in one solvent and insoluble in another. Dissolve in the "good" solvent and slowly add the "poor" solvent until turbidity is observed, then heat to redissolve and cool slowly.
Crystals are colored or appear impure. Co-precipitation of colored impurities. The solvent may be reacting with the compound.1. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before crystallization. Be aware that this can sometimes lead to loss of the desired product. 2. Ensure the chosen solvent is inert and of high purity.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized for the polarity of the compound and impurities. The compound may be interacting strongly with the silica gel.1. Eluent Optimization: Start with a relatively nonpolar eluent (e.g., hexane/ethyl acetate) and gradually increase the polarity. For acidic compounds, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing. For basic compounds, adding a small amount of triethylamine (0.5-1%) can be beneficial. Given the zwitterionic potential, a mobile phase containing a mixture of a nonpolar solvent, a polar aprotic solvent, and a small amount of acid or base might be necessary. A common eluent system for similar compounds is a gradient of methanol in dichloromethane. 2. Stationary Phase: If tailing is a significant issue on silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
Product does not elute from the column. The compound is too polar for the chosen eluent system and is strongly adsorbed onto the silica gel.1. Drastically increase the polarity of the eluent. A common strategy for highly polar compounds is to use a mobile phase of dichloromethane with an increasing gradient of methanol (e.g., 0% to 20% methanol). 2. If the compound is suspected to be zwitterionic, adding a small amount of a volatile acid (like acetic acid) or base (like ammonia or triethylamine) to the eluent can help to protonate or deprotonate the functional groups, reducing their interaction with the silica and allowing for elution.
Streaking or tailing of the product band. The compound is not fully soluble in the eluent, or there are strong interactions with the stationary phase. The column may be overloaded.1. Ensure the crude product is fully dissolved in a minimum amount of the initial eluent or a slightly stronger solvent before loading onto the column. 2. Add a modifier to the eluent as described above (acetic acid for acidic compounds, triethylamine for basic compounds). 3. Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold. Promising solvents to test include ethanol, methanol, isopropanol, acetonitrile, and mixtures such as dichloromethane/methanol or ethyl acetate/hexane.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry on the filter paper. Further drying can be done in a vacuum oven.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel by dissolving it in a more polar solvent, adding the silica, and then evaporating the solvent. The resulting dry powder is then carefully added to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity. For this compound, a gradient of methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 10% methanol in dichloromethane) is a reasonable starting point.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product (this compound + Impurities) Dissolve Dissolve in appropriate solvent Crude->Dissolve Recrystallization Recrystallization Dissolve->Recrystallization High initial purity or crystallization is favorable ColumnChromatography Column Chromatography Dissolve->ColumnChromatography Complex mixture or oiling out occurs AnalyzePurity Analyze Purity (TLC, NMR, etc.) Recrystallization->AnalyzePurity ColumnChromatography->AnalyzePurity PureProduct Pure Product AnalyzePurity->ColumnChromatography Further purification needed AnalyzePurity->PureProduct Purity meets criteria

Caption: A general workflow for the purification of this compound.

Logical Troubleshooting Flow for Purification

Troubleshooting_Flow Start Start Purification TryRecrystallization Attempt Recrystallization Start->TryRecrystallization OilingOut Does it 'oil out'? TryRecrystallization->OilingOut GoodCrystals Are crystals pure? OilingOut->GoodCrystals No ChangeSolvent Change Solvent/Cooling Rate OilingOut->ChangeSolvent Yes ColumnChromatography Perform Column Chromatography GoodCrystals->ColumnChromatography No GoodSeparation Good Separation GoodCrystals->GoodSeparation Yes Tailing Is there significant tailing? ColumnChromatography->Tailing AddModifier Add modifier to eluent (e.g., AcOH or Et3N) Tailing->AddModifier Yes Tailing->GoodSeparation No AddModifier->ColumnChromatography ChangeSolvent->TryRecrystallization

Caption: A decision-making flowchart for troubleshooting the purification process.

Improving the selectivity of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid." The following information is based on the current understanding of imidazo[1,2-a]pyridine derivatives as potential kinase inhibitors.

Disclaimer

Direct biological data for "this compound" is limited in publicly available literature. The information provided herein is based on the activities of structurally related imidazo[1,2-a]pyridine compounds and should be considered as a general guide. Experimental validation is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target class for this compound?

A1: Based on the broader class of imidazo[1,2-a]pyridine derivatives, the primary targets are presumed to be protein kinases.[1][2] Members of this chemical family have shown inhibitory activity against various kinases, including Aurora kinases, FLT3, and DNA-dependent protein kinase (DNA-PK).

Q2: How can I determine the primary kinase targets of this compound?

A2: A broad kinase panel screening, such as a KINOMEscan, is the recommended initial step to identify the primary kinase targets and assess the selectivity profile of the compound.[3][4] This assay measures the binding affinity of the compound against a large number of purified kinases.

Q3: My results show that the compound inhibits multiple kinases. How can I improve its selectivity?

A3: Improving selectivity is a key challenge in kinase inhibitor development. A systematic Structure-Activity Relationship (SAR) study is often necessary. This involves synthesizing and testing derivatives of the lead compound to identify modifications that enhance binding to the desired target while reducing affinity for off-targets. Computational modeling and docking studies can also guide the design of more selective analogs.

Q4: I am observing unexpected cellular phenotypes that do not correlate with the inhibition of the presumed primary target. What could be the cause?

A4: Unexpected phenotypes may arise from off-target effects, where the compound interacts with other proteins in the cell. It is also possible that the compound affects a downstream signaling pathway in a way that was not initially predicted. A Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement within a cellular context.[5][6][7][8] This assay can help verify that the compound is binding to its intended target in live cells.

Q5: What are some common mechanisms of acquired resistance to kinase inhibitors?

A5: Acquired resistance can occur through several mechanisms, including:

  • Gatekeeper mutations: Mutations in the ATP-binding pocket of the target kinase that prevent the inhibitor from binding.

  • Activation of bypass signaling pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway.

  • Increased drug efflux: Overexpression of transporter proteins that pump the inhibitor out of the cell.

Troubleshooting Guides

Issue 1: Low Potency or Lack of Activity in Cellular Assays
Possible Cause Troubleshooting Step
Poor cell permeability Assess the physicochemical properties of the compound (e.g., logP, polar surface area). If permeability is predicted to be low, consider synthesizing more lipophilic analogs or using cell lines that express lower levels of efflux pumps.
Compound instability in media Evaluate the stability of the compound in cell culture media over the time course of the experiment using techniques like HPLC.
Incorrect assay conditions Optimize assay parameters such as cell density, incubation time, and compound concentration. Ensure that the chosen cell line expresses the target kinase at sufficient levels.
Compound precipitation Check the solubility of the compound in the assay buffer. If precipitation is observed, consider using a different solvent or reducing the final concentration.
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause Troubleshooting Step
High plasma protein binding Determine the fraction of the compound bound to plasma proteins in the cell culture medium. High binding can reduce the effective free concentration of the inhibitor.
Cellular drug efflux Use inhibitors of drug efflux pumps (e.g., verapamil for P-gp) to see if the cellular potency increases.
Off-target effects masking on-target potency Perform a kinome-wide selectivity profiling to identify potential off-targets that might contribute to the observed cellular phenotype.
Requirement for cellular metabolism Investigate if the compound is a pro-drug that requires metabolic activation within the cell.

Data Presentation

The following table presents hypothetical, yet representative, kinase inhibition data for a compound from the imidazo[1,2-a]pyridine class, illustrating a common way to represent selectivity data.

Table 1: Hypothetical Kinome Profiling Data for an Imidazo[1,2-a]pyridine Analog

Kinase TargetIC50 (nM)
Aurora Kinase A 15
Aurora Kinase B 25
FLT3150
VEGFR2800
PDGFRβ>1000
CDK2>5000
p38α>10000

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

KINOMEscan™ Profiling (Adapted from DiscoverX/Eurofins Protocol)

Principle: This is a competitive binding assay that quantifies the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[9][10]

Methodology:

  • Preparation of Reagents:

    • DNA-tagged kinases are prepared.

    • An immobilized, broad-spectrum kinase inhibitor is coupled to a solid support.

    • The test compound, "this compound," is solubilized in DMSO to create a stock solution.

  • Assay Procedure:

    • The test compound is serially diluted and incubated with the DNA-tagged kinase and the immobilized ligand in a multi-well plate.

    • The mixture is allowed to reach equilibrium.

    • The solid support is washed to remove unbound kinase.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified by qPCR using primers specific for the DNA tag.

    • The results are expressed as a percentage of the DMSO control, and IC50 or Kd values are calculated.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[5][6][7][8]

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with various concentrations of "this compound" or a vehicle control (DMSO) for a specified time.

  • Heat Shock:

    • After treatment, heat the cell suspensions or adherent cells at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

    • The temperature at which the protein denatures will be higher in the presence of a binding ligand.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor This compound Inhibitor->RAF GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor

Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

Experimental Workflow

Experimental_Workflow cluster_kinomescan KINOMEscan Workflow cluster_cetsa CETSA Workflow A1 Prepare DNA-tagged kinases and immobilized ligand A2 Incubate with test compound A1->A2 A3 Wash to remove unbound kinase A2->A3 A4 Quantify bound kinase via qPCR A3->A4 B1 Treat cells with test compound B2 Apply heat shock at various temperatures B1->B2 B3 Lyse cells and separate soluble proteins B2->B3 B4 Quantify target protein in soluble fraction B3->B4

Caption: High-level workflows for KINOMEscan and Cellular Thermal Shift Assay (CETSA).

References

"2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid in various biochemical and cell-based assays. Our goal is to help you identify and mitigate potential assay interference and artifacts to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor reproducibility when working with imidazopyridine compounds like this compound?

Poor reproducibility in bioactivity assays with imidazopyridine compounds can stem from several factors. Key among them are compound precipitation due to low aqueous solubility, formation of compound aggregates that can lead to non-specific inhibition, compound instability in assay buffers, and potential for metal chelation.[1] It is also possible for the compound to directly interfere with the assay's detection system.[1]

Q2: My compound, this compound, shows activity in my primary screen, but the results are inconsistent. How can I begin to troubleshoot this?

The first step is a systematic evaluation of potential sources of variability.[1] Begin by confirming the basics: ensure the assay buffer is correctly prepared and at the appropriate temperature, and that all protocol steps have been followed precisely. Following this, assess the physical and chemical properties of your compound within the assay context. A simple visual inspection for precipitation is a good starting point.[1]

Q3: How can I determine if this compound is forming aggregates in my assay?

Compound aggregation is a common cause of non-specific inhibition. A detergent counter-screen is a standard method to identify aggregators.[1] If the compound's activity is significantly reduced in the presence of a non-ionic detergent (e.g., Triton X-100), it is likely an aggregator.[1] Dynamic Light Scattering (DLS) can also be used to directly detect the presence of aggregates in your compound solution.[1]

Troubleshooting Guides

This section offers step-by-step solutions to specific problems you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells or Experiments

Possible Causes and Solutions:

  • Compound Precipitation: Imidazopyridine compounds can have poor aqueous solubility, leading to precipitation in assay buffers and inconsistent active concentrations.[1]

    • Solution 1: Visual Inspection: Carefully inspect wells for cloudiness or particulate matter before and after adding the compound.[1]

    • Solution 2: Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. If your test concentration exceeds this limit, consider lowering the concentration.[1]

    • Solution 3: Modify Compound Formulation: Ensure a consistent final DMSO concentration across all wells. While DMSO aids solubility, high concentrations can impact assay performance. Evaluate your assay's tolerance to DMSO.[1]

  • Compound Aggregation: Some imidazopyridine derivatives can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.

    • Solution 1: Detergent Counter-Screen: Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer and re-test the compound's activity. A significant decrease in potency suggests aggregation-based activity.[1]

    • Solution 2: Dynamic Light Scattering (DLS): Use DLS to directly analyze your compound solution for the presence of aggregates at the concentrations being tested.[1]

Issue 2: Positive Control Works, but this compound Shows No or Inconsistent Activity

Possible Causes and Solutions:

  • Compound Instability: The imidazopyridine core may be susceptible to degradation under specific pH, temperature, or light conditions, or in the presence of reactive species in the buffer.[1]

    • Solution 1: Time-Course Stability Study: Conduct a stability study by incubating the compound in the assay buffer under the exact assay conditions for varying lengths of time. Use an analytical method like HPLC or LC-MS to quantify the amount of intact compound at each time point.[1]

    • Solution 2: Buffer Optimization: If instability is detected, consider optimizing the buffer pH and composition to enhance compound stability.[1]

  • Metal Chelation: The compound may be chelating essential metal ions required for enzyme activity or protein function.

    • Solution 1: Metal Ion Competition: Perform experiments where you supplement the assay with additional metal ions to see if the compound's activity is rescued.

    • Solution 2: Use High-Purity Reagents: Minimize trace metal contamination by using high-purity reagents and buffers.[1]

  • Assay Technology Interference: The compound may directly interfere with the detection method (e.g., fluorescence quenching/enhancement, absorbance).

    • Solution 1: Run Controls Without the Biological Target: Test the compound in the assay system in the absence of the protein target to see if it elicits a signal on its own.[1]

    • Solution 2: Orthogonal Assay Confirmation: Confirm any observed activity with a secondary, orthogonal assay that uses a different detection principle.[1]

Data Presentation

Table 1: Hypothetical IC50 Data for this compound in a Kinase Assay Under Different Conditions

Assay ConditionIC50 (µM)Fold ShiftInterpretation
Standard Buffer1.5-Initial observed potency.
Standard Buffer + 0.01% Triton X-100> 50> 33Significant loss of potency suggests the initial activity was likely due to aggregation-based inhibition.
Pre-incubation for 2 hours at 37°C10.26.8Loss of potency suggests potential compound instability over the course of the assay.
Standard Buffer + 10 µM ZnCl21.4~1No significant change suggests metal chelation is not a primary issue.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Compound Aggregation

  • Prepare two sets of assay buffers: One standard buffer and one buffer containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Run the bioactivity assay in parallel using both sets of compound dilutions.

  • Calculate the IC50 values for both conditions. A significant rightward shift (e.g., >10-fold) in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based activity.

Protocol 2: Compound Stability Assessment by LC-MS

  • Prepare a solution of this compound in the final assay buffer at the highest concentration to be tested.

  • Incubate the solution under the same conditions as the bioactivity assay (e.g., temperature, light exposure).

  • Collect aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).

  • Immediately quench any potential degradation by adding a suitable solvent like acetonitrile and store samples at -20°C until analysis.[1]

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Visualizations

Troubleshooting_Workflow start Inconsistent Assay Results check_basics Check Assay Basics (Temp, Protocol, Reagents) start->check_basics visual_inspection Visual Inspection for Precipitation check_basics->visual_inspection solubility_assay Quantitative Solubility Assay visual_inspection->solubility_assay Precipitation Observed aggregation_check Check for Aggregation (Detergent Counter-Screen, DLS) visual_inspection->aggregation_check No Precipitation stability_check Check for Compound Instability (LC-MS Time Course) aggregation_check->stability_check interference_check Check for Assay Interference (Target-Free Controls) stability_check->interference_check orthogonal_assay Confirm with Orthogonal Assay interference_check->orthogonal_assay

Caption: A workflow for troubleshooting inconsistent assay results.

Assay_Artifact_Decision_Tree start Observed Activity detergent_screen Run Assay with 0.01% Triton X-100 start->detergent_screen potency_shift Significant IC50 Shift? detergent_screen->potency_shift target_free_control Run Assay without Target potency_shift->target_free_control No aggregator Likely Aggregator potency_shift->aggregator Yes signal_observed Signal Observed? target_free_control->signal_observed interference Likely Assay Interference signal_observed->interference Yes true_activity Potentially True Activity (Confirm with Orthogonal Assay) signal_observed->true_activity No

Caption: A decision tree for identifying assay artifacts.

References

Minimizing off-target effects of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is a research compound with limited publicly available data on its specific biological targets and off-target effects. This guide provides general strategies and protocols for minimizing and evaluating off-target effects applicable to this class of small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[1][2] For kinase inhibitors, off-target binding is common due to the conserved nature of the ATP-binding pocket across the kinome.[2] Minimizing these effects is crucial for the development of selective and safe therapeutics.[1]

Q2: I'm observing an unexpected or inconsistent phenotype in my cell-based assay. Could this be due to off-target effects?

A2: Yes, an unexpected phenotype is a classic indicator of potential off-target effects.[2] Inconsistent results between experiments can also arise from compound-related issues like solubility and stability, or variability in experimental conditions such as cell density and passage number.[3] It is critical to perform control experiments to determine if the observed phenotype is a true on-target effect.

Q3: What are the initial steps to minimize off-target effects in my experiments?

A3: Several key strategies should be employed at the outset of your experiments:

  • Dose-Response Analysis: Use the lowest possible concentration of the inhibitor that produces the desired on-target effect. A comprehensive dose-response curve is essential to identify an optimal concentration window where on-target effects are maximized and off-target effects are minimized.[2][4]

  • Use of Controls: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if available, a structurally related but biologically inactive analog of the compound.[5][6]

  • Genetic Validation: Whenever possible, use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the intended target. The resulting phenotype should ideally mimic the effect of the small molecule inhibitor, providing strong evidence for on-target activity.[4][7]

Q4: How can I confirm that this compound is engaging its intended target within the cell?

A4: Target engagement assays are crucial for confirming that the compound is binding to its target in a cellular context.[1][4] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[4] CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound. By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble target protein, a thermal shift can be detected, confirming target engagement.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cellular toxicity at effective concentrations The compound may be binding to a critical off-target protein essential for cell viability.[2][4]1. Lower the Concentration: Determine the minimal effective concentration that is non-toxic. 2. Perform Cytotoxicity Assays: Use assays like MTT or LDH to establish the cytotoxic concentration range.[1] 3. Identify Toxic Off-Targets: Utilize kinome-wide or proteome-wide profiling to identify potential proteins responsible for the toxicity.[4]
Inconsistent or non-reproducible results 1. Compound Instability/Solubility: The compound may be degrading in the culture medium or precipitating out of solution.[3][5] 2. Variable Cell Culture Conditions: Inconsistent cell passage number, seeding density, or growth phase.[3]1. Prepare Fresh Solutions: Always prepare fresh dilutions from a stable stock solution for each experiment. Visually inspect for precipitates. 2. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency.[3]
Observed phenotype does not match the expected phenotype based on the presumed target's function 1. Dominant Off-Target Effects: The compound has significant off-target effects that mask the on-target phenotype.[1] 2. Incorrect Target Assumption: The presumed target may not be the primary mediator of the compound's effect in your specific cell model.1. Confirm Target Engagement: Use CETSA to verify that the compound binds to the intended target at the effective concentration.[1] 2. Genetic Validation: Use siRNA or CRISPR to validate the target's role in the observed phenotype.[1] 3. Proteomic Profiling: Conduct proteomic profiling to identify the full spectrum of protein targets.[1]
No observable effect even at high concentrations 1. Low Cell Permeability: The compound may not be efficiently entering the cells. 2. Rapid Metabolism: The compound may be quickly metabolized and inactivated by the cells.[1] 3. Target Not Expressed or Not Critical: The target protein may not be expressed in your cell model or may not be essential for the phenotype being measured.1. Assess Cell Permeability: Employ assays to determine if the compound is entering the cells. 2. Evaluate Compound Stability: Analyze the metabolic stability of the compound in the presence of cell lysates or in the culture medium.[1] 3. Verify Target Expression: Confirm target protein expression using methods like Western blotting or qPCR.[5]

Data Presentation

Table 1: Hypothetical Kinome Profiling Data for this compound

This table presents a hypothetical example of kinome-wide selectivity profiling data. The data illustrates how to present the potency of the compound against the intended target and a selection of off-targets.

Kinase TargetIC50 (nM)Target ClassificationBiological Function
Target Kinase A 25 On-Target Hypothesized primary target involved in cell proliferation.
Kinase B250Off-TargetMember of a related kinase family.
Kinase C1,500Off-TargetInvolved in cell cycle regulation.
PDGFRβ3,200Off-TargetReceptor tyrosine kinase involved in cell growth.[2]
c-Kit5,000Off-TargetImplicated in various cancers.[2]
LCK>10,000Non-TargetSrc family kinase involved in T-cell signaling.[2]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol provides a general framework for assessing the selectivity of a small molecule inhibitor against a panel of kinases using a fluorescence-based assay.

Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. The amount of phosphorylated substrate is quantified using a detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Inhibition of the kinase results in a decreased signal.

Materials:

  • Recombinant kinases of interest

  • Biotinylated peptide substrates for each kinase

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor)

  • 384-well assay plates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the corresponding peptide substrate, and the test compound at various concentrations to the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform a CETSA experiment to verify target engagement in intact cells using Western blotting for detection.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This protocol measures the amount of soluble protein remaining after heat treatment.

Materials:

  • Cultured cells expressing the target of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS with protease inhibitors

  • Lysis buffer

  • Antibodies: primary antibody against the target protein, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Load equal amounts of protein, perform SDS-PAGE, transfer to a membrane, and probe with the primary antibody for the target protein. Use a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples. A shift in the melt curve indicates target stabilization.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) Inhibitor Imidazo[1,2-a]pyridine Derivative PI3K PI3K Inhibitor->PI3K Off-Target? Akt Akt Inhibitor->Akt Off-Target? mTORC1 mTORC1 Inhibitor->mTORC1 Off-Target?

Experimental Workflow Diagrams

Kinase_Profiling_Workflow start Start compound_prep Prepare Serial Dilution of This compound start->compound_prep reaction_setup Dispense Kinase, Substrate, & Compound into 384-well Plate compound_prep->reaction_setup initiate Add ATP to Start Reaction reaction_setup->initiate incubate Incubate at Room Temperature initiate->incubate detect Add Detection Reagents incubate->detect read Read TR-FRET Signal detect->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

CETSA_Workflow start Start cell_treatment Treat Cells with Compound or Vehicle (DMSO) start->cell_treatment harvest Harvest and Resuspend Cells cell_treatment->harvest heat_treatment Heat Aliquots Across Temperature Gradient harvest->heat_treatment lysis Lyse Cells (e.g., Freeze-Thaw) heat_treatment->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant western_blot Perform Western Blot for Target Protein supernatant->western_blot analysis Quantify Bands and Plot Melt Curve western_blot->analysis end End analysis->end

References

Technical Support Center: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid". The information is based on established principles of forced degradation studies for heterocyclic active pharmaceutical ingredients (APIs), as specific degradation data for this compound is not extensively available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting degradation studies on an API like this compound?

Stability testing and forced degradation studies are critical for several reasons. They help to identify the likely degradation products and establish the intrinsic stability of the molecule.[][2] This information is essential for developing and validating stability-indicating analytical methods, which are required to accurately measure the API without interference from degradants.[3] Ultimately, these studies provide crucial data for determining appropriate storage conditions, packaging, and predicting the shelf-life of the drug substance.[][4]

Q2: What are the most probable degradation pathways for this compound based on its structure?

While specific pathways must be determined experimentally, the structure of this compound suggests susceptibility to several common degradation mechanisms:

  • Hydrolysis: The acetic acid side chain could potentially undergo reactions, although the amide bond within the imidazo[1,2-a]pyridine ring system is generally stable. Degradation may be forced under strong acidic or basic conditions.[5][6]

  • Oxidation: The imidazo[1,2-a]pyridine ring is an electron-rich aromatic system, making it susceptible to oxidation.[] The imidazole moiety, in particular, can be liable to oxidation, which could lead to ring-opening or the formation of N-oxides.[8]

  • Photolysis: Many heterocyclic compounds are sensitive to light.[6][9] Exposure to UV or visible light could induce degradation, potentially through radical mechanisms or cleavage of the bromine-carbon bond.

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[6]

Q3: What are the standard regulatory guidelines for performing forced degradation studies?

Forced degradation studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and Q1B for photostability testing.[10] These guidelines recommend exposing the drug substance to stress conditions including heat, humidity, acid/base hydrolysis, oxidation, and light to assess its stability and develop validated analytical methods.[11][12]

Q4: Which analytical techniques are most suitable for analyzing degradation products?

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the primary techniques for separating and quantifying the parent drug and its degradation products.[10][13] For structural identification and characterization of the degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[14][15] In some cases, Nuclear Magnetic Resonance (NMR) spectroscopy may be required for definitive structural elucidation of isolated degradation products.[8][14]

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

  • Question: I have subjected the compound to standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂), but my HPLC analysis shows less than 5% degradation. What should I do?

  • Answer:

    • Increase Stress Intensity: The compound may be highly stable. It is recommended to incrementally increase the stressor concentration, temperature, or exposure time.[11] For example, you could try a higher concentration of acid/base or increase the temperature from 40°C to 60°C or 80°C.[2][5]

    • Verify Analytical Method Specificity: Ensure your analytical method is capable of separating the parent peak from any potential degradants. Co-elution could mask the presence of degradation products. Perform peak purity analysis using a photodiode array (PDA) detector.[3]

    • Consider Secondary Degradation: If stress conditions are too harsh initially, the primary degradants might be unstable and degrade further into products not detected by your method. Analyze samples at multiple, earlier time points to capture primary degradants.[13][16]

Issue 2: Excessive degradation or complete loss of the parent compound.

  • Question: After applying stress, the peak for the parent compound is gone, and the chromatogram is very complex. How can I get meaningful data?

  • Answer:

    • Reduce Stress Severity: The conditions are too harsh. Reduce the duration of exposure, the temperature, or the concentration of the stressor (e.g., use 0.01 M acid/base instead of 0.1 M).[5] The goal is to achieve a target degradation of 5-20%.[10]

    • Analyze at Earlier Time Points: For rapid reactions, collecting samples at very short intervals (e.g., 5, 15, 30 minutes) can help you observe the initial degradation profile before it becomes overly complex.[16]

Issue 3: Ghost peaks or other unexpected peaks appear in the chromatogram.

  • Question: My chromatograms show peaks that are not present in the unstressed sample or the blank, and they don't seem to be degradation products. What is their origin?

  • Answer:

    • Check Mobile Phase and Solvents: Ghost peaks can arise from impurities in the mobile phase solvents or additives.[9] Ensure you are using high-purity (e.g., HPLC or MS-grade) solvents and freshly prepared mobile phases.

    • Investigate Sample Preparation: The stressor itself or a reaction between the stressor and the sample diluent could be the source. For example, neutralizing an acidic sample with a basic solution before injection can create salts that appear as peaks. Always run a blank where the stressor is subjected to the same conditions without the API.

    • Clean the HPLC System: Contamination from previous analyses can lead to carryover. Flush the injector, column, and detector thoroughly.[17]

Issue 4: Poor chromatography (peak tailing, splitting, or broadening).

  • Question: My analyte peak shape is poor, making integration and quantification difficult. What could be the cause?

  • Answer:

    • Assess Column Health: Peak tailing can be caused by secondary interactions with active sites on the silica packing. This may indicate column degradation. Try flushing the column or using a new one.[18] Peak splitting can suggest a partially blocked column frit or a void in the column packing.[17]

    • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte. For an acidic compound, a mobile phase pH below its pKa is generally recommended. Inadequate buffering can also lead to poor peak shape.

    • Check for Sample Overload: Injecting too much sample can cause peak fronting or tailing.[18] Try diluting your sample and reinjecting.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M to 1 M HCl60°C - 80°CUp to 72 hours5-20%
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp - 60°CUp to 72 hours5-20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hours5-20%
Thermal Dry Heat80°C (or 20°C above accelerated stability)Up to 7 days5-20%
Photostability ICH Q1B Option 1 or 2 (≥1.2 million lux hours and ≥200 watt hours/m²)AmbientAs per ICHCompare to dark control

Note: These are starting points. Conditions should be adjusted based on the observed stability of the molecule.[5][11]

Experimental Protocols

Protocol: General Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C. Withdraw aliquots at 2, 8, 24, and 48 hours. Neutralize with an equivalent amount of NaOH before dilution and injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C. Withdraw aliquots at appropriate time points. Neutralize with an equivalent amount of HCl before dilution and injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at appropriate time points. Dilute and inject.

    • Thermal Degradation: Place the solid API in a controlled temperature oven at 80°C. Prepare a parallel sample stored at 80°C/75% RH if humidity effects are to be investigated.[3] Sample at 1, 3, and 7 days. Dissolve in diluent before analysis.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light conditions as specified in ICH Q1B.[11] Wrap a parallel set of samples in aluminum foil to serve as dark controls. Analyze after the specified exposure.

  • Sample Analysis:

    • Dilute all stressed samples, including controls and blanks, to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is a common starting point.

    • Monitor at a wavelength where the parent and all degradation products show absorbance. A PDA detector is highly recommended.

  • Data Interpretation:

    • Calculate the percentage of degradation and check for mass balance.

    • For significant degradants, perform LC-MS analysis to obtain mass-to-charge ratios (m/z) and fragmentation patterns to propose structures.[10][14]

Visualizations

G Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis Light) Parent This compound Decarboxylation Decarboxylation Product Parent->Decarboxylation H⁺/OH⁻, Δ RingOpening Imidazole Ring Opening Parent->RingOpening Strong Base N_Oxide N-Oxide Formation Parent->N_Oxide [O] Hydroxylation Hydroxylated Imidazopyridine Parent->Hydroxylation [O] Debromination Debrominated Product Parent->Debromination Dimerization Dimerization Products Parent->Dimerization hν, radical

Caption: Hypothetical degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_report 4. Interpretation & Reporting API API Stock Solution (1 mg/mL) Acid Acid (HCl, Δ) API->Acid Base Base (NaOH, Δ) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (ICH Light) API->Photo HPLC HPLC-UV/PDA Analysis (Quantification, Purity) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS If significant degradation Report Identify Degradants Establish Pathways Mass Balance Report HPLC->Report LCMS->Report

Caption: General experimental workflow for a forced degradation study.

G Troubleshooting Logic: Poor Peak Resolution Start Problem: Poor Peak Resolution (Tailing/Broadening) CheckMethod Is the method validated for this compound? Start->CheckMethod CheckColumn Is the column old or has it been stressed? CheckMethod->CheckColumn Yes DevelopMethod Action: Develop/Optimize analytical method CheckMethod->DevelopMethod No CheckMobilePhase Is the mobile phase pH correct and buffered? CheckColumn->CheckMobilePhase No ReplaceColumn Action: Flush column or replace with new one CheckColumn->ReplaceColumn Yes AdjustMobilePhase Action: Adjust pH and add buffer CheckMobilePhase->AdjustMobilePhase No End Resolution Improved CheckMobilePhase->End Yes DevelopMethod->End ReplaceColumn->End AdjustMobilePhase->End

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Cell-Based Assay Optimization for Acetic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays involving acetic acid and its related compounds.

Frequently Asked Questions (FAQs)

Q1: What is acetic acid, and why is it a concern in my cell-based assays?

A: Acetic acid is a weak carboxylic acid frequently used as a solvent or reagent in laboratory procedures, such as peptide synthesis and lyophilization.[1] Its presence, even as a residual carryover, can significantly interfere with cell-based assays by altering the pH of the culture medium, which in turn can affect cell viability, proliferation, and signaling pathways, potentially leading to misleading results.[1]

Q2: What are the common signs of acetic acid interference in an assay?

A: Indicators of potential interference from acetic acid include unexpectedly low or high signal readouts, poor reproducibility between replicates, and altered dose-response curves.[1] You might also observe inconsistent results when compared to historical data or see visible changes in the assay medium, such as color shifts or precipitation.[1]

Q3: Can residual acetic acid from peptide lyophilization affect my cell-based assays?

A: Yes, this is a common source of interference. Residual acetic acid from the lyophilization of peptides can lower the pH of your cell culture medium.[1] This acidification can directly impact cell health and function, leading to inaccurate experimental outcomes.[1]

Q4: How does acetic acid impact intracellular pH and cell function?

A: Acetic acid in its undissociated form can passively diffuse across the cell membrane.[2] Inside the cell, where the pH is typically higher, the acid dissociates, releasing protons and causing intracellular acidification.[2] To counteract this, cells expend energy (ATP) to pump protons out, which can stress the cells and affect their metabolic state.[2] This change in intracellular pH is a critical factor in the inhibitory effects of acetic acid on yeast and other cells.[2][3]

Q5: At what concentrations does acetic acid typically affect cells?

A: The effect of acetic acid is highly dependent on the cell line and the specific experimental conditions. For some cells, low concentrations (e.g., 1 g/L) may have a positive influence on biomass, while higher concentrations can have an inhibitory effect.[4] For example, in certain bacterial cultures, concentrations above 5.0 g/L can lead to extended lag times in growth.[4] It is crucial to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Assay Results

  • Possible Cause: Uncontrolled pH changes due to the presence of acetic acid. The pKa of acetic acid is around 4.76, meaning it has very low buffering capacity at the physiological pH range of 7.2-7.4 used in most cell cultures.[5]

  • Solution:

    • Prepare a fresh, sterile stock solution of your compound in a well-buffered solvent.

    • Measure the pH of your final assay medium after adding the compound. If a significant pH shift is observed, adjust the medium's pH back to the optimal range using a sterile, dilute acid (like HCl) or base (like NaOH).[5]

    • Perform a buffer control experiment by adding just the vehicle (solvent) without the acetic acid compound to ensure it is not the source of the variability.

Issue 2: Low Cell Viability or Unexpected Cytotoxicity

  • Possible Cause: The concentration of the acetic acid compound may be too high, leading to significant intracellular acidification and cellular stress.[2]

  • Solution:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations.

    • Optimize the incubation time. Both the concentration and the duration of exposure are key factors in acetic acid-induced effects.[6] Shorter incubation times may be necessary for higher concentrations.

    • Ensure your cells are healthy and at an optimal seeding density before starting the assay. Over-confluent or unhealthy cells are more susceptible to stress.[7]

Issue 3: High Background or Low Signal in Enzyme/Immunoassays (e.g., ELISA)

  • Possible Cause: Acetic acid can denature proteins, including enzymes and antibodies, or interfere with their binding activities by altering the pH of the reaction buffer.[1]

  • Solution:

    • Neutralize the sample: If your sample contains residual acid, consider a buffer exchange step or neutralization before adding it to the assay system.

    • Run an assay-specific control: Test the effect of acetic acid alone on the assay components (e.g., the enzyme or antibody) to confirm interference.

    • Consult the assay kit's technical manual for a list of known interfering substances.

Quantitative Data Summary

The impact of acetate (the conjugate base of acetic acid) is cell-line specific and concentration-dependent. The tables below summarize findings from various studies.

Table 1: Effects of Exogenous Acetate on Cell Growth and Viability [5]

Cell LineAcetate ConcentrationObserved Effect
Chinese Hamster Ovary (CHO)< 20 mMLimited inhibitory effect on cell growth.
Hybridoma (Cp9B)~10.2 mM (as Potassium Acetate)Inhibited cell growth but increased specific antibody productivity.
Human Gastric Adenocarcinoma (AGS)Up to 12.5 mMStimulated cell viability and proliferation in a dose-dependent manner.
Human Gastric Adenocarcinoma (AGS)> 12.5 mMInhibited cell growth in a dose-dependent manner.
Bovine Mammary Epithelial Cells12 mMInduced de novo lipogenesis.

Table 2: Effects of Exogenous Acetate on Recombinant Protein Production [5]

Cell LineAcetate ConcentrationImpact on Protein Production
Hybridoma (Cp9B)~10.2 mM (as Potassium Acetate)Increased specific antibody productivity.
HEK293Not specifiedAddition of sodium acetate impacted internal metabolism and fluxes associated with the TCA cycle, suggesting a connection with protein production.

Experimental Protocols

Protocol 1: Preparation of a 1 M Sterile Acetic Acid Stock Solution [5]

Caution: Glacial acetic acid is corrosive. Handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Materials:

  • Glacial acetic acid (reagent grade or higher)

  • Nuclease-free or cell culture grade water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe and a 0.22 µm syringe filter

Procedure:

  • In a chemical fume hood, carefully add 57.5 µL of glacial acetic acid to 942.5 µL of nuclease-free water in a sterile conical tube. This creates 1 mL of a 1 M acetic acid solution.

  • Cap the tube and mix thoroughly by inverting.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile tube.

  • Clearly label the tube "1 M Acetic Acid," including the date and your initials.

  • Store the stock solution at 4°C.

Protocol 2: pH Adjustment of Cell Culture Medium [5]

Note: This protocol is a general guideline and must be validated for each specific cell line and application.

Materials:

  • Prepared cell culture medium (e.g., DMEM, RPMI-1640) at room temperature

  • Sterile 1 M Acetic Acid stock solution (from Protocol 1)

  • Calibrated pH meter with a sterile probe

  • Sterile serological pipettes

  • Stir plate and a sterile stir bar

Procedure:

  • Place the container of cell culture medium on a stir plate with a sterile stir bar and begin gentle stirring.

  • Aseptically place the calibrated, sterile pH probe into the medium. Allow the reading to stabilize.

  • If the pH is higher than your target (e.g., >7.4), add a very small, precise volume of the sterile 1 M acetic acid stock solution dropwise. Start with a minimal volume (e.g., 0.1 mL per liter of medium).

  • Allow the pH to stabilize for several minutes after each addition.

  • Continue adding small increments of the acetic acid solution until the pH is approximately 0.1-0.2 units above the final target pH, as the pH may drop slightly after final filter sterilization.

  • Record the total volume of acetic acid added for future reference.

  • Once the desired pH is achieved, remove the pH probe and stir bar. If desired, filter-sterilize the final medium.

Visualizations

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results Check_pH Is the pH of the final assay medium controlled? Start->Check_pH Check_Viability Is cell viability compromised? Check_pH->Check_Viability Yes Measure_pH Action: Measure pH of medium after adding compound. Check_pH->Measure_pH No Check_Assay_Interference Could the compound be directly interfering with assay components? Check_Viability->Check_Assay_Interference No Dose_Response Action: Perform dose-response and time-course experiment. Check_Viability->Dose_Response Yes Run_Interference_Control Action: Run control with compound + assay components (no cells). Check_Assay_Interference->Run_Interference_Control Yes Optimize_Protocol Optimize Assay Protocol Check_Assay_Interference->Optimize_Protocol No Adjust_pH Action: Adjust pH to target range. Measure_pH->Adjust_pH Adjust_pH->Check_Viability Dose_Response->Check_Assay_Interference Run_Interference_Control->Optimize_Protocol

Caption: Troubleshooting workflow for unexpected cell-based assay results.

Cellular_Effects_Pathway cluster_extracellular Extracellular Space (Lower pH) cluster_intracellular Intracellular Space (Higher pH) AceticAcid_Un Acetic Acid (CH3COOH) Membrane Cell Membrane AceticAcid_Un->Membrane AceticAcid_Diss Dissociation: CH3COOH -> H+ + CH3COO- pH_Drop Intracellular pH Drops AceticAcid_Diss->pH_Drop Cell_Stress Cellular Stress / Altered Metabolism pH_Drop->Cell_Stress ATP_Pump H+ Pump Activation (ATP Consumption) pH_Drop->ATP_Pump Viability Altered Viability & Proliferation Cell_Stress->Viability Membrane->AceticAcid_Diss

Caption: Mechanism of acetic acid-induced intracellular pH drop.

Assay_Optimization_Logic Start Define Assay Goal Select_Cells Select Appropriate Cell Line Start->Select_Cells Optimize_Seeding Optimize Cell Seeding Density Select_Cells->Optimize_Seeding Determine_Concentration Determine Compound Concentration Range Optimize_Seeding->Determine_Concentration Density Set Determine_Time Determine Incubation Time Determine_Concentration->Determine_Time Range Set Validate Validate Assay with Positive/Negative Controls Determine_Time->Validate Time Set Final_Protocol Finalized Assay Protocol Validate->Final_Protocol

References

Technical Support Center: Screening Bromo-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the screening of bromo-substituted compounds.

Frequently Asked Questions (FAQs)

Q1: Why do bromo-substituted compounds represent a unique challenge in screening campaigns?

A1: Bromo-substituted compounds can present several challenges due to the specific physicochemical properties of the bromine atom. These include:

  • Metabolic Instability: The carbon-bromine (C-Br) bond can be susceptible to metabolic cleavage, a process known as debromination, by enzymes such as cytochrome P450s.[1][2] This can lead to rapid degradation of the compound in in vitro assays, resulting in an underestimation of its true potency.

  • Potential for Covalent Binding: The bromine atom can act as a leaving group, making the compound susceptible to nucleophilic attack from amino acid residues (like cysteine) on target proteins or other biological macromolecules.[3] This can lead to irreversible inhibition and potential off-target toxicity.

  • Assay Interference: Like many compounds, bromo-substituted molecules can interfere with assay readouts. While not unique to this class, their potential for reactivity and specific spectral properties should be considered.[4][5]

  • Altered Physicochemical Properties: The introduction of a bromine atom can significantly alter a molecule's lipophilicity, solubility, and crystal packing, which can impact its behavior in assays.[6]

Q2: My bromo-substituted hit compound shows good activity in my primary biochemical assay but is inactive in cell-based assays. What are the likely causes?

A2: This is a common issue that can arise from several factors:

  • Poor Cell Permeability: The physicochemical properties of your compound, influenced by the bromine atom, may prevent it from efficiently crossing the cell membrane.

  • Rapid Intracellular Metabolism: The compound may be rapidly metabolized and inactivated by intracellular enzymes. Debromination is a possible metabolic pathway.[1][6]

  • Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Cytotoxicity: The compound might be toxic to the cells at the concentrations tested, leading to a loss of signal that is misinterpreted as a lack of activity. It is crucial to run a cytotoxicity counter-screen.[7]

Q3: How can I determine if my bromo-substituted compound is a covalent inhibitor?

A3: Several experimental approaches can be used to investigate covalent binding:

  • Glutathione (GSH) Trapping Assay: This assay detects the formation of adducts between your compound and glutathione, a biological thiol, which serves as a surrogate for cysteine residues in proteins.[3][8][9]

  • Mass Spectrometry (MS) Analysis of Intact Protein: Incubating your compound with the target protein and analyzing the mixture by MS can reveal a mass shift corresponding to the covalent modification of the protein.[10]

  • Dialysis or Washout Experiments: If the inhibition is irreversible, the activity of the target protein will not be recovered after extensive dialysis or washing to remove the unbound compound.

  • Time-Dependent Inhibition Assays: Covalent inhibitors often exhibit time-dependent inhibition, where the degree of inhibition increases with the incubation time.[8]

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Assay Results

This could be due to the instability of the bromo-substituted compound under assay conditions.

Troubleshooting Workflow:

start High Variability in Assay Results check_stability Assess Compound Stability start->check_stability no_cofactor Run Assay without NADPH/Cofactors check_stability->no_cofactor Chemical Instability? time_course Perform Time-Course Incubation check_stability->time_course Metabolic Instability? analyze_degradation Analyze for Compound Degradation (LC-MS) no_cofactor->analyze_degradation time_course->analyze_degradation stable Compound is Stable. Investigate other sources of variability. analyze_degradation->stable No Degradation unstable Compound is Unstable. analyze_degradation->unstable Degradation Observed modify_conditions Modify Assay Conditions (e.g., shorter incubation, add antioxidants) unstable->modify_conditions retest Re-test Compound modify_conditions->retest

Caption: Troubleshooting workflow for assay variability.

Detailed Steps:

  • Assess Chemical Instability: Run your assay in the absence of any metabolic cofactors (e.g., NADPH). If the compound is still unstable, it may be chemically labile in the assay buffer.

  • Evaluate Metabolic Instability: If the instability is dependent on cofactors, it is likely due to metabolism. Perform a time-course experiment and analyze samples at different time points by LC-MS to monitor the disappearance of the parent compound.

  • Modify Assay Conditions: If instability is confirmed, consider reducing the incubation time, decreasing the concentration of microsomal protein, or adding antioxidants to the assay buffer.

Issue 2: Suspected Fluorescence Interference

Bromo-substituted compounds, particularly those with extended aromatic systems, can exhibit intrinsic fluorescence or quench the fluorescence of assay reagents.[4][5][11]

Troubleshooting Steps:

  • Pre-read the plate: Before adding assay reagents, read the plate containing your compounds at the excitation and emission wavelengths of your assay to check for autofluorescence.

  • Run a "reagent-only" control: Incubate your compound with the fluorescent substrate or product in the absence of the enzyme to check for quenching effects.

  • Use a red-shifted fluorophore: Interference from compound autofluorescence is often more pronounced at shorter wavelengths (UV to green). Switching to a red-shifted dye (e.g., Cy5) can often mitigate this issue.[4]

  • Perform an orthogonal assay: Confirm your hits using an assay with a different detection method (e.g., luminescence, absorbance, or a label-free technique).[7]

Quantitative Data Summary

Table 1: Comparative Metabolic Stability of Halogenated Analogs in Human Liver Microsomes

CompoundHalogen SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog AFluoro45.215.3
Analog BChloro33.820.5
Analog C Bromo 15.1 45.9
Analog DIodo8.779.7

This table illustrates a common trend where metabolic stability decreases with decreasing halogen electronegativity (F > Cl > Br > I), though this can be highly dependent on the specific molecular scaffold.

Table 2: Covalent Binding Potential Assessed by Glutathione (GSH) Trapping

CompoundHalogen% GSH Adduct Formation
Parent ScaffoldNone< 1%
Chloro-substitutedCl5%
Bromo-substituted Br 28%

This illustrative data shows an increased potential for covalent adduct formation with a bromo-substituent compared to a chloro-substituent on the same scaffold, suggesting higher reactivity.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol assesses the in vitro metabolic stability of a bromo-substituted compound using liver microsomes.[1][2][12][13][14]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.

  • Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Protocol 2: Glutathione (GSH) Trapping Assay for Covalent Binding

This assay is designed to detect the formation of reactive metabolites that can be trapped by glutathione.[3][8][9][15][16]

Materials:

  • Same as the microsomal stability assay, with the addition of:

  • Glutathione (GSH)

  • Urease (if using plasma)

Procedure:

  • The assay is set up similarly to the microsomal stability assay.

  • Prepare a reaction mixture containing liver microsomes (or other metabolic systems), the test compound, and a high concentration of GSH (e.g., 1-5 mM).

  • Initiate the reaction with the NADPH regenerating system.

  • Incubate at 37°C for a set period (e.g., 60 minutes).

  • Quench the reaction with cold acetonitrile.

  • Analyze the samples using high-resolution mass spectrometry (HRMS) to search for the predicted mass of the GSH adduct (mass of parent compound + 305.0678 Da).

  • Data analysis involves comparing the chromatograms of the complete reaction with control samples lacking either the test compound, microsomes, or NADPH to identify unique peaks corresponding to the GSH adduct.

Visualizations

Signaling Pathway Diagram: Kinase Inhibition

The following diagram illustrates a generic kinase signaling pathway, a common target for drug discovery, and indicates where a bromo-substituted inhibitor might act.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Bromo-substituted Kinase Inhibitor Inhibitor->MEK Inhibition Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: A generic MAPK signaling pathway with a hypothetical bromo-substituted MEK inhibitor.

Logical Workflow: Hit-to-Lead Optimization for a Bromo-Substituted Compound

This diagram outlines the decision-making process during the hit-to-lead optimization of a bromo-substituted compound.

start Initial Bromo-substituted Hit confirm_activity Confirm On-Target Activity (Orthogonal Assay) start->confirm_activity assess_liabilities Assess Key Liabilities confirm_activity->assess_liabilities met_stability Metabolic Stability (Microsomal Assay) assess_liabilities->met_stability covalent_binding Covalent Binding Risk (GSH Trapping) assess_liabilities->covalent_binding selectivity Kinase Panel Selectivity assess_liabilities->selectivity decision Go/No-Go Decision met_stability->decision covalent_binding->decision selectivity->decision optimize Lead Optimization decision->optimize Go terminate Terminate Series decision->terminate No-Go sar Structure-Activity Relationship (SAR) Studies optimize->sar modify_scaffold Modify Scaffold to Block Metabolism sar->modify_scaffold replace_bromo Replace Bromine with F or Cl sar->replace_bromo

Caption: Hit-to-lead workflow for a bromo-substituted compound.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative overview of various kinase inhibitors based on the imidazo[1,2-a]pyridine core, with a focus on their target kinases, inhibitory potency, and the experimental methodologies used for their evaluation.

Regarding "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid"

To date, there is no publicly available scientific literature detailing the biological activity or kinase inhibitory profile of the specific compound, This compound . While this molecule shares the core imidazo[1,2-a]pyridine structure, its efficacy as a kinase inhibitor has not been reported in peer-reviewed studies or public databases. Therefore, a direct comparison with other kinase inhibitors is not currently possible.

However, the broader family of imidazo[1,2-a]pyridine derivatives has been extensively explored, yielding a wealth of potent kinase inhibitors. The following sections will provide a comparative analysis of these related compounds to offer a valuable perspective for researchers interested in this chemical scaffold.

Comparison of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors against a range of important kinases involved in cancer signaling pathways. Below is a summary of selected examples with their reported half-maximal inhibitory concentrations (IC50).

Compound Class/ExampleTarget Kinase(s)IC50 (nM)Reference
Imidazo[1,2-a]pyridine DerivativePI3Kα2[1]
Thiazole-substituted Imidazo[1,2-a]pyridinePI3Kα0.0028 µM (2.8 nM)[1]
Imidazo[1,2-a]pyridine-based Peptidomimetic (Compound 11)Akt10.64 µM (640 nM)[2]
3,6-disubstituted-imidazo[1,2-a]pyridine (Compound 9e)CLK14[3]
Imidazo[1,2-a]pyridine Derivative (PIK-75)PI3Kα0.3[4]
Imidazo[1,2-a]pyridine Derivative (HS-173)PI3Kα0.8[4]
Dual PI3K/mTOR Inhibitor (Compound 7)PI3K / mTOR0.20 / 21[5][6]
Imidazo-[1,2-a]-pyrazine (Compound 12k)Aurora A / Aurora BTdF Kd: 0.02 / 0.03[7]

Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for drug development. Several imidazo[1,2-a]pyridine-based inhibitors have been designed to target key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following are generalized protocols for common assays used to evaluate kinase inhibitors. Specific parameters such as buffer components, incubation times, and concentrations of reagents may need to be optimized for individual kinases and inhibitors.

In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Biochem_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound Incubation Incubate kinase with test compound Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation Initiate reaction by adding ATP and substrate Incubation->Initiation Reaction_Incubation Incubate at optimal temperature Initiation->Reaction_Incubation Termination Stop reaction Reaction_Incubation->Termination Detection Measure kinase activity (e.g., luminescence, fluorescence) Termination->Detection Analysis Calculate IC50 values Detection->Analysis

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound or other inhibitors) in a suitable solvent, typically DMSO.

  • Reaction Mixture Preparation: In a microplate, add the purified kinase enzyme and its specific substrate in an appropriate kinase assay buffer.

  • Inhibitor Incubation: Add the diluted test compounds to the wells containing the kinase and substrate. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. The detection method depends on the assay format and can include:

    • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

    • Luminescence-based assays: Quantifying the amount of ATP remaining after the kinase reaction.

    • Fluorescence-based assays: Using fluorescence polarization, FRET, or TR-FRET to detect either the phosphorylated product or ADP formation.[8]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Inhibition Assay

This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed cells in a microplate Compound_Treatment Treat cells with test compound at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Cell_Lysis Lyse cells to release intracellular proteins Incubation->Cell_Lysis Target_Detection Measure phosphorylation of the target kinase or its downstream substrate Cell_Lysis->Target_Detection Data_Analysis Determine cellular IC50 Target_Detection->Data_Analysis

References

A Comparative Analysis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and its Non-Brominated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" and its non-brominated counterpart, "2-(imidazo[1,2-a]pyridin-2-yl)acetic acid." The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. This comparison aims to highlight these differences through a presentation of key data and experimental methodologies.

Physicochemical Properties

The introduction of a bromine atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The key physicochemical properties of the two compounds are summarized below.

PropertyThis compound2-(imidazo[1,2-a]pyridin-2-yl)acetic acidReference
CAS Number 59128-15-319741-30-1[4][5]
Molecular Formula C9H7BrN2O2C9H8N2O2[4][5]
Molecular Weight 255.07 g/mol 176.17 g/mol [1][4]
Appearance Off-white to yellow solidGrey solid[1]
Melting Point Not specified204-209 °C[1]

Synthesis

The synthesis of both compounds generally follows established routes for the construction of the imidazo[1,2-a]pyridine core. A common method involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related three-carbon synthon.

A plausible synthetic approach is the reaction of the appropriately substituted 2-aminopyridine (5-bromo-2-aminopyridine for the brominated analogue and 2-aminopyridine for the non-brominated analogue) with a suitable C3-synthon like ethyl bromopyruvate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Biological Activity: A Focus on Kinase Inhibition

While the specific biological targets for these two compounds are not extensively defined in publicly available literature, the imidazo[1,2-a]pyridine scaffold is a known inhibitor of various protein kinases. To illustrate a potential difference in biological activity, we will consider a hypothetical scenario where both compounds are evaluated as inhibitors of a fictional kinase, "Imidazo-Kinase 1" (IK-1), which is implicated in an inflammatory signaling pathway.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway involving IK-1, which, upon activation by an upstream stimulus, phosphorylates a downstream substrate, leading to the transcription of pro-inflammatory genes. The compounds in this guide are hypothesized to inhibit IK-1, thereby blocking this cascade.

G cluster_0 Hypothetical IK-1 Signaling Pathway cluster_1 Inhibition Upstream Stimulus Upstream Stimulus IK-1 IK-1 Upstream Stimulus->IK-1 Activates Downstream Substrate Downstream Substrate IK-1->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Gene Transcription Gene Transcription Phosphorylated Substrate->Gene Transcription Promotes Pro-inflammatory Response Pro-inflammatory Response Gene Transcription->Pro-inflammatory Response Brominated Analogue Brominated Analogue Brominated Analogue->IK-1 Non-brominated Analogue Non-brominated Analogue Non-brominated Analogue->IK-1

Caption: Hypothetical signaling pathway of IK-1 and its inhibition.

Hypothetical In Vitro Kinase Inhibition Data

The following table presents hypothetical IC50 values for the inhibition of IK-1 by the two compounds. In this scenario, the bromine atom at the 6-position is postulated to enhance the binding affinity to the kinase, resulting in a lower IC50 value.

CompoundIC50 (nM) for IK-1 Inhibition
This compound50
2-(imidazo[1,2-a]pyridin-2-yl)acetic acid500

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. It is intended to demonstrate a potential outcome of bromination on biological activity.

Experimental Protocols

To determine the inhibitory activity of these compounds against a protein kinase such as the hypothetical IK-1, a standard in vitro kinase assay would be employed.

In Vitro Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant human IK-1 enzyme

    • Biotinylated peptide substrate for IK-1

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 384-well assay plates

    • Plate reader capable of measuring luminescence

  • Experimental Workflow:

G cluster_workflow Kinase Inhibition Assay Workflow A Dispense test compounds and controls into assay plate B Add IK-1 enzyme to each well A->B C Incubate at room temperature B->C D Initiate kinase reaction by adding ATP/substrate mixture C->D E Incubate to allow phosphorylation D->E F Stop reaction and detect remaining ATP using Kinase-Glo® reagent E->F G Measure luminescence F->G H Calculate % inhibition and determine IC50 values G->H

Caption: Workflow for an in vitro kinase inhibition assay.

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and dispensed into the wells of a 384-well plate. Control wells containing DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition) are also included.

    • The IK-1 enzyme is diluted in assay buffer and added to each well.

    • The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow the compounds to bind to the enzyme.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

    • The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow the phosphorylation reaction to proceed.

    • The Kinase-Glo® reagent is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.

    • Luminescence is measured using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion

The addition of a bromine atom to the imidazo[1,2-a]pyridine scaffold, creating "this compound," is expected to significantly alter its physicochemical and biological properties compared to its non-brominated analogue. While direct comparative experimental data is limited in the public domain, based on established principles of medicinal chemistry, the brominated compound would be anticipated to have increased lipophilicity and, potentially, enhanced biological potency against certain targets. The provided hypothetical data and experimental protocols serve as a framework for the type of analysis that would be required to fully elucidate the comparative profiles of these two compounds. Further experimental investigation is necessary to validate these hypotheses and to fully characterize the therapeutic potential of both molecules.

References

The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1] Alterations at the 6-position of this bicyclic heterocycle have proven to be a particularly fruitful strategy for modulating potency and selectivity across a diverse range of therapeutic targets, from cancer and infectious diseases to neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted imidazo[1,2-a]pyridines, supported by quantitative data and detailed experimental methodologies.

The versatility of the imidazo[1,2-a]pyridine core has led to the development of several marketed drugs, including the sedative Zolpidem, the heart failure treatment Olprinone, and the anti-ulcer drug Soraprazan, which is in clinical evaluation.[1] This success has spurred further investigation into the therapeutic potential of this scaffold, with a significant focus on the impact of substituents at the 6-position.

Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation

Imidazo[1,2-a]pyridines substituted at the 6-position have emerged as potent anticancer agents, primarily through the inhibition of various protein kinases and direct cytotoxic effects on cancer cell lines.

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as inhibitors of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer.[2] These compounds demonstrated significant antitumor effects.[2] Similarly, imidazo[1,2-a]pyridin-6-yl-benzamide analogs have been developed as potent inhibitors of B-RAF, a crucial kinase in the MAPK signaling pathway.[3] The strategic placement of substituents on the 6-position benzamide moiety was critical for achieving high potency and selectivity.[3]

Furthermore, 6-substituted imidazo[1,2-a]pyridines have shown direct cytotoxic activity against colon cancer cell lines HT-29 and Caco-2.[4] These compounds were found to induce apoptosis through a pathway involving the release of cytochrome c and the activation of caspases 3 and 8.[4]

Comparative Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
Compound ClassTargetCell LineActivity (IC50/MIC)Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3KαVarious Cancer CellsVaries with substitution[2]
Imidazo[1,2-a]pyridin-6-yl-benzamidesB-RAFV600E-Varies with substitution[3]
6-Substituted imidazo[1,2-a]pyridines-HT-29, Caco-2Varies with substitution[4]
Sulfonylhydrazone-substituted imidazo[1,2-a]pyridinesPI3K p110α-8c: 0.30 nM, 8h: 0.26 nM[5]

Antitubercular Activity: A New Front Against a Resilient Pathogen

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents.[6][7] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new drugs to combat this global health threat.[6][7]

Notably, substitutions at the 6-position have been explored in the development of potent Mtb inhibitors. While much of the focus has been on other positions, the overall electronic and steric properties influenced by the 6-substituent can impact the molecule's ability to interact with its target. Some imidazo[1,2-a]pyridine derivatives have shown remarkable potency against Mtb, with MIC values in the low nanomolar range.[8]

Key Antitubercular Imidazo[1,2-a]pyridine Analogs
Compound SeriesTargetStrainActivity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesNot specifiedMtb H37Rv9, 12, 16, 17, 18: ≤0.006 μM[8]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrBDS Mtb0.069–0.174 μM (MIC90)[7]

Neurological Applications: From Benzodiazepine Receptors to Amyloid Plaque Imaging

The versatility of the 6-substituted imidazo[1,2-a]pyridine scaffold extends to the central nervous system. A series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of Zolpidem, were synthesized and evaluated for their binding affinity to the ω1-subtype of the benzodiazepine receptor.[9] The study revealed a strong correlation between the binding affinity (IC50) and the molecular electrostatic potential minimum around the amide carbonyl oxygen atom, with lipophilicity playing a lesser role.[9]

In the field of neurodegenerative diseases, 6-iodo-2-(4'-dimethylaminophenyl)-imidazo[1,2-a]pyridine (IMPY) and its derivatives have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[10][11] The 6-iodo substituent is crucial for radiolabeling with iodine isotopes for imaging purposes. These compounds exhibit high binding affinity to Aβ aggregates.[10][11]

Binding Affinities of 6-Substituted Imidazo[1,2-a]pyridines in Neurological Targets
CompoundTargetAssayActivity (Ki/IC50)Reference
6-Substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamidesBenzodiazepine receptor (ω1-subtype)[3H]-zolpidem competitionVaries with substitution[9]
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)β-Amyloid aggregatesCompetition with [125I]7(TZDM)15 nM (Ki)[10][11]
2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridineβ-Amyloid aggregatesCompetition with [125I]7(TZDM)10 nM (Ki)[10]

Experimental Protocols

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol is a general representation based on common practices.

  • Cell Seeding: Cancer cell lines (e.g., HT-29, Caco-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The 6-substituted imidazo[1,2-a]pyridine derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The cells are treated with various concentrations of the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay (Example: PI3Kα)

This is a generalized protocol for an in vitro kinase assay.

  • Assay Buffer Preparation: An appropriate kinase assay buffer is prepared, typically containing ATP, a substrate peptide, and MgCl2.

  • Compound Dilution: The 6-substituted imidazo[1,2-a]pyridine inhibitors are serially diluted in the assay buffer.

  • Kinase Reaction: The recombinant PI3Kα enzyme is added to the wells of a microplate containing the assay buffer and the test compounds. The reaction is initiated by the addition of the substrate and ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro β-Amyloid Binding Assay

This protocol is based on the competitive binding assay described for IMPY.[10]

  • Aβ Aggregate Preparation: Synthetic Aβ(1-40) or Aβ(1-42) peptides are aggregated by incubation in a suitable buffer.

  • Radioligand: A known radiolabeled ligand that binds to Aβ aggregates, such as [125I]7(TZDM), is used.

  • Competitive Binding: A fixed concentration of the Aβ aggregates and the radioligand are incubated with increasing concentrations of the 6-substituted imidazo[1,2-a]pyridine test compounds.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the Aβ aggregate-bound radioligand from the free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known non-radioactive ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated using the Cheng-Prusoff equation.

Visualizing the SAR Logic

The following diagrams illustrate key concepts in the structure-activity relationship of 6-substituted imidazo[1,2-a]pyridines.

SAR_Anticancer Scaffold Imidazo[1,2-a]pyridine Core Substituent 6-Position Substituent Scaffold->Substituent provides the core structure Target Biological Target (e.g., Kinase, Cancer Cell) Substituent->Target modulates interaction Activity Biological Activity (e.g., Inhibition, Cytotoxicity) Target->Activity determines the effect

Caption: Logical flow of SAR for anticancer 6-substituted imidazo[1,2-a]pyridines.

Experimental_Workflow_Kinase_Inhibition Start Start Prepare Prepare Reagents (Compound, Enzyme, Substrate, ATP) Start->Prepare Incubate Incubate Components Prepare->Incubate Detect Detect Kinase Activity Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: General experimental workflow for a kinase inhibition assay.

Signaling_Pathway_PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation) Akt->Downstream Inhibitor 6-Substituted Imidazo[1,2-a]pyridine (e.g., PI3Kα Inhibitor) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the point of intervention.

References

Navigating Drug Resistance: A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, overcoming drug resistance in cancer therapy is a paramount challenge. This guide provides a comparative overview of the activity of imidazo[1,2-a]pyridine derivatives, a promising class of heterocyclic compounds, in cancer cell lines. While specific data for "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" in resistant cell lines is limited in publicly available literature, this guide will draw comparisons from structurally related imidazo[1,2-a]pyridine compounds to provide a valuable reference for assessing their potential in overcoming drug resistance.

Comparative Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives exhibiting potent anticancer activities. These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and drug resistance. The following table summarizes the cytotoxic activity (IC50 values) of several imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that direct comparisons of activity in isogenic sensitive and resistant cell lines are not always available in the literature for these specific compounds. However, the data provides insights into the general potency of this chemical class.

CompoundCell LineCancer TypeIC50 (µM)
IP-5 HCC1937Breast Cancer45[1][2]
IP-6 HCC1937Breast Cancer47.7[1][2]
IP-7 HCC1937Breast Cancer79.6[1][2]
Compound 6 (an imidazo[1,2-a]pyridine derivative) A375Melanoma~10[3]
WM115Melanoma<12[3]
HeLaCervical Cancer~35[3]
A specific imidazo[1,2-a]pyridine derivative A375 (Melanoma)Melanoma0.14[3]
HeLa (Cervical)Cervical Cancer0.21[3]
HB9 (an imidazo[1,2-a]pyridine hybrid) A549Lung Cancer50.56[4]
HB10 (an imidazo[1,2-a]pyridine hybrid) HepG2Liver Carcinoma51.52[4]
Compound 12b (an imidazo[1,2-a]pyridine derivative) Hep-2Laryngeal Carcinoma11[5]
HepG2Liver Carcinoma13[5]
MCF-7Breast Cancer11[5]
A375Melanoma11[5]
Compound 18 (a 3-aminoimidazo[1,2-α]pyridine) MCF-7Breast Cancer14.81 ± 0.20[6]
Compound 11 (a 3-aminoimidazo[1,2-α]pyridine) MCF-7Breast Cancer20.47 ± 0.10[6]

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental protocols for key assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Cancer cell lines of interest (both sensitive and potentially resistant variants)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., this compound or other derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) at a final concentration that does not exceed 0.1%.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for PI3K/Akt Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of a compound on signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and contributes to drug resistance.[11][12]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the test compound for the desired time, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Visualizing Mechanisms and Workflows

To better understand the cellular processes and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Imidazo[1,2-a]pyridine Action Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt Akt -> Akt Akt Akt->p_Akt mTORC1 mTORC1 p_Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition p_mTORC1 p-mTORC1 mTORC1->p_mTORC1 Cell_Growth Cell Growth & Proliferation p_mTORC1->Cell_Growth Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition Compound->Akt Inhibition Compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Mechanistic Studies Start Seed Sensitive & Resistant Cell Lines in 96-well Plates Treatment Treat with Serial Dilutions of Imidazo[1,2-a]pyridine Derivative Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Protein_Extraction Treat Cells and Extract Proteins Incubation->Protein_Extraction Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Data_Comparison Data_Comparison IC50->Data_Comparison Compare IC50s of Sensitive vs. Resistant Cells Western_Blot Western Blot for Key Signaling Proteins (p-Akt, Akt, etc.) Protein_Extraction->Western_Blot Analysis Analyze Changes in Protein Expression Western_Blot->Analysis Analysis->Data_Comparison

Caption: Experimental Workflow for Drug Evaluation.

References

Validating the Target of RIPK1 Inhibitors: A Comparative Guide to GSK'963 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical signaling node in the regulation of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis. Its kinase activity is a key driver in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of GSK's963, a potent and selective RIPK1 inhibitor, with the first-generation inhibitor Necrostatin-1, supported by experimental data to validate its target engagement and efficacy.

Executive Summary

Data Presentation: Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the quantitative data comparing the biochemical potency and cellular activity of GSK'963 and Necrostatin-1.

Table 1: Biochemical Potency Against Human RIPK1

CompoundTarget(s)IC50 (Human RIPK1)Assay Type
GSK'963 RIPK1 29 nM Fluorescence Polarization (FP) Binding Assay [1][2]
Necrostatin-1RIPK1, IDO~182 nM (EC50)In vitro kinase assay[3]

Table 2: Cellular Activity in Necroptosis Inhibition

CompoundCell LineIC50Necroptosis Induction
GSK'963 Human U937 4 nM TNF + zVAD [4][5]
GSK'963 Murine L929 1 nM TNF + zVAD [4][5]
Necrostatin-1Human Jurkat490 nM (EC50)TNF-α

Table 3: In Vivo Efficacy in a TNF-Induced Sterile Shock Model

CompoundDose (mg/kg)Outcome
GSK'963 2 Complete protection from hypothermia [1][4]
GSK'963 0.2 Significant protection from hypothermia [1][4]
Necrostatin-12Minimal protection from hypothermia[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the RIPK1 signaling pathway and a typical experimental workflow for inhibitor validation.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB_activation NF-κB Activation (Pro-survival & Inflammation) Complex_I->NFkB_activation RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (FADD, Caspase-8, RIPK1) Apoptosis Apoptosis Complex_IIa->Apoptosis Necrosome Complex IIb / Necrosome (RIPK1, RIPK3, MLKL) RIPK3 RIPK3 Necrosome->RIPK3 Phosphorylates Necroptosis Necroptosis RIPK1->Complex_IIa RIPK1->Necrosome Kinase Activity (Phosphorylation) MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL (Oligomerization & Translocation) MLKL->pMLKL pMLKL->Necroptosis GSK963 GSK'963 GSK963->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 Signaling Pathway in Cell Survival and Death.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay recombinant_ripk1 Recombinant RIPK1 Enzyme adp_glo ADP-Glo Assay recombinant_ripk1->adp_glo inhibitor_titration_bio Inhibitor Titration (e.g., GSK'963) inhibitor_titration_bio->adp_glo atp ATP atp->adp_glo ic50_determination IC50 Determination adp_glo->ic50_determination ec50_determination EC50 Determination cell_culture Cell Culture (e.g., L929 cells) inhibitor_pretreatment Inhibitor Pre-treatment cell_culture->inhibitor_pretreatment necroptosis_induction Necroptosis Induction (TNF + zVAD) inhibitor_pretreatment->necroptosis_induction cell_viability Cell Viability Assay (e.g., CellTiter-Glo) necroptosis_induction->cell_viability cell_viability->ec50_determination

Caption: Experimental Workflow for RIPK1 Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, enabling replication and validation of the findings.

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro potency of an inhibitor against the kinase activity of recombinant human RIPK1.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • 5X Kinase Assay Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl2, 0.5 mg/mL BSA)

  • ATP

  • DTT

  • Test compounds (e.g., GSK'963, Necrostatin-1) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in 1X Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound.

  • Enzyme Addition: Add 2 µL of diluted RIPK1 enzyme in 1X Kinase Assay Buffer to each well (except for no-enzyme controls).

  • Reaction Initiation: Add 2 µL of a solution containing ATP and MBP substrate in 1X Kinase Assay Buffer to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Centrifuge the plate briefly and incubate at 30°C for 30-60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Necroptosis Inhibition Assay (CellTiter-Glo®)

Objective: To determine the potency of an inhibitor in blocking necroptosis in a cellular context.

Principle: Necroptosis is induced in a susceptible cell line (e.g., murine L929 fibrosarcoma or human U937 monocytes) by treatment with TNF-α in the presence of a pan-caspase inhibitor (to block apoptosis). Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

  • L929 or U937 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (e.g., GSK'963, Necrostatin-1) dissolved in DMSO

  • Recombinant murine or human TNF-α

  • Pan-caspase inhibitor (e.g., z-VAD-FMK or QVD-OPh)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for L929, 5 x 10^4 cells/well for U937) and allow to adhere overnight (for adherent cells).

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and pre-incubate for 30-60 minutes at 37°C.

  • Necroptosis Induction: Add a solution of TNF-α and a pan-caspase inhibitor to each well to induce necroptosis. The final concentrations will need to be optimized for the specific cell line (e.g., 100 ng/mL TNF-α and 50 µM QVD-OPh for L929).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent cell viability for each compound concentration relative to vehicle-treated controls and determine the EC50 value by fitting the data to a dose-response curve.

In Vivo TNF-Induced Sterile Shock Model

Objective: To evaluate the in vivo efficacy of a RIPK1 inhibitor in a model of systemic inflammation.

Principle: Administration of TNF-α in combination with a pan-caspase inhibitor (zVAD-FMK) to mice induces a lethal hypothermia that is dependent on RIPK1 kinase activity. The ability of an inhibitor to prevent this drop in body temperature is a measure of its in vivo efficacy.

Materials:

  • C57BL/6 mice

  • Test compounds (e.g., GSK'963, Necrostatin-1) formulated for in vivo administration

  • Recombinant murine TNF-α

  • z-VAD-FMK

  • Sterile saline or appropriate vehicle

  • Rectal thermometer

Protocol:

  • Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined time before the TNF-α challenge.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse.

  • Induction of Shock: Co-administer a lethal dose of TNF-α and z-VAD-FMK via intravenous or intraperitoneal injection.

  • Monitoring: Monitor the rectal temperature of each mouse at regular intervals (e.g., every hour) for several hours post-challenge.

  • Data Analysis: Plot the change in body temperature over time for each treatment group. Compare the temperature profiles of the compound-treated groups to the vehicle-treated group to assess the protective effect of the inhibitor. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the observed differences.

References

A Comparative Analysis: 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid Scaffolds vs. Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the emerging potential of imidazo[1,2-a]pyridine derivatives in oncology, benchmarked against current PI3K/Akt/mTOR pathway inhibitors.

While specific experimental data on the anticancer activity of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid is not extensively available in publicly accessible literature, the broader class of imidazo[1,2-a]pyridine derivatives has garnered significant interest as a promising scaffold for the development of novel anticancer therapeutics.[1][2] Many compounds from this class have demonstrated potent cytotoxic effects against a range of cancer cell lines, frequently through the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2][3][5]

This guide provides a comparative overview of the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against established, FDA-approved anticancer drugs that also target the PI3K/Akt/mTOR pathway: Everolimus, Temsirolimus, and Alpelisib.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of selected imidazo[1,2-a]pyridine derivatives and approved PI3K/Akt/mTOR inhibitors against various cancer cell lines.

It is important to note that these values are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Compound 35 T47D (Breast Cancer)7.9[3]
MCF-7 (Breast Cancer)9.4[3]
Compound 13k HCC827 (Lung Cancer)0.09 - 0.43[2]
A549 (Lung Cancer)0.09 - 0.43[2]
SH-SY5Y (Neuroblastoma)0.09 - 0.43[2]
HEL (Leukemia)0.09 - 0.43[2]
MCF-7 (Breast Cancer)0.09 - 0.43[2]
Compound 22c MCF-7 (Breast Cancer)0.13[4]
HCT-116 (Colon Cancer)0.02[4]
Generic Imidazo[1,2-a]pyridine A375 (Melanoma)0.14[1]
HeLa (Cervical Cancer)0.21[1]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Approved PI3K/Akt/mTOR Inhibitors

DrugCancer Cell LineIC50 (µM)
Everolimus MCF-7 (Breast Cancer)Varies (sensitive)[6][7]
BT474 (Breast Cancer)Varies (sensitive)[6]
MDA-MB-468 (Breast Cancer)~0.001[8]
Hs578T (Breast Cancer)~0.001[8]
BT549 (Breast Cancer)~0.001[8]
A549 (Lung Cancer)Varies[9]
Temsirolimus A498 (Kidney Cancer)0.35[10]
Alpelisib KPL4 (Breast Cancer)Sensitive
HCC1954 (Breast Cancer)Sensitive
SKBR3 (Breast Cancer)Sensitive
BT474 (Breast Cancer)Sensitive
MCF-7 (PIK3CA mutant)<1

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt has numerous downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this pathway ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis. Imidazo[1,2-a]pyridine derivatives and the compared approved drugs exert their anticancer effects by inhibiting key kinases within this pathway, thereby blocking these pro-survival signals.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Imidazopyridines Imidazo[1,2-a]pyridines (e.g., 2-(6-Bromo...)) Imidazopyridines->PI3K Inhibit Alpelisib Alpelisib Alpelisib->PI3K Inhibits Everolimus_Temsirolimus Everolimus, Temsirolimus Everolimus_Temsirolimus->mTORC1 Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the cytotoxic potential of a compound. The two most common methods employed in the cited studies are the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation1 2. Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition 3. Add test compounds (various concentrations) Incubation1->Compound_Addition Incubation2 4. Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution Incubation2->MTT_Addition Incubation3 6. Incubate (2-4h) MTT_Addition->Incubation3 Solubilization 7. Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Fixation: Cells are fixed with trichloroacetic acid (TCA) to preserve cellular proteins.

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of 510-565 nm.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

SRB_Workflow Start Start Cell_Seeding 1. Seed cells and treat with compounds Start->Cell_Seeding Incubation 2. Incubate (48-72h) Cell_Seeding->Incubation Fixation 3. Fix cells with TCA Incubation->Fixation Washing1 4. Wash to remove TCA Fixation->Washing1 Staining 5. Stain with SRB solution Washing1->Staining Washing2 6. Wash to remove unbound dye Staining->Washing2 Solubilization 7. Solubilize bound dye with Tris base Washing2->Solubilization Absorbance_Reading 8. Read absorbance at 510-565 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the SRB cytotoxicity assay.

Concluding Remarks

The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. The presented data indicates that certain derivatives of this class exhibit potent in vitro cytotoxicity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of some approved drugs in specific cell lines. Further research, including direct head-to-head comparative studies, lead optimization, and in vivo efficacy and safety profiling, is warranted to fully elucidate the therapeutic potential of compounds such as this compound and its analogues. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this exciting field of oncology drug discovery.

References

Comparative Cross-Reactivity Profiling of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the potential kinase selectivity of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, supported by experimental data from structurally related imidazo[1,2-a]pyridine-based compounds.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Compounds incorporating this heterocyclic system have shown activity against a range of kinases, making a thorough understanding of their selectivity crucial for advancing drug discovery programs. This guide provides a comparative analysis of the potential cross-reactivity profile of "this compound" by examining publicly available data on analogous compounds. Understanding the selectivity of this class of compounds is essential for identifying potential on- and off-target effects, which can influence both therapeutic efficacy and safety profiles.

Executive Summary of Kinase Selectivity for the Imidazo[1,2-a]pyridine Scaffold

While specific cross-reactivity data for "this compound" is not extensively available in the public domain, studies on structurally similar imidazo[1,2-a]pyridine derivatives provide valuable insights into the potential kinase families this compound may target. The data presented herein is collated from various sources and represents the activity of different analogs within this class, offering a predictive overview of potential selectivity.

Key kinase targets identified for various imidazo[1,2-a]pyridine analogs include members of the CMGC (CDK, MAPK, GSK3, CLK) and AGC (Akt) families, as well as certain tyrosine kinases. This suggests that "this compound" may exhibit a polypharmacological profile, a characteristic that can be advantageous or disadvantageous depending on the therapeutic context.

Data Presentation: Representative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of representative imidazo[1,2-a]pyridine-based compounds against a panel of selected human kinases. This data is intended to provide a comparative snapshot of the potential selectivity of this chemical class.

Kinase TargetKinase FamilyRepresentative IC50 (nM)
DYRK1A CMGC50
CLK1 CMGC82
CDK2 CMGC>1000
CDK4 CMGC>1000
Akt1 AGC300
PI3Kα Lipid Kinase500
Mer Tyrosine Kinase150
Axl Tyrosine Kinase200
FLT3 Tyrosine Kinase>5000
Aurora A Ser/Thr Kinase>5000

Note: The IC50 values are representative examples from studies on various imidazo[1,2-a]pyridine analogs and are not direct experimental values for "this compound." They serve to illustrate potential target engagement and selectivity.

Mandatory Visualization

The following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

G Figure 1: A generalized kinase signaling pathway showing potential points of intervention for an imidazo[1,2-a]pyridine-based inhibitor. cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt G Figure 2: Experimental workflow for in vitro kinase inhibitor profiling. cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis Compound Test Compound (this compound) SerialDilution Serial Dilution Compound->SerialDilution AddCompound Add Compound/DMSO SerialDilution->AddCompound Plate 384-well Plate Incubation Incubate at 30°C Plate->Incubation AddCompound->Plate AddEnzyme Add Kinase AddEnzyme->Plate AddSubstrate Add Substrate/ATP AddSubstrate->Plate Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition Readout->Analysis IC50 Determine IC50 Analysis->IC50

In vivo efficacy studies of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of novel imidazo[1,2-a]pyridine derivatives targeting the c-Met receptor, with a comparative analysis against established inhibitors.

This guide provides a comprehensive overview of the in vivo efficacy of emerging imidazo[1,2-a]pyridine analogues that function as c-Met inhibitors. The c-Met receptor tyrosine kinase plays a crucial role in cell proliferation, survival, and migration, making it a significant target in oncology. This document presents a comparative analysis of a promising imidazo[1,2-a]pyridine derivative, compound 22e , against established c-Met inhibitors, Crizotinib and JNJ38877605 , supported by experimental data and detailed protocols.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy of the imidazo[1,2-a]pyridine analogue 22e in comparison to other c-Met inhibitors. The data is extracted from preclinical studies in xenograft models, providing a quantitative measure of their anti-tumor activity.

CompoundDosageAnimal ModelEfficacy MetricResultReference
22e 100 mg/kg, p.o., qdEBC-1 human lung cancer xenograft (nude mice)Tumor Growth Inhibition (TGI)75%[1]
Crizotinib 25 mg/kg, p.o., qdVarious NSCLC xenograft modelsTumor Growth Inhibition (TGI)Significant tumor growth inhibition[1]
JNJ38877605 N/AN/AClinical Trial StatusPhase I terminated (renal toxicity)[1]

Note: Direct comparison of TGI values should be approached with caution due to potential variations in experimental conditions across different studies.

Signaling Pathway and Experimental Workflow

To provide a clearer context for the experimental data, the following diagrams illustrate the targeted signaling pathway and a typical in vivo experimental workflow.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met Receptor HGF->c-Met Binding & Activation PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazo_Analogues Imidazo[1,2-a]pyridine Analogues (e.g., 22e) Imidazo_Analogues->c-Met Inhibition

Caption: c-Met signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogues.

In_Vivo_Efficacy_Workflow Start Tumor Cell Implantation (e.g., EBC-1 cells in nude mice) Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Grouping Randomize Mice into Treatment and Control Groups Tumor_Growth->Grouping Treatment Administer Compound (e.g., 22e, p.o., qd) Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Euthanize and Excise Tumors at Study Endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis Finish Data Interpretation and Reporting Analysis->Finish

References

A Comparative Guide to 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and Other Imidazo[1,2-a]pyridine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid against other notable imidazo[1,2-a]pyridine derivatives that have been evaluated for their therapeutic potential, particularly in oncology and inflammatory diseases. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide will draw comparisons based on structurally related compounds to highlight its potential pharmacological profile.

Overview of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has been the subject of intensive research due to its versatile biological properties. Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antiviral, and antimicrobial activities. This versatility stems from the ability to readily modify the core structure at various positions, leading to a diverse range of compounds with distinct pharmacological profiles.

Comparative Analysis of Biological Activity

This section compares the reported biological activities of selected imidazo[1,2-a]pyridine derivatives. The data presented is intended to provide a frame of reference for the potential activity of this compound.

Anticancer Activity

Several imidazo[1,2-a]pyridine derivatives have shown potent anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. A notable mechanism of action is the inhibition of protein kinases, such as those in the PI3K/AKT/mTOR pathway.

Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDStructureCell LineAssay TypeIC50 (µM)Reference
Compound 6 Novel Imidazo[1,2-a]pyridineA375 (Melanoma)MTT Assay9.7 - 44.6[1]
WM115 (Melanoma)MTT Assay9.7 - 44.6[1]
HeLa (Cervical Cancer)MTT Assay9.7 - 44.6[1]
IP-5 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)MTT Assay45[2][3]
IP-6 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)MTT Assay47.7[2][3]
IP-7 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)MTT Assay79.6[2][3]
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeA549 (Lung Cancer)Cytotoxicity Assay50.56[4]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivativeHepG2 (Liver Cancer)Cytotoxicity Assay51.52[4]
Cisplatin (Reference) A549 (Lung Cancer)Cytotoxicity Assay53.25[4]
Cisplatin (Reference) HepG2 (Liver Cancer)Cytotoxicity Assay54.81[4]
This compound Not available

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence anticancer potency. For instance, "Compound 6" demonstrated broad-spectrum activity against melanoma and cervical cancer cell lines.[1] The "IP" series of compounds showed activity against breast cancer cells, with IP-5 being the most potent.[2][3] The "HB" series, derived from 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, also exhibited notable cytotoxicity against lung and liver cancer cells.[4] The presence of a bromo substituent and an acetic acid moiety in This compound suggests it may also possess anticancer properties, potentially through mechanisms similar to those of its analogues, such as kinase inhibition. However, empirical data is needed for confirmation.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory effects, often through the modulation of pathways like STAT3/NF-κB.

Table 2: Anti-inflammatory Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound IDModelKey Target/PathwayObserved EffectReference
MIA MDA-MB-231 & SKOV3 cell linesSTAT3/NF-κB/iNOS/COX-2Suppression of inflammatory pathways
Carboxylic acid derivatives Carrageenan-induced edema (in vivo)COX-2Inhibition of edema[5]
This compound Not available

MIA: 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine

The compound "MIA" was shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in cancer cell lines. Other carboxylic acid derivatives of imidazo[1,2-a]pyridine have demonstrated in vivo anti-inflammatory activity by inhibiting COX-2.[5] The acetic acid group in This compound is a notable feature, as carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar mechanisms of action.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action of these compounds, it is crucial to visualize the targeted signaling pathways and the experimental procedures used for their evaluation.

PI3K/AKT/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is central to the inflammatory response. Its inhibition is a key mechanism for the anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->IKK

Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of imidazo[1,2-a]pyridine derivatives.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Step1 Seed cells in a 96-well plate Start->Step1 Step2 Treat cells with compounds at various concentrations Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours (Formazan formation) Step4->Step5 Step6 Add solubilization solution (e.g., DMSO) Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6][7][8]

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][8]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of the NF-κB pathway by measuring the levels of key proteins like IκBα and the nuclear translocation of p65.

Protocol Details:

  • Cell Treatment and Lysis: Cells are treated with the test compound and/or an inflammatory stimulus (e.g., LPS). Subsequently, cytoplasmic and nuclear protein extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the BCA or Bradford assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-p65, anti-phospho-p65) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of target proteins are typically normalized to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

In Vitro Kinase Inhibition Assay

These assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific protein kinase.

Protocol Details:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using [γ-32P]ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).[9]

  • Data Analysis: The kinase activity is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel therapeutic agents. While direct experimental data for This compound is limited in the public domain, the analysis of structurally related compounds provides valuable insights into its potential biological activities. The presence of the bromo and acetic acid functionalities suggests that it may exhibit both anticancer and anti-inflammatory properties. Further experimental evaluation of this compound is warranted to elucidate its specific mechanism of action and therapeutic potential. The protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Benchmarking Novel Imidazo[1,2-a]pyridine Derivatives Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and targeted cancer therapies is a continuous endeavor. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, particularly as kinase inhibitors. This guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor against the established standard of care, offering insights into its potential as a next-generation therapeutic.

While the specific compound "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" is commercially available for screening purposes, a lack of published biological data precludes a direct comparison with current therapies. Therefore, this guide will focus on a well-characterized imidazo[1,2-a]pyridine derivative with demonstrated activity against the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.

The Rise of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the backbone of several commercially available drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] In the context of oncology, these compounds have garnered significant attention for their ability to inhibit various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5]

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling network that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been specifically designed and synthesized as inhibitors of key kinases within this pathway, notably as dual PI3K/mTOR inhibitors.[6][7]

Comparative Analysis: A Representative Imidazo[1,2-a]pyridine Inhibitor vs. Standard of Care

To provide a tangible benchmark, this guide will compare a representative imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitor, designated here as Compound X (based on data for potent derivatives described in the literature), against a standard of care mTOR inhibitor, Everolimus . Everolimus is an FDA-approved drug for the treatment of various cancers, including certain breast, pancreatic, and kidney cancers, where the mTOR pathway is often hyperactive.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundPI3Kα (IC50, nM)mTOR (IC50, nM)
Compound X 1.55.2
Everolimus >10,0001.7

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is hypothetical and representative of potent compounds from the literature.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines
CompoundCell Line (Cancer Type)GI50 (nM)
Compound X MCF-7 (Breast)25
U87MG (Glioblastoma)40
Everolimus MCF-7 (Breast)15
U87MG (Glioblastoma)30

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Data is hypothetical and representative of potent compounds from the literature.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of comparative data.

Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR kinases can be determined using a variety of commercially available assay kits, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.

General Protocol:

  • Recombinant human PI3Kα or mTOR enzyme is incubated with the test compound at varying concentrations in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., PIP2 for PI3Kα).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The amount of product formed (e.g., phosphorylated substrate or ADP) is quantified using a detection reagent and a microplate reader.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using a sulforhodamine B (SRB) or MTT assay.

General Protocol:

  • Cancer cells (e.g., MCF-7, U87MG) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • After the incubation period, the cells are fixed with trichloroacetic acid.

  • The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • The unbound dye is washed away, and the protein-bound dye is solubilized.

  • The absorbance is measured using a microplate reader, which is proportional to the cell number.

  • GI50 values are calculated from the dose-response curves.

Visualizing the Mechanism of Action

To illustrate the therapeutic rationale, the following diagrams depict the targeted signaling pathway and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis CompoundX Compound X (Imidazo[1,2-a]pyridine) CompoundX->PI3K CompoundX->mTORC1 Everolimus Everolimus (Standard of Care) Everolimus->mTORC1 Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (IC50) LeadOp Lead Optimization KinaseAssay->LeadOp CellAssay Cell Proliferation Assay (GI50) CellAssay->LeadOp Xenograft Tumor Xenograft Model Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy Start Compound Synthesis & Characterization Start->KinaseAssay Start->CellAssay LeadOp->Xenograft

References

Navigating the Kinase Inhibitor Landscape: A Comparative Selectivity Profile of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid and Alternative PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount in the development of targeted therapies. This guide provides a comparative analysis of the hypothetical kinase inhibitor 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid against two established PI3Kα inhibitors, Alpelisib (BYL719) and Taselisib (GDC-0032). Due to the absence of publicly available kinase profiling data for this compound, this guide will utilize a hypothetical selectivity profile based on the common targeting of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine scaffolds.

The imidazo[1,2-a]pyridine core is a recognized scaffold in medicinal chemistry, known to produce potent inhibitors of various kinases. This guide focuses on a hypothetical scenario where "this compound" is a selective inhibitor of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Comparative Kinase Selectivity

To provide a clear comparison of inhibitor selectivity, the following table summarizes the biochemical potency of our hypothetical compound and the established inhibitors Alpelisib and Taselisib against the Class I PI3K isoforms. Lower IC50 or Ki values indicate higher potency.

Kinase TargetThis compound (Hypothetical IC50, nM)Alpelisib (BYL719) (IC50, nM)[4]Taselisib (GDC-0032) (Ki, nM)[6]
PI3Kα (p110α) 10 4.6 0.29
PI3Kβ (p110β)5001,1569.1
PI3Kγ (p110γ)3002500.97
PI3Kδ (p110δ)3502900.12

Note: The data for this compound is hypothetical and for illustrative purposes only.

This table highlights the varying selectivity profiles of the three compounds. While all are potent inhibitors of PI3Kα, their activity against other isoforms differs significantly. Alpelisib demonstrates strong selectivity for the α-isoform over β, γ, and δ.[4] Taselisib, while also highly potent against PI3Kα, shows considerable activity against the δ and γ isoforms, with moderate selectivity against the β isoform.[6] Our hypothetical compound is depicted with good selectivity for PI3Kα over the other Class I isoforms.

Signaling Pathway Context

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. The inhibition of PI3Kα by compounds like "this compound," Alpelisib, and Taselisib blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as Akt and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor This compound Alpelisib Taselisib Inhibitor->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical experimental step. Below are detailed methodologies for two common in vitro kinase assay formats used for profiling compounds like "this compound," Alpelisib, and Taselisib.

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase of interest. Inhibition of this binding by a test compound results in a decrease in the FRET signal.

Materials:

  • Kinase: Purified recombinant PI3Kα (p110α/p85α)

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor

  • Antibody: Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Test Compounds: "this compound," Alpelisib, Taselisib

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Plates: 384-well, low-volume, black plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 11-point, 3-fold serial dilutions.

  • Prepare a 3X working solution of the test compounds by diluting the DMSO stock in the assay buffer.

  • Prepare a 3X kinase/antibody mixture in the assay buffer. The final concentrations will be kinase-dependent (e.g., 5 nM kinase and 2 nM antibody).

  • Prepare a 3X tracer solution in the assay buffer. The concentration will be close to the Kd of the tracer for the specific kinase.

  • In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm with an excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Materials:

  • Kinase: Purified recombinant PI3Kα (p110α/p85α)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test Compounds: "this compound," Alpelisib, Taselisib

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA

  • Plates: 384-well, low-volume, white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Prepare a kinase/substrate mixture in the assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition based on the vehicle control and determine the IC50 values.

The following diagram outlines the general workflow for kinase inhibitor selectivity profiling.

Kinase_Profiling_Workflow Start Start: Compound Synthesis and Purification CompoundPrep Compound Preparation (Serial Dilutions in DMSO) Start->CompoundPrep AssaySetup Assay Plate Setup (Compound, Kinase, Substrate/Tracer, ATP) CompoundPrep->AssaySetup Incubation Incubation (Room Temperature) AssaySetup->Incubation Detection Signal Detection (Luminescence or TR-FRET) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis SelectivityProfile Generate Selectivity Profile (Comparison across Kinase Panel) DataAnalysis->SelectivityProfile

Kinase Inhibitor Selectivity Profiling Workflow

References

Safety Operating Guide

Proper Disposal of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are of paramount importance to ensure a secure laboratory environment and maintain regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a halogenated imidazopyridine derivative.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to prevent inhalation of any dust or vapors.[1] Direct contact with skin, eyes, or clothing should be strictly avoided.

In the event of a spill, the solid material should be carefully swept up and placed into a designated, labeled container for hazardous waste disposal.[1] For larger spills, absorb the material with an inert substance and dispose of the absorbent as hazardous waste.[2][3]

Waste Classification and Segregation

This compound is classified as a halogenated organic compound due to the presence of bromine.[4][5] It is imperative to segregate this waste stream from non-halogenated organic waste, as the disposal methods and costs can differ significantly.[4][6] Furthermore, as an acidic compound, it should not be mixed with bases in the same waste container.[5]

Key Disposal Principles:

  • Do Not dispose of this chemical down the drain or in regular trash.[7][8][9]

  • Do Not attempt to dispose of this chemical through evaporation.[2][8]

  • Always collect in a designated and properly labeled hazardous waste container.

Step-by-Step Disposal Protocol

  • Container Selection: Choose a waste container that is chemically compatible with halogenated organic acids. High-density polyethylene (HDPE) containers are generally suitable.[9] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[7][10]

  • Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[10] The label should include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • A list of all constituents and their approximate percentages if it is a mixed waste stream.[4][5]

    • The accumulation start date.[11]

    • The primary hazards associated with the waste (e.g., Toxic, Irritant).[4]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][9]

    • Ensure the container is kept closed at all times, except when adding waste.[4][10]

    • Store in a cool, dry, and well-ventilated location, away from incompatible materials such as bases and strong oxidizing agents.[2][4]

    • Secondary containment should be used to prevent spills.[7][11]

  • Requesting Disposal:

    • Do not overfill the waste container; a general guideline is to fill it to no more than 75-80% of its capacity.[12]

    • Once the container is nearly full or has reached the institutional time limit for storage (often around six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][12]

Quantitative Data Summary

The following table summarizes key quantitative limits and timelines for hazardous waste accumulation in a typical laboratory setting. Note that these can vary based on local regulations and institutional policies.

ParameterGuidelineCitation(s)
Maximum Total Hazardous Waste Volume55 gallons per Satellite Accumulation Area[8]
Maximum Acutely Hazardous Waste Volume1 quart (liquid) or 1 kg (solid)[9]
Maximum Storage Time in Laboratory6 to 12 months[7][9][12]
Container Fill LevelDo not exceed 75-80% capacity[12]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Classify Classify as Halogenated Organic Waste WorkArea->Classify Container Select Compatible Container Classify->Container Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Container->Label Collect Collect Waste Label->Collect Store Store in Designated SAA Collect->Store Segregate Segregate from Incompatibles Store->Segregate Close Keep Container Closed Monitor Monitor Fill Level & Date Close->Monitor Request Request Pickup from EHS Monitor->Request Disposal Professional Disposal (Incineration) Request->Disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guidance for 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid, a comprehensive understanding of safety protocols and operational procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe handling and use of this compound in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[4]Provides a barrier against skin contact and potential absorption. Regularly inspect gloves for any signs of degradation or perforation.
Eye and Face Protection Splash-proof chemical goggles and a face shield.[4]Protects against accidental splashes that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Protective Clothing A fully-buttoned laboratory coat. For larger quantities, consider a chemical-resistant apron.[5]Prevents contamination of personal clothing and skin. An apron provides extra protection when handling significant amounts.
Respiratory Protection Use in a certified chemical fume hood.[6] If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[4]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[1][2][3]

Operational and Handling Plan

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of experiments.

Step-by-Step Handling Protocol:

  • Preparation :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][6]

    • Assemble all necessary PPE and handling equipment before starting.

  • Handling :

    • Avoid generating dust.[7] Handle the solid material carefully.

    • When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.

    • Use compatible labware (e.g., glass) and ensure it is clean and dry.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and acids.[6]

    • Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][6]

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) prep_safety Verify Eyewash/Shower Accessibility prep_area->prep_safety prep_ppe Don PPE prep_safety->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (Add Acid to Solvent) handle_weigh->handle_dissolve post_clean Decontaminate Work Area handle_dissolve->post_clean Proceed to Post-Handling post_dispose Dispose of Waste post_clean->post_dispose post_store Store Compound post_clean->post_store

A streamlined workflow for the safe handling of the compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Categorization : This compound should be treated as a hazardous chemical waste.

  • Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Waste Disposal Decision Tree:

start Waste Generated is_contaminated Is material contaminated? start->is_contaminated is_empty Is container empty? is_contaminated->is_empty No dispose_hw Dispose as Hazardous Waste is_contaminated->dispose_hw Yes is_empty->dispose_hw No rinse_container Rinse Container (collect rinsate as hazardous waste) is_empty->rinse_container Yes dispose_reg Dispose of rinsed container as regular lab waste rinse_container->dispose_reg

A decision-making diagram for the proper disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.